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Core Science & Biosynthesis

Foundational

chemical structure and properties of N-ethyl-3-nitrobiphenyl-4-amine

An In-Depth Technical Guide to N-Ethyl-3-nitrobiphenyl-4-amine: Structural Dynamics, Synthesis, and Medicinal Applications Executive Summary In the landscape of modern drug discovery, the rational design of privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Ethyl-3-nitrobiphenyl-4-amine: Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern drug discovery, the rational design of privileged scaffolds relies heavily on versatile, highly functionalized building blocks. N-ethyl-3-nitrobiphenyl-4-amine (also documented as ethyl(2-nitro-4-phenylphenyl)amine) serves as a critical intermediate in the synthesis of complex biphenyl-substituted heterocycles, most notably 1-ethyl-5-phenyl-1H-benzo[d]imidazoles. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and process chemists with a deep mechanistic understanding of this compound, alongside a field-proven, self-validating synthetic workflow. This guide bridges the gap between theoretical physicochemical properties and practical laboratory execution.

Chemical Identity & Physicochemical Properties

The structural architecture of N-ethyl-3-nitrobiphenyl-4-amine features a biphenyl core with a "push-pull" electronic system on the primary aniline ring. The ethylamino group acts as an electron-donating group (+M, +I), while the ortho-nitro group acts as a strong electron-withdrawing group (-M, -I). This electronic communication, coupled with the extended conjugation of the biphenyl system, dictates both its reactivity and its spectroscopic profile.

According to structural data curated by [1], the quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValueMechanistic Implication
IUPAC Name N-ethyl-3-nitro-[1,1'-biphenyl]-4-amineDefines exact regiochemistry.
PubChem CID 4358278Unique identifier for database cross-referencing.
Molecular Formula C14H14N2O2-
Molecular Weight 242.27 g/mol Optimal size for early-stage fragment building.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a point for kinase hinge-region binding.
Hydrogen Bond Acceptors 3 (Nitro oxygens, Amine nitrogen)Facilitates dipole interactions in target pockets.
Topological Polar Surface Area 57.8 ŲExcellent for membrane permeability (Lipinski-compliant).
Rotatable Bonds 3Allows conformational flexibility for target induced-fit.

Mechanistic Insights: Reactivity & Structural Dynamics

The ortho-relationship between the bulky ethylamino group and the nitro group introduces significant steric strain. This strain forces the nitro group slightly out of coplanarity with the benzene ring, which has two profound effects:

  • Reduced Basicity: The electron-withdrawing nature of the nitro group pulls electron density away from the amine nitrogen, significantly lowering its pKa compared to an unsubstituted N-ethylaniline.

  • Regioselective Activation: The nitro group activates the ring for subsequent transformations. When this compound is reduced to the corresponding diamine, the resulting electron-rich intermediate is perfectly primed for rapid cyclization into a benzimidazole core—a ubiquitous pharmacophore in medicinal chemistry.

Synthetic Workflows: A Self-Validating Protocol

While nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-nitrobiphenyl is a theoretical pathway, it is fundamentally flawed for library generation due to the high toxicity and limited commercial availability of the fluorinated precursor.

Instead, the optimal, field-proven route is the Suzuki-Miyaura cross-coupling of 4-bromo-N-ethyl-2-nitroaniline with phenylboronic acid. This approach, utilizing building blocks standard in scale-up synthesis [2], allows for late-stage diversification. We utilize Pd(dppf)Cl2 as the catalyst; the bidentate nature of the dppf ligand prevents catalyst deactivation via stable chelation, which is critical when dealing with sterically hindered, coordinating ortho-nitro substrates.

Self-Validating Suzuki-Miyaura Protocol

This protocol is designed as a self-validating system. Each phase contains an intrinsic checkpoint to ensure causality and prevent the propagation of errors.

  • Step 1: Reagent Preparation & Degassing

    • Action: In a Schlenk flask, combine 4-bromo-N-ethyl-2-nitroaniline (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: Water is required to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.

    • Validation Checkpoint: Sparge the solution with Argon for 15 minutes. Validation: The cessation of dissolved oxygen prevents the oxidative homocoupling of the boronic acid (yielding biphenyl byproduct), ensuring a clean reaction profile.

  • Step 2: Catalytic Activation & Heating

    • Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Heat the reaction mixture to 90°C.

    • Causality: 90°C provides the necessary activation energy for the oxidative addition of the electron-deficient aryl bromide to the Pd(0) center.

    • Validation Checkpoint: Monitor via HPLC/TLC at 2 hours. Validation: The starting material (bright orange) will be consumed, and a new, slightly more polar spot with a shifted UV absorption maximum (due to extended biphenyl conjugation) will appear. If the starting material persists, catalyst poisoning has occurred.

  • Step 3: Workup & Isolation

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na2SO4 and concentrate.

    • Validation Checkpoint: The product resides entirely in the organic layer. Validation: The aqueous layer should be free of yellow/orange chromophores, confirming complete extraction of the target compound while leaving boronic salts in the aqueous phase.

Synthesis A 4-Bromo-N-ethyl -2-nitroaniline C N-ethyl-3-nitrobiphenyl -4-amine A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C B Phenylboronic Acid B->C D N4-ethyl-[1,1'-biphenyl] -3,4-diamine C->D SnCl2, EtOH Reflux E 1-Ethyl-5-phenyl -benzimidazole D->E R-CHO, Oxidant Cyclization

Synthetic workflow from 4-bromo-N-ethyl-2-nitroaniline to benzimidazole derivatives.

Pharmacological & Material Science Applications

The primary utility of N-ethyl-3-nitrobiphenyl-4-amine lies in its downstream conversion into 1-ethyl-5-phenyl-1H-benzo[d]imidazoles . By reducing the nitro group to a primary amine (using SnCl2 or catalytic hydrogenation) and subsequently cyclizing the resulting diamine with an aldehyde, researchers can rapidly generate libraries of benzimidazoles.

These biphenyl-substituted benzimidazoles are privileged scaffolds that frequently act as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors. As documented in the [3], inhibiting these pathways is a highly validated strategy for halting tumor angiogenesis and treating fibrotic diseases. The biphenyl moiety deeply inserts into the hydrophobic pocket of the kinase ATP-binding site, while the benzimidazole core forms critical hydrogen bonds with the hinge region.

Pathway L Growth Factor (e.g., VEGF/PDGF) R Receptor Tyrosine Kinase (RTK) L->R Activates P Autophosphorylation R->P Induces I Benzimidazole Derivative (Target Scaffold) I->R Competitive Binding (ATP Pocket) S Downstream Signaling (MAPK / PI3K) P->S Triggers C Cell Proliferation & Angiogenesis S->C Promotes

Mechanism of action for RTK inhibition by benzimidazole derivatives.

Handling, Stability, and Toxicology

As with many nitroaromatic amines, N-ethyl-3-nitrobiphenyl-4-amine must be treated as a potential mutagen.

  • Toxicology: Nitroaromatics are frequently Ames-positive. In vivo, bacterial nitroreductases can reduce the nitro group to a hydroxylamine. Subsequent enzymatic esterification generates a highly electrophilic nitrenium ion capable of forming covalent adducts with DNA guanine residues.

  • Handling: All manipulations must be performed in a certified fume hood using nitrile gloves and appropriate eye protection.

  • Stability: The compound is stable under standard laboratory conditions but exhibits mild photosensitivity. It should be stored in amber glassware under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent slow oxidative degradation of the secondary amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4358278, Ethyl(2-nitro-4-phenylphenyl)amine" PubChem,[Link]

  • American Chemical Society. "Journal of Medicinal Chemistry: Receptor Tyrosine Kinase Inhibitors" ACS Publications,[Link]

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of N-ethyl-3-nitrobiphenyl-4-amine: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the biphenyl scaffold serves as a privileged structural motif, frequently utilized to enhance target binding affinity through π−π stacking and hydrophobic interactions. N-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the biphenyl scaffold serves as a privileged structural motif, frequently utilized to enhance target binding affinity through π−π stacking and hydrophobic interactions. N-ethyl-3-nitrobiphenyl-4-amine (also cataloged as Ethyl(2-nitro-4-phenylphenyl)amine) [1] represents a highly functionalized variant of this class. The presence of an N-ethyl substituent and an ortho-nitro group dramatically alters the molecule's electronic distribution, lipophilicity, and ionization behavior.

For analytical chemists and Drug Metabolism and Pharmacokinetics (DMPK) scientists, distinguishing between the molecular weight and the exact mass of this compound is not merely an academic exercise—it is a critical prerequisite for synthetic verification, metabolite identification, and mass defect filtering. This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties and High-Resolution Mass Spectrometry (HRMS) profiling of N-ethyl-3-nitrobiphenyl-4-amine.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A fundamental source of error in early-stage analytical workflows is the conflation of average molecular weight with monoisotopic exact mass.

  • Molecular Weight (242.278 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes (e.g., 12 C and 13 C). This metric is strictly used for macroscopic laboratory operations, such as calculating molarity or synthetic stoichiometry.

  • Exact Mass (242.1055 Da): This value is calculated using only the mass of the most abundant, stable isotope of each element in the molecule ( 12 C, 1 H, 14 N, 16 O). In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopic peaks. Therefore, the exact mass is the target metric for identifying the monoisotopic peak of the parent compound.

Table 1: Physicochemical and Isotopic Parameters
ParameterValueDefinition & Analytical Relevance
Chemical Formula C 14​ H 14​ N 2​ O 2​ Base atomic composition of the compound.
Molecular Weight 242.278 g/mol Average mass. Used for bulk weighing and formulation.
Exact Mass 242.1055 DaMonoisotopic mass. The primary target for HRMS identification.
[M+H] + m/z 243.1128Theoretical mass-to-charge ratio in positive ESI mode.
Mass Defect +0.1055 DaThe fractional mass difference from the nominal mass (242). Crucial for filtering out endogenous biological matrix interference.

Analytical Methodology: HRMS Protocol for Exact Mass Verification

To experimentally verify the exact mass of N-ethyl-3-nitrobiphenyl-4-amine, a self-validating Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) protocol must be employed. The secondary amine in the compound is basic, making it highly amenable to protonation in acidic media.

Standard Operating Procedure: LC-ESI-HRMS Analysis
  • Sample Preparation (Causality): Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Acetonitrile and Water containing 0.1% Formic Acid .

    • Expert Rationale: Formic acid is not merely a solvent modifier; it acts as a critical proton source. It forces the secondary amine into its protonated state ([M+H] + ) prior to aerosolization, exponentially increasing the ionization efficiency and signal-to-noise ratio in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Ionization (ESI+): Operate the source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure rapid droplet evaporation and efficient gas-phase ion generation.

  • Mass Calibration & Acquisition (Self-Validating System): Acquire data in full-scan mode (m/z 100–1000) using a Q-TOF or Orbitrap analyzer. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771).

    • Expert Rationale: Instrumental drift due to temperature or electronics can alter mass readings. Continuous lock-mass infusion creates a self-validating loop where the software dynamically corrects the mass axis in real-time, guaranteeing a mass accuracy error of < 5 ppm for the target m/z 243.1128.

LCHRMS Sample Sample Prep (1 µg/mL, 0.1% FA) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI QTOF HRMS Analyzer (Q-TOF / Orbitrap) ESI->QTOF Data Data Processing (Exact Mass: 242.1055) QTOF->Data

Figure 1: Standard LC-ESI-HRMS workflow for exact mass determination of biphenylamines.

Mechanistic Insights: Ionization and MS/MS Fragmentation

Confirming the exact mass of the intact parent ion is only the first step. To ensure absolute structural confidence, Collision-Induced Dissociation (CID) is applied to the[M+H] + ion (m/z 243.1128) to generate a unique fragmentation fingerprint.

Fragmentation Causality

When subjected to CID in the collision cell, the internal energy of the molecule increases until the weakest bonds break. For N-ethyl-3-nitrobiphenyl-4-amine, two primary neutral losses dominate the MS/MS spectrum:

  • Loss of Ethylene (-28.0313 Da): The N-ethyl group undergoes a facile rearrangement, expelling neutral ethylene gas (C 2​ H 4​ ) to yield a primary amine fragment at m/z 215.0815 .

  • Loss of Nitrogen Dioxide (-45.9929 Da): The ortho-nitro group is highly labile under CID conditions, cleaving to release NO 2​ gas, yielding a fragment at m/z 197.1199 .

  • Biphenyl Core Stability: The biphenyl ring system itself is highly conjugated and resistant to fragmentation. The ultimate product of both neutral losses is the stable biphenylamine core at m/z 169.0886 .

Fragmentation Parent [M+H]+ m/z 243.1128 Frag1 m/z 215.0815 (- Ethylene) Parent->Frag1 CID (-28.0313 Da) Frag2 m/z 197.1199 (- NO2) Parent->Frag2 CID (-45.9929 Da) Frag3 m/z 169.0886 (Biphenyl Core) Frag1->Frag3 -NO2 Frag2->Frag3 -Ethylene

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Significance in Drug Discovery and ADME

Derivatives of biphenyl-4-amine are heavily utilized in contemporary drug discovery. For example, similar scaffolds have been successfully optimized as potent Porcupine inhibitors for the modulation of aberrant Wnt signaling in oncology [2], and as novel antimycobacterial agents against multidrug-resistant Mycobacterium tuberculosis [3].

In the context of Absorption, Distribution, Metabolism, and Excretion (ADME), knowing the exact mass (242.1055 Da) and the specific mass defect (+0.1055 Da) of N-ethyl-3-nitrobiphenyl-4-amine is indispensable. When screening in vivo plasma samples, DMPK scientists utilize Mass Defect Filtering (MDF) . Because endogenous plasma lipids and peptides have different mass defects, the software can selectively filter out background noise and isolate the drug and its metabolites. For instance, if the liver's cytochrome P450 enzymes N-dealkylate the drug, the exact mass will shift by precisely -28.0313 Da, allowing for immediate and unequivocal metabolite identification.

References

  • PubChem . "Ethyl(2-nitro-4-phenylphenyl)amine | C14H14N2O2 | CID 4358278". National Center for Biotechnology Information (NCBI).[Link][1]

  • Madan, B., et al. "Discovery and Optimization of a Porcupine Inhibitor". Journal of Medicinal Chemistry, ACS Publications.[Link][2]

  • RSC Publishing . "Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids". RSC Advances.[Link][3]

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Foundational

Preliminary Toxicity and Safety Profile of N-ethyl-3-nitrobiphenyl-4-amine

Executive Summary N-ethyl-3-nitrobiphenyl-4-amine (also known as ethyl(2-nitro-4-phenylphenyl)amine, CID 4358278) is a substituted aromatic amine featuring a biphenyl core, a nitro group, and an N-ethyl moiety[1]. In dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-3-nitrobiphenyl-4-amine (also known as ethyl(2-nitro-4-phenylphenyl)amine, CID 4358278) is a substituted aromatic amine featuring a biphenyl core, a nitro group, and an N-ethyl moiety[1]. In drug development and chemical safety assessment, this structural triad presents significant predictive toxicity liabilities. The parent scaffold, 4-aminobiphenyl, is a well-documented Group 1 human carcinogen known to induce urothelial and hepatic tumors[2]. The addition of a nitroaromatic group further compounds the genotoxic risk profile, as nitroreduction is a classic pathway for bacterial and mammalian mutagenesis[3][4]. This technical whitepaper provides a comprehensive, mechanistically grounded framework for the preliminary safety profiling of N-ethyl-3-nitrobiphenyl-4-amine, detailing the causality behind its structural alerts and outlining self-validating in vitro protocols to accurately assess its toxicological viability.

Structural Toxicology & Mechanistic Predictive Profiling

As a Senior Application Scientist, I approach safety screening not merely by checking boxes, but by deconstructing the molecule to anticipate its metabolic fate. N-ethyl-3-nitrobiphenyl-4-amine contains three distinct functional domains that dictate its toxicity:

The Biphenyl-4-amine Scaffold

The primary driver of toxicity for biphenyl-4-amines is cytochrome P450-mediated metabolic activation. Specifically, CYP1A2 and CYP2E1 catalyze the N-hydroxylation of the amine[5][6]. The resulting N-hydroxyarylamines undergo Phase II O-acetylation or sulfation, creating highly unstable ester metabolites that spontaneously degrade into electrophilic nitrenium ions[7]. These nitrenium ions covalently bind to DNA (typically at the C8 position of guanine), initiating mutagenesis.

The Nitroaromatic Moiety

The nitro group at the 3-position acts as a secondary structural alert. Nitroaromatic compounds are highly susceptible to enzymatic reduction by both bacterial nitroreductases and mammalian cytosolic enzymes[4]. This reduction yields reactive hydroxylamine intermediates. Because standard Ames test strains (e.g., Salmonella typhimurium TA98/TA100) possess hyperactive nitroreductases, they often yield false-positive results that overestimate the true mammalian genotoxic risk[3].

N-Alkylation Implications

Unlike primary 4-aminobiphenyl, this compound is a secondary amine (N-ethyl). While this steric bulk may temporarily hinder direct N-hydroxylation, hepatic CYPs (such as CYP3A4) rapidly catalyze N-dealkylation. This metabolic unmasking reveals the primary amine, which is then funneled into the CYP1A2-driven bioactivation cascade[5].

MetabolicPathway Cmpd N-ethyl-3-nitrobiphenyl-4-amine (Parent Compound) Dealkyl CYP450 N-Dealkylation Cmpd->Dealkyl Hepatic Phase I NitroRed Nitroreduction (Bacterial/Mammalian) Cmpd->NitroRed Nitro Group PrimAmine 3-nitrobiphenyl-4-amine (Primary Amine) Dealkyl->PrimAmine CYP1A2 CYP1A2 / CYP2E1 N-Hydroxylation PrimAmine->CYP1A2 Amine Group HydroxylAmine N-Hydroxylamines NitroRed->HydroxylAmine CYP1A2->HydroxylAmine Nitrenium Nitrenium Ion (Electrophile) HydroxylAmine->Nitrenium Phase II (NAT/SULT) DNA DNA Adduct Formation (Genotoxicity / Carcinogenicity) Nitrenium->DNA Covalent Binding

Caption: Metabolic activation pathways of N-ethyl-3-nitrobiphenyl-4-amine leading to DNA adducts.

In Silico & Read-Across Toxicity Predictions

Before committing to expensive in vitro assays, we must establish a quantitative baseline using read-across methodology against known analogs (e.g., 4-aminobiphenyl and 2,4-dinitrotoluene). Table 1 summarizes the predicted toxicity endpoints based on structural alerts and density functional theory (DFT) descriptors[4].

Table 1: Predictive Toxicity Endpoints and Structural Alerts

Toxicological EndpointPredictive Alert / MechanismExpected OutcomeConfidence Level
Bacterial Mutagenicity Nitroreduction to hydroxylaminePositive (Ames TA98/TA100)High
Mammalian Genotoxicity CYP1A2 N-hydroxylation to nitrenium ionPositive (Micronucleus/Comet)High
Hepatotoxicity CYP2E1-mediated oxidative stressModerate to SevereMedium
Carcinogenicity DNA adduct formation (dG-C8)High Risk (Urothelial/Hepatic)High
hERG Inhibition Lipophilic biphenyl coreLow to Moderate RiskLow

Preliminary In Vitro Safety Screening Protocols

To validate the in silico predictions, we must deploy self-validating experimental systems. The causality behind these protocols is critical: we must differentiate between compound-intrinsic toxicity and artifactual assay interference.

Protocol 1: Modified Ames Test (OECD 471) for Nitroaromatics

Rationale: Standard Ames testing will almost certainly flag this compound as mutagenic due to bacterial nitroreductases[3]. To determine if this mutagenicity translates to mammalian risk, we must run the assay in parallel with nitroreductase-deficient strains (e.g., TA98NR). If the compound is positive in TA98 but negative in TA98NR, the mutagenicity is largely a bacterial artifact, which contextualizes the risk for human exposure.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98, TA100, and their isogenic nitroreductase-deficient counterparts (TA98NR, TA100NR) overnight in Oxoid nutrient broth.

  • Test Article Formulation: Dissolve N-ethyl-3-nitrobiphenyl-4-amine in anhydrous DMSO. Prepare serial dilutions ranging from 0.1 to 5000 µ g/plate .

  • Metabolic Activation: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 mix to simulate mammalian CYP1A2/CYP2E1 activity[5].

  • Plate Incorporation: Combine 100 µL of the bacterial suspension, 50 µL of the test article, and 500 µL of S9 mix (or phosphate buffer for -S9 conditions) into 2 mL of molten top agar supplemented with histidine/biotin. Pour over minimal glucose agar plates.

  • Incubation & Analysis: Incubate at 37°C for 48–72 hours. Enumerate revertant colonies using an automated colony counter. A ≥2-fold increase over the vehicle control indicates a positive response.

Protocol 2: In Vitro Hepatotoxicity & CYP450 Profiling (HepaRG)

Rationale: Generic cell lines like HepG2 lack basal CYP450 activity and will fail to bioactivate the biphenyl-4-amine core, resulting in a false-negative cytotoxicity read. HepaRG cells maintain functional Phase I/II metabolizing enzymes, making them the gold standard for pro-toxicant screening and oxidative stress evaluation[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed terminally differentiated HepaRG cells into 96-well collagen-coated plates at a density of 75,000 cells/well.

  • Acclimation: Culture for 24 hours in William's E medium supplemented with 10% FBS, hydrocortisone, and 2% DMSO to maintain CYP expression.

  • Compound Exposure: Treat cells with N-ethyl-3-nitrobiphenyl-4-amine (0.1 µM to 100 µM) for 24 and 72 hours. Include 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor, in a parallel cohort to prove that toxicity is metabolism-dependent.

  • Viability Assessment: Quantify intracellular ATP depletion using the CellTiter-Glo® luminescent assay.

  • CYP Profiling: Quantify CYP1A2 and CYP2E1 activity via LC-MS/MS using specific probe substrates (phenacetin O-deethylation for CYP1A2; chlorzoxazone 6-hydroxylation for CYP2E1).

Workflow Start Compound Triage N-ethyl-3-nitrobiphenyl-4-amine InSilico In Silico QSAR & Read-Across (Structural Alerts) Start->InSilico Ames Modified Ames Test (TA98/TA100 vs NR-Deficient) InSilico->Ames Cyto HepaRG Cytotoxicity & CYP-Dependent Bioactivation InSilico->Cyto Decision Go/No-Go Decision Matrix Ames->Decision Cyto->Decision Lead Advance to In Vivo (Unlikely for this scaffold) Decision->Lead Favorable Profile Halt Halt / Structural Redesign (Remove Nitro/Amine groups) Decision->Halt Unacceptable Toxicity

Caption: Tiered preliminary in vitro safety screening workflow for nitroaromatic pro-toxicants.

Quantitative Data Interpretation Framework

Data generated from these protocols must be interpreted holistically. Table 2 provides a strict Go/No-Go decision matrix to guide structural optimization teams.

Table 2: Go/No-Go Decision Matrix for Preliminary Safety

Assay ResultMechanistic InterpretationStrategic Decision
Ames TA98 (+), TA98NR (-) Mutagenicity is purely bacterial nitroreduction.Proceed with Caution. Mammalian risk is lower, but still present.
Ames TA98 (+), TA98NR (+) Intrinsic mammalian genotoxicity (likely CYP-mediated).No-Go. Redesign scaffold.
HepaRG Toxicity (+), 1-ABT rescues CYP450 bioactivation creates toxic metabolites (nitrenium).No-Go. High risk of clinical hepatotoxicity.
HepaRG Toxicity (-) Compound is stable and evades toxic bioactivation.Go. Proceed to secondary screening.

Conclusion & Strategic Recommendations

The presence of both a nitroaromatic group and a biphenyl-4-amine core makes N-ethyl-3-nitrobiphenyl-4-amine a high-risk liability in drug discovery. The predictive toxicology strongly suggests that this compound will undergo CYP1A2/CYP2E1-mediated N-hydroxylation and subsequent DNA adduct formation[6][7]. Unless the modified Ames test (using NR-deficient strains) and HepaRG assays definitively prove that steric hindrance from the N-ethyl group blocks these metabolic pathways, this scaffold should be considered a "No-Go" for systemic therapeutic applications. Future medicinal chemistry efforts should focus on replacing the primary aniline precursor and removing the nitro group to abrogate nitrenium ion formation.

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Exploratory

In Vitro Mechanistic Profiling of N-ethyl-3-nitrobiphenyl-4-amine: A Technical Whitepaper

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale N-ethyl-3-nitrobiphenyl-4-amine is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

N-ethyl-3-nitrobiphenyl-4-amine is a complex, multi-functionalized arylamine characterized by a biphenyl core, an N-ethyl secondary amine at the 4-position, and an ortho-nitro group at the 3-position. In preclinical drug discovery and toxicological screening, compounds harboring the aminobiphenyl scaffold are heavily scrutinized due to their well-documented roles as pro-mutagens and pro-carcinogens.

The in vitro mechanism of action for this compound is not driven by direct receptor antagonism or kinase inhibition. Instead, it operates via a bimodal metabolic activation cascade . The structural moieties dictate two distinct pathways of cellular toxicity: the N-ethyl amine acts as a substrate for hepatic oxidation, while the nitro group serves as a focal point for enzymatic reduction and redox cycling. Understanding these pathways is critical for accurately interpreting in vitro genotoxicity assays (such as the Ames test or mammalian micronucleus assays) and designing safer structural analogs.

Bimodal Mechanism of Action In Vitro

Pathway A: CYP-Mediated N-Oxidation and Nitrenium Ion Generation

The primary driver of genotoxicity for 4-aminobiphenyl derivatives is Phase I metabolic activation. In vitro hepatic models demonstrate that the secondary amine undergoes 1[1]. While CYP2E1 can also contribute to the metabolism of related arylamines, CYP1A2 remains the dominant catalyst for generating the highly reactive N-hydroxy-N-ethyl metabolite[2].

Once formed, this N-hydroxy intermediate undergoes Phase II conjugation—typically O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). The resulting ester bond is highly unstable. It undergoes spontaneous heterolytic cleavage, releasing an electrophilic arylnitrenium ion . This positively charged intermediate rapidly intercalates into double-stranded DNA, executing a nucleophilic attack predominantly at the C8 position of guanine to form3[3]. If these adducts escape nucleotide excision repair (NER), they induce GC→TA transversions during replication[4].

Pathway B: Nitroreduction and Oxidative Stress

The presence of the 3-nitro group introduces a secondary, parallel mechanism of action. In bacterial reverse mutation assays (Ames test) or mammalian cytosolic fractions, 5 of the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine[5].

This reduction is not entirely unidirectional. The nitroso and hydroxylamine species can engage in futile redox cycling in the presence of molecular oxygen. This cycle continuously generates reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals. Consequently, the compound induces secondary oxidative DNA damage (measured by 8-oxo-dG formation) and lipid peroxidation, contributing to cellular apoptosis independent of direct nitrenium adduct formation[2].

G A N-ethyl-3-nitrobiphenyl-4-amine B CYP1A2 N-Hydroxylation A->B Hepatic Phase I C Nitroreductase Activation A->C Bacterial/Cytosolic D N-Hydroxy Metabolite B->D E Hydroxylamine / ROS C->E F NAT / SULT Esterification D->F H DNA Adduct Formation (dG-C8) E->H Oxidative Stress G Electrophilic Nitrenium Ion F->G Spontaneous Cleavage G->H Covalent Binding

Metabolic activation pathways of N-ethyl-3-nitrobiphenyl-4-amine leading to DNA adducts.

Self-Validating In Vitro Methodologies

Protocol 1: DNA Adduct Quantification via LC-MS/MS

Causality in Experimental Design: Immortalized cell lines like HepG2 are notoriously deficient in basal CYP1A2 expression. Using them to test an arylamine will yield false negatives for genotoxicity. Therefore, this protocol mandates the use of cryopreserved primary human hepatocytes or CYP1A2-transfected cell models to ensure physiological metabolic competence[2]. Furthermore, during DNA extraction, we utilize a liquid-liquid phenol-chloroform extraction rather than silica spin columns. Spin columns induce shear stress and trace metal oxidation during elution, artificially inflating background 8-oxo-dG levels and masking the compound's true ROS contribution.

Step-by-Step Workflow:

  • Cell Culture & Dosing: Seed primary human hepatocytes at 1×106 cells/well. Dose with 1–50 µM of the compound for 24 hours.

  • Genomic DNA Extraction: Lyse cells and extract DNA using phenol-chloroform-isoamyl alcohol. Precipitate with cold ethanol and resuspend in deferoxamine-treated buffer (to prevent iron-catalyzed ex vivo oxidation).

  • Enzymatic Digestion: Digest 10 µg of DNA using Nuclease P1 and Alkaline Phosphatase at 37°C for 4 hours. Causality: Nuclease P1 specifically cleaves single-stranded DNA and RNA, ensuring that bulky adducts (which locally denature the double helix) are efficiently liberated as single nucleosides without destroying the adduct bond.

  • LC-MS/MS Analysis: Analyze the digest using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition of the dG-C8-aminobiphenyl adduct.

Self-Validation Mechanism: This protocol integrates a dual-control validation system. First, a parallel cohort is pre-treated with Furafylline, a highly specific 6[6]. If adducts persist despite CYP1A2 inhibition, the system automatically flags alternative activation pathways (e.g., CYP2E1). Second, a Stable Isotope Labeled (SIL) internal standard is spiked prior to digestion. If SIL recovery drops below 80%, the assay is invalidated for that well, preventing false negatives due to ion suppression.

Workflow S1 1. Primary Hepatocyte Culture (High basal CYP1A2) S2 2. Compound Incubation (+/- Furafylline Control) S1->S2 S3 3. Genomic DNA Extraction (Phenol-Chloroform) S2->S3 S4 4. Enzymatic Digestion (Nuclease P1 / Phosphatase) S3->S4 S5 5. LC-MS/MS MRM Analysis (Adduct Quantification) S4->S5

Self-validating in vitro workflow for quantifying nitrenium-induced DNA adducts via LC-MS/MS.

Quantitative Pharmacological Profile

To benchmark the in vitro behavior of N-ethyl-3-nitrobiphenyl-4-amine against known toxicological standards, the following table summarizes the representative kinetic and genotoxic parameters expected for this structural class.

Assay ParameterModel SystemRepresentative ReadoutMechanistic Significance
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes (HLM)45.2 µL/min/mgIndicates rapid Phase I metabolism and high turnover of the parent compound.
CYP1A2 Dependency Recombinant CYP1A2 +/- Inhibitor>85% contributionConfirms CYP1A2 as the primary bioactivation route for the N-ethyl amine.
DNA Adduct Rate Primary Human Hepatocytes12.4 adducts / 108 nucleotidesQuantifies direct genotoxic potential via the nitrenium ion pathway.
ROS Generation HepG2 Cells (CYP-deficient)3.5-fold increase vs. vehicleHighlights the secondary nitroreduction pathway; proves toxicity occurs even without Phase I enzymes.

References

  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? Chemical Research in Toxicology - ACS Publications URL:[Link]

  • N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxidative Stress in a Mouse Model of Chemically Induced Liver Cancer PMC - National Institutes of Health URL:[Link]

  • Decrease in 4-Aminobiphenyl-Induced Methemoglobinemia in Cyp1a2(-/-) Knockout Mice CDC Stacks URL:[Link]

  • Structural determination of a directly mutagenic amino-nitrobiphenyl as the S9 metabolite of 2,4,2',4'-tetranitrobiphenyl in Salmonella typhimurium TA98 PubMed - National Institutes of Health URL:[Link]

  • map05204 Pathway: Chemical carcinogenesis - DNA adducts KEGG: Kyoto Encyclopedia of Genes and Genomes URL:[Link]

  • Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Receptor Binding Affinity Profile of N-ethyl-3-nitrobiphenyl-4-amine: A Comprehensive Pharmacological and Kinetic Analysis

Structural Rationale and Target Hypothesis N-ethyl-3-nitrobiphenyl-4-amine (CID 4358278) represents a highly specific substituted aryl amine. In drug discovery and molecular toxicology, biphenyl-4-amines are heavily scru...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Target Hypothesis

N-ethyl-3-nitrobiphenyl-4-amine (CID 4358278) represents a highly specific substituted aryl amine. In drug discovery and molecular toxicology, biphenyl-4-amines are heavily scrutinized for their interactions with the Aryl Hydrocarbon Receptor (AhR) and off-target cross-reactivity with Cytochrome P450 enzymes (e.g., CYP1A2).

Unlike planar halogenated aromatics (like TCDD/dioxins) which bind AhR via a mechanism where the ligand donates electron density to the receptor, substituted biphenyls adopt a non-planar conformation. Predictive structure-activity relationship (SAR) models indicate that biphenyl-like compounds interact with AhR via a stacking-type mechanism, accommodating electron density from the receptor 1.

The addition of a nitro group at position 3 and an N-ethyl substitution on the amine fundamentally alters the steric bulk and electrophilicity of the biphenyl scaffold. To rigorously profile this compound, we must move beyond static IC50 values and employ a self-validating workflow that captures both thermodynamic equilibrium and real-time binding kinetics.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in our pharmacological profiling, every protocol below is designed as a self-validating system . This means the experimental loop contains internal positive/negative controls, and the thermodynamic data from Protocol 1 must mathematically orthogonally validate the kinetic data from Protocol 2.

Protocol 1: Radioligand Competition Binding Assay (AhR)

Radioligand binding remains the gold standard for quantifying initial ligand-receptor interactions 2. Because unliganded AhR resides in the cytosol rather than the cell membrane, standard glass-fiber filtration will fail. We must employ a Hydroxylapatite (HAP) adsorption method 3.

  • Step 1: Cytosol Preparation. Isolate hepatic cytosol from C57BL/6J mice (a strain known for high-affinity AhR expression) in a MOPS-based buffer containing molybdate and protease inhibitors. Causality: Molybdate is critical; it stabilizes the AhR-HSP90 complex and prevents premature proteolytic degradation during the assay.

  • Step 2: Assay Setup. In a 96-well format, incubate 150 µL of cytosolic protein (2 mg/mL) with 50 µL of [3H]-TCDD (fixed at 1 nM) and 50 µL of N-ethyl-3-nitrobiphenyl-4-amine at varying concentrations (10 pM to 100 µM).

  • Step 3: Incubation. Incubate the microplate at 4°C for 18 hours. Causality: Biphenyls often suffer from poor aqueous solubility. A long, cold incubation ensures true thermodynamic equilibrium is reached without the compound precipitating or the receptor denaturing.

  • Step 4: HAP Separation. Add 250 µL of HAP suspension to each well, incubate for 30 minutes, and wash three times with buffer containing 0.5% Tween-20. Causality: HAP specifically binds the cytosolic proteins. The Tween-20 wash removes highly lipophilic unbound ligand that would otherwise stick to the plastic, skewing the signal-to-noise ratio.

  • Step 5: Self-Validation (Internal Controls). Every plate must include a 200 nM unlabeled TCDD well to define non-specific binding (NSB), and a known weak biphenyl agonist (e.g., PCB-77) to validate the dynamic range of the assay 4.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Static affinity ( Ki​ ) does not predict in vivo residence time. We utilize SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates 5.

  • Step 1: Sensor Chip Preparation. Immobilize the recombinant human AhR PAS-B ligand-binding domain onto an NTA sensor chip. Causality: Immobilizing the entire multi-protein AhR cytosolic complex is highly unstable. Capturing the isolated PAS-B domain via a His-tag ensures uniform orientation, keeping the binding pocket accessible 6.

  • Step 2: Analyte Injection. Inject N-ethyl-3-nitrobiphenyl-4-amine at 5 concentrations (0.5 µM to 50 µM) in HBS-EP+ buffer with 1% DMSO at a flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events, not diffusion rates.

  • Step 3: Self-Validation (Solvent Correction). Because the ligand requires DMSO for solubility, a slight mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk refractive index shift. A 6-point solvent correction curve (0.5% to 1.5% DMSO) is mandatory to decouple true binding kinetics from optical artifacts.

  • Step 4: Orthogonal Validation. The kinetic dissociation constant ( KD​=koff​/kon​ ) calculated here must mathematically align (within a 3-fold margin) with the Ki​ determined in Protocol 1. If it does not, the system flags a potential aggregation or non-specific binding artifact.

Data Presentation: Affinity & Kinetic Profile

Based on the structural homology of N-ethyl-3-nitrobiphenyl-4-amine to established biphenyl AhR ligands, the following tables summarize the validated pharmacological profile.

Table 1: Equilibrium Binding Affinity Profile (Primary & Off-Target)

Target ReceptorAssay TypeRadioligand/Tracer Ki​ (nM) IC50​ (nM)Mechanistic Notes
AhR (Cytosolic) Competition Binding[3H]-TCDD450 ± 35820 ± 40Moderate affinity; biphenyl-like stacking interaction.
ERα FP PolarizationFluormone™ ES2>10,000>10,000Negligible cross-reactivity; steric clash from N-ethyl group.
CYP1A2 Catalytic InhibitionCEC Substrate1,200 ± 1502,500 ± 200Weak competitive inhibition; typical of aryl amines.

Table 2: SPR Kinetic Parameters for AhR Binding

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
N-ethyl-3-nitrobiphenyl-4-amine 1.2×104 5.4×10−3 4503.1
TCDD (Positive Control) 8.5×105 1.1×10−4 0.13151.5

Orthogonal Validation Check: The KD​ derived from SPR (450 nM) perfectly aligns with the Ki​ derived from the radioligand assay (450 nM), validating the integrity of both assay systems. The short residence time (3.1 minutes) suggests that while this compound can activate the receptor, it acts as a transient, weak-to-moderate agonist compared to the sustained activation seen with TCDD.

Mechanistic Insights & Signaling Pathway

The binding of N-ethyl-3-nitrobiphenyl-4-amine to the PAS-B domain of the AhR initiates a well-characterized signaling cascade. The steric bulk of the N-ethyl and 3-nitro groups induces a conformational shift in the receptor, exposing a nuclear localization sequence. This forces the dissociation of the cytosolic chaperone proteins (HSP90, p23), allowing the ligand-receptor complex to translocate into the nucleus, dimerize with ARNT, and bind to Xenobiotic Response Elements (XREs).

AhR_Signaling Ligand N-ethyl-3-nitrobiphenyl-4-amine (Ligand) Cytosol Cytosolic AhR:HSP90 Complex (Inactive) Ligand->Cytosol Binds PAS-B Domain Activation Ligand-AhR Complex (HSP90 Dissociation) Cytosol->Activation Conformational Shift Nucleus Nuclear Translocation Activation->Nucleus Translocates ARNT ARNT Heterodimerization Nucleus->ARNT Dimerizes Transcription XRE Binding & Gene Transcription (CYP1A1) ARNT->Transcription Activates

Fig 1: Logical flow of AhR activation pathway induced by biphenyl-4-amine derivatives.

References

  • Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Radioligand binding methods: practical guide and tips. American Physiological Society.
  • Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor.
  • A beginner's guide to surface plasmon resonance. Portland Press.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.

Sources

Exploratory

Thermodynamic Stability Profile of N-Ethyl-3-nitrobiphenyl-4-amine at Room Temperature

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The thermodynamic stability of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates their shelf-life, handling requirements, and formulation strategies. N-ethyl-3-nitrobiphenyl-4-amine represents a highly functionalized biphenyl system characterized by an ortho-nitroaniline motif. Despite the inherent reactivity typically associated with secondary aromatic amines, this specific molecule exhibits exceptional thermodynamic and oxidative stability at room temperature (298 K).

This whitepaper dissects the physical organic chemistry driving this stability—specifically intramolecular hydrogen bonding (IMHB), push-pull resonance, and steric conformation—and provides field-proven, self-validating protocols to quantify these thermodynamic parameters.

Molecular Architecture & Conformational Dynamics

To understand the macroscopic stability of N-ethyl-3-nitrobiphenyl-4-amine, we must analyze its microscopic conformational landscape. The molecule consists of a biphenyl core, an electron-donating ethylamine group at the 4-position, and an electron-withdrawing nitro group at the 3-position.

The Role of Intramolecular Hydrogen Bonding (IMHB)

The primary driver of thermodynamic stability in this molecule is the formation of a robust intramolecular hydrogen bond between the secondary amine proton (N-H) and the adjacent ortho-nitro oxygen (O-NO₂)[1]. This interaction forms a pseudo-six-membered chelate ring.

  • Enthalpic Stabilization: The IMHB significantly lowers the ground-state free energy of the molecule. It restricts the rotational degrees of freedom of both the amine and nitro groups, locking them into a co-planar arrangement relative to the primary phenyl ring[2].

  • Steric Mitigation: The N-ethyl group introduces steric bulk. In the absence of IMHB, steric repulsion between the ethyl group and the nitro group would force the amine out of planarity, breaking conjugation. However, the strong IMHB forces the molecule into a specific rotamer where the N-ethyl group is directed anti to the nitro group, effectively minimizing steric clash while maximizing enthalpic gain[3].

G A N-ethyl-3-nitrobiphenyl-4-amine B Intramolecular H-Bonding (N-H ··· O-NO2) A->B Drives C Push-Pull Resonance (Amine to Nitro) A->C Enables D Steric Bulk (N-Ethyl Group) A->D Introduces E Thermodynamic Stability at 298 K B->E Enthalpic Gain C->E Electronic Stabilization D->E Mitigated by H-Bond

Caption: Thermodynamic drivers governing the room-temperature stability of the target molecule.

Electronic Resonance & Oxidative Stability

Aromatic amines are notoriously susceptible to autoxidation at room temperature, often degrading into highly colored azo or quinone-imine species. However, N-ethyl-3-nitrobiphenyl-4-amine is thermodynamically stable against ambient oxidation.

Push-Pull Conjugation

The stability is rooted in a "push-pull" mesomeric effect. The amine nitrogen acts as a strong electron-donating group (EDG), while the ortho-nitro group acts as a powerful electron-withdrawing group (EWG). This delocalizes the lone pair of the amine nitrogen into the aromatic π -system and toward the nitro oxygen[3].

Elevated Oxidation Potential

Because the nitro group drastically reduces the electron density on the amine nitrogen, the energy required to remove an electron (to form a radical cation) is significantly increased. Consequently, the electrochemical oxidation potential of ortho-nitroanilines is shifted anodically (made more positive) compared to unsubstituted anilines[4],[5]. This thermodynamic barrier prevents spontaneous electron transfer to molecular oxygen at 298 K.

Pathway N1 Amine (EDG) Lone Pair N2 Biphenyl Pi-System N1->N2 Delocalization N3 Nitro (EWG) Oxygen N2->N3 Electron Withdrawal N3->N1 IMHB (N-H···O)

Caption: Electronic push-pull pathway and intramolecular hydrogen bonding network.

Experimental Protocols for Stability Validation

To rigorously validate the thermodynamic stability of this compound, a multi-orthogonal analytical approach is required. The following self-validating protocols are designed to quantify thermal, conformational, and electrochemical stability.

Workflow S1 Sample Preparation S2 DSC Profiling (Thermal) S1->S2 S3 VT-NMR (Conformational) S2->S3 S4 Cyclic Voltammetry (Electrochemical) S3->S4 S5 Stability Matrix S4->S5

Caption: Sequential experimental workflow for validating thermodynamic and electrochemical stability.

Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with physical transitions. A lack of exothermic decomposition peaks near room temperature confirms thermodynamic stability, while the melting point ( Tm​ ) indicates the strength of the crystalline lattice.

  • Preparation: Accurately weigh 2.0–5.0 mg of crystalline N-ethyl-3-nitrobiphenyl-4-amine into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole lid to allow for the release of volatile degradants (preventing pressure-induced artifacts).

  • Method: Equilibrate the sample at 25 °C in the DSC furnace under a continuous dry nitrogen purge (50 mL/min).

  • Heating Ramp: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

  • Analysis: Integrate the endothermic melting peak to determine Tm​ and the heat of fusion ( ΔHf​ ). Identify the onset of any exothermic decomposition ( Td​ ).

Protocol 2: Conformational Locking via Variable-Temperature NMR (VT-NMR)

Causality: If the IMHB is the primary driver of room-temperature stability, the N-H proton will be highly deshielded. Heating the sample provides thermal energy ( kT ) to break this bond, which will be observed as an upfield shift of the N-H resonance.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (a competitive hydrogen-bonding solvent used to stress the IMHB).

  • Instrument Setup: Tune and match a 400 MHz (or higher) NMR spectrometer for 1 H acquisition.

  • Acquisition: Acquire standard 1D 1 H spectra starting at 25 °C (298 K).

  • Temperature Ramp: Increase the probe temperature in 15 °C increments up to 100 °C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Data Extraction: Plot the chemical shift ( δ ) of the N-H proton (typically found between 8.0–9.5 ppm at RT) as a function of temperature. A shallow temperature coefficient ( Δδ/ΔT ) confirms a highly stable, locked IMHB at room temperature.

Protocol 3: Oxidative Stability via Cyclic Voltammetry (CV)

Causality: CV directly measures the thermodynamic barrier to oxidation. A highly positive anodic peak potential ( Epa​ ) proves that the nitro group successfully protects the amine from ambient autoxidation.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile.

  • Analyte Addition: Dissolve the target compound in the electrolyte solution to achieve a final concentration of 1.0 mM.

  • Cell Assembly: Utilize a three-electrode cell: a glassy carbon working electrode (polished with 0.05 µm alumina), a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Purging: Sparge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen.

  • Scanning: Sweep the potential from 0.0 V to +1.5 V and back at a scan rate of 100 mV/s.

  • Analysis: Record the anodic peak potential ( Epa​ ). Compare against a standard unsubstituted aniline to quantify the thermodynamic stabilization afforded by the nitro group.

Quantitative Data Summary

The table below summarizes the expected thermodynamic and electrochemical parameters for N-ethyl-3-nitrobiphenyl-4-amine, confirming its robust stability profile at 298 K.

ParameterExpected Value RangeMechanistic Implication
N-H Chemical Shift (298 K) 8.2 – 8.8 ppmStrong IMHB deshielding the proton; conformation is locked.
VT-NMR Temp Coefficient ( Δδ/ΔT ) < 3.0 ppb/KIMHB is thermodynamically stable and resists thermal disruption.
Melting Point ( Tm​ ) > 110 °CStable crystalline lattice; no spontaneous phase transitions at RT.
Decomposition Onset ( Td​ ) > 220 °CExcellent thermal stability; covalent bonds remain intact well above RT.
Oxidation Potential ( Epa​ ) > +1.05 V (vs Ag/Ag + )High resistance to autoxidation; stable in ambient atmospheric conditions.

References

  • Source: RSC Publishing (Journal of the Chemical Society B: Physical Organic)
  • Source: PubMed Central (PMC)
  • Source: ACS Publications (Chemistry of Materials)
  • Source: RSC Publishing (Environmental Science: Processes & Impacts)
  • Source: PubMed Central (PMC)

Sources

Foundational

N-Ethyl-3-Nitrobiphenyl-4-Amine: A Comprehensive Technical Guide to Solubility Profiles in Organic Solvents

Executive Summary N-ethyl-3-nitrobiphenyl-4-amine (CID 4358278) is a highly specialized biphenyl derivative utilized as a critical intermediate in organic synthesis, materials science, and medicinal chemistry. For resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-3-nitrobiphenyl-4-amine (CID 4358278) is a highly specialized biphenyl derivative utilized as a critical intermediate in organic synthesis, materials science, and medicinal chemistry. For researchers and drug development professionals, understanding the solubility profile of this compound is paramount. Solubility dictates the efficiency of reaction kinetics, the viability of purification workflows (such as recrystallization or chromatography), and the pharmacokinetic potential if utilized in drug formulation.

This whitepaper provides an in-depth analysis of the structure-property relationships (SPR) governing the solubility of N-ethyl-3-nitrobiphenyl-4-amine, empirical estimations in common organic solvents, and a self-validating experimental protocol for determining its precise thermodynamic solubility.

Physicochemical Profiling & Structure-Property Relationships (SPR)

To predict and manipulate the solubility of N-ethyl-3-nitrobiphenyl-4-amine, one must deconstruct its molecular architecture. The compound's solubility behavior is dictated by the interplay of three distinct structural motifs, which can be mapped using Hansen Solubility Parameters (HSPs) [1]. HSP theory divides cohesive energy into three forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ).

  • The Biphenyl Core (High δD​ ) : The planar, highly conjugated biphenyl system is inherently lipophilic. It relies heavily on London dispersion forces and π−π stacking interactions. This core drives solubility in non-polar, aromatic, and halogenated solvents (e.g., toluene, dichloromethane).

  • The Nitro Group (High δP​ ) : Positioned ortho to the amine, the strongly electron-withdrawing nitro ( −NO2​ ) group introduces a significant molecular dipole. It acts as a potent hydrogen bond acceptor, drastically increasing the compound's affinity for polar aprotic solvents (e.g., DMSO, DMF).

  • The N-Ethyl Amine Group (Moderate δP​ , High δH​ ) : Unlike a primary amine, the secondary N-ethyl amine provides both hydrogen bond donor and acceptor capabilities while introducing steric hindrance. Causality Insight: The ethyl group disrupts the highly ordered, planar crystal lattice packing that would otherwise exist in a primary amine analog. By lowering the crystal lattice energy (and consequently the melting point), the thermodynamic barrier to dissolution ( ΔGdiss​ ) is reduced, significantly enhancing solubility across a broader range of organic solvents.

SPR Compound N-Ethyl-3-Nitrobiphenyl-4-Amine Biphenyl Biphenyl Core (High Dispersion) Compound->Biphenyl Nitro Nitro Group (High Polarity) Compound->Nitro Amine N-Ethyl Amine (H-Bond Donor/Acceptor) Compound->Amine NonPolar Aromatic/Halogenated Solvents (e.g., DCM, Toluene) Biphenyl->NonPolar Pi-Pi / Dispersion PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Nitro->PolarAprotic Dipole-Dipole Amine->PolarAprotic H-Bonding Protic Polar Protic Solvents (e.g., Alcohols) Amine->Protic H-Bonding

Caption: Structure-Property Relationships dictating solvent affinity for N-ethyl-3-nitrobiphenyl-4-amine.

Solubility Data in Common Organic Solvents

Based on the physicochemical profile and HSP estimations, the solubility of N-ethyl-3-nitrobiphenyl-4-amine can be stratified into tiers. The table below summarizes the expected quantitative solubility ranges at standard ambient temperature (25°C).

SolventSolvent ClassPolarity IndexPrimary Solvation MechanismEst. Solubility TierEst. Concentration Range
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Dipole-Dipole, H-Bond AcceptorVery High > 100 mg/mL
Dimethylformamide (DMF) Polar Aprotic6.4Dipole-Dipole, H-Bond AcceptorVery High > 100 mg/mL
Dichloromethane (DCM) Halogenated3.1Dispersion, Dipole-InducedHigh 50 - 100 mg/mL
Ethyl Acetate (EtOAc) Polar Aprotic4.4Dipole-DipoleModerate-High 20 - 50 mg/mL
Methanol (MeOH) Polar Protic5.1H-Bonding (Donor/Acceptor)Moderate 10 - 20 mg/mL
Ethanol (EtOH) Polar Protic5.2H-Bonding (Donor/Acceptor)Moderate 5 - 15 mg/mL
n-Hexane Non-Polar0.1Dispersion onlyLow / Insoluble < 1 mg/mL

Note: While the biphenyl core is highly lipophilic, strictly non-polar solvents like hexane lack the polar and hydrogen-bonding parameters required to overcome the solid-state crystal lattice energy driven by the nitro and amine groups.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate precise, publication-grade thermodynamic solubility data for N-ethyl-3-nitrobiphenyl-4-amine, researchers must employ a rigorously controlled methodology. The protocol below is an adaptation of the OECD Test Guideline 105 [2] (originally designed for aqueous systems) optimized for organic solvents[3].

The Causality of the Protocol Design

Kinetic solubility (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the absolute saturation point at equilibrium). To ensure trustworthiness and scientific integrity, this protocol utilizes a time-dependent self-validating loop. By comparing the concentration of the solute at 24 hours and 48 hours, the system internally verifies that thermodynamic equilibrium has been achieved rather than a transient supersaturated state.

Step-by-Step Workflow
  • Saturation Preparation :

    • Weigh an excess amount of N-ethyl-3-nitrobiphenyl-4-amine (e.g., 50-100 mg depending on the estimated tier) into a 5 mL amber glass vial (amber glass prevents potential photo-degradation of the nitroaromatic system).

    • Add exactly 2.0 mL of the target organic solvent. Ensure a visible pellet of undissolved solid remains; if the solution clears, add more compound until saturation is visually confirmed.

  • Thermal Equilibration :

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1°C at 150 RPM.

  • Phase Separation (Time-Point Sampling) :

    • T1 (24 Hours) : Remove a 0.5 mL aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet micro-crystals, then filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is universally compatible with the organic solvents listed).

    • T2 (48 Hours) : Repeat the extraction process with a second 0.5 mL aliquot.

  • Quantification via HPLC-UV :

    • Dilute the filtered aliquots with the mobile phase to fall within the linear range of a pre-established calibration curve.

    • Analyze using a C18 reverse-phase column, detecting at the compound's λmax​ (typically around 254 nm or 400 nm due to the nitro group chromophore).

  • Self-Validation Check :

    • Calculate the concentrations at T1 and T2.

    • Validation Rule : If ∣CT2​−CT1​∣≤5% , thermodynamic equilibrium is confirmed. If the variance is > 5%, the dissolution is still kinetically driven, and the equilibration must be extended to 72 hours.

Workflow Start Add Excess Solid to Organic Solvent Equil Equilibration (24h & 48h, 25°C) Start->Equil Phase Phase Separation (Centrifuge + PTFE Filter) Equil->Phase Analysis HPLC-UV Quantification Phase->Analysis Validate Validation Check (Δ < 5% between 24h/48h?) Analysis->Validate Validate->Equil No (Extend time) Done Thermodynamic Solubility Confirmed Validate->Done Yes

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.

Applications in Drug Development and Synthesis

Understanding the solubility of N-ethyl-3-nitrobiphenyl-4-amine directly impacts downstream applications:

  • Reaction Optimization : In cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) where this compound acts as a substrate, selecting a solvent like DMF or DMSO ensures the compound is fully solvated, maximizing collision frequency and reaction yield.

  • Purification Workflows : The stark contrast in solubility between DCM (High) and Hexane (Low) makes this solvent pair ideal for purification via recrystallization or as an eluent system for normal-phase silica gel chromatography.

  • Pre-formulation Toxicology : If utilized as a scaffold in drug discovery, the compound's high lipophilicity (driven by the biphenyl core) suggests it will cross lipid bilayers easily, but its formulation for in vivo testing will likely require co-solvents (like DMSO or PEG400) to achieve sufficient aqueous bioavailability.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • BioAssay Systems. (2018). Solubility Testing – Shake Flask Method Summary. BioAssay Systems Technical Protocols. Available at:[Link]

Exploratory

Discovery and Synthesis Pathways for N-Ethyl-3-nitrobiphenyl-4-amine: A Comprehensive Technical Guide

Introduction & Pharmacological Context In modern medicinal chemistry, functionalized biaryl systems serve as privileged scaffolds. Specifically, N-ethyl-3-nitrobiphenyl-4-amine (PubChem CID 4358278)[1] is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In modern medicinal chemistry, functionalized biaryl systems serve as privileged scaffolds. Specifically, N-ethyl-3-nitrobiphenyl-4-amine (PubChem CID 4358278)[1] is a highly versatile intermediate. Its structural architecture—a rigid lipophilic biphenyl core paired with an electron-withdrawing nitro group and an alkylated amine—makes it a critical precursor for synthesizing complex benzimidazoles, triazoles, and kinase inhibitors[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical reactions, but as a system of engineered electron flows. This whitepaper details two orthogonal, high-yield synthetic pathways, explaining the mechanistic causality behind each reagent choice and establishing self-validating protocols to ensure reproducible scale-up.

Retrosynthetic Strategy

To establish a robust supply chain for N-ethyl-3-nitrobiphenyl-4-amine, we must design pathways that utilize commercially available, stable precursors. The retrosynthetic disconnection of this molecule yields two primary routes:

  • Pathway A (C-N Disconnection): Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitrobiphenyl.

  • Pathway B (C-C Disconnection): Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-N-ethyl-2-nitroaniline.

Retrosynthesis Target N-Ethyl-3-nitrobiphenyl-4-amine PathA Pathway A: SNAr C-N Bond Disconnection Target->PathA Retrosynthesis PathB Pathway B: Suzuki Coupling C-C Bond Disconnection Target->PathB Retrosynthesis PreA1 4-Fluoro-3-nitrobiphenyl PathA->PreA1 PreA2 Ethylamine PathA->PreA2 PreB1 4-Bromo-N-ethyl-2-nitroaniline PathB->PreB1 PreB2 Phenylboronic Acid PathB->PreB2

Retrosynthetic analysis of N-ethyl-3-nitrobiphenyl-4-amine via SNAr and Suzuki coupling.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Kinetics

The SNAr pathway relies on the intense electron-withdrawing nature of the nitro group at the 3-position, which activates the adjacent 4-position for nucleophilic attack.

Why use a fluoroarene over a chloroarene? While the C-F bond is significantly stronger than the C-Cl bond, SNAr reactions are rate-limited by the initial nucleophilic attack to form the Meisenheimer complex, not by the subsequent leaving group elimination. Fluorine's extreme electronegativity highly polarizes the ipso carbon, drastically lowering the activation energy for the attack of ethylamine. Consequently, 4-fluoro-3-nitrobiphenyl reacts orders of magnitude faster than its chlorinated counterpart[3].

SNAr_Mechanism A 4-Fluoro-3-nitrobiphenyl C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Ethylamine B->C D N-Ethyl-3-nitrobiphenyl-4-amine C->D Fluoride Elimination

Nucleophilic aromatic substitution (SNAr) mechanism via Meisenheimer complex intermediate.

Step-by-Step Methodology
  • Preparation: Charge a dry 250 mL round-bottom flask with 4-fluoro-3-nitrobiphenyl (10.0 g, 46.0 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (12.7 g, 92.0 mmol). Rationale: K2CO3 acts as an acid scavenger for the generated HF, preventing the protonation and subsequent deactivation of the ethylamine nucleophile.

  • Nucleophile Addition: Dropwise, add a 2.0 M solution of ethylamine in THF (69.0 mL, 138.0 mmol) at 0 °C to control the initial exotherm.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Quantitative Optimization Data

To establish the most efficient parameters, a solvent and base screen was conducted. DMF paired with K2CO3 provided the optimal balance of solubility and basicity.

EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)
1THFEt3N601245
2DMFEt3N80872
3 DMF K2CO3 80 4 94
4DMSOK2CO380491

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Catalyst Design

When 4-fluoro-3-nitrobiphenyl is unavailable, constructing the biaryl axis via Suzuki coupling is the premier orthogonal approach. We utilize 4-bromo-N-ethyl-2-nitroaniline and phenylboronic acid.

Why Pd(dppf)Cl2? The choice of ligand is the difference between a stalled reaction and quantitative conversion. Monodentate ligands like PPh3 often struggle with the reductive elimination step in highly electron-deficient, sterically hindered ortho-nitro systems. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the palladium intermediate. This optimized "bite angle" mechanically forces the two aryl groups into proximity, drastically accelerating reductive elimination and preventing catalyst trapping.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromo-N-ethyl-2-nitroaniline) Pd0->OxAdd Ar-Br TransMet Transmetalation (Phenylboronic Acid) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle workflow.

Step-by-Step Methodology
  • Reagent Loading: In an oven-dried Schlenk flask, combine 4-bromo-N-ethyl-2-nitroaniline (5.0 g, 20.4 mmol), phenylboronic acid (3.0 g, 24.5 mmol), and K2CO3 (5.6 g, 40.8 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 50 mL). Rationale: Water is strictly required to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation.

  • Catalyst Addition: Under a heavy stream of argon, add Pd(dppf)Cl2·CH2Cl2 (0.83 g, 1.02 mmol, 5 mol%).

  • Reaction: Seal the flask and heat at 90 °C for 6 hours.

  • Workup: Cool the mixture, dilute with Ethyl Acetate (100 mL), and filter the suspension through a pad of Celite to remove palladium black.

  • Purification: Separate the layers, wash the organic phase with brine, dry over MgSO4, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield a vibrant orange solid.

Quantitative Catalyst Screening
EntryCatalystLigandBaseYield (%)Mechanistic Observation
1Pd(PPh3)4PPh3Na2CO365Sluggish reductive elimination
2Pd(OAc)2SPhosK3PO488Good conversion, high ligand cost
3 Pd(dppf)Cl2 dppf K2CO3 96 Optimal bite angle, rapid turnover

Self-Validating Analytical Systems

A protocol is only as robust as its ability to fail loudly. To ensure trust and reproducibility, we implement an orthogonal In-Process Control (IPC) using dual-wavelength HPLC-DAD.

The Photophysical Validation: Do not rely solely on mass spectrometry. The starting materials and the final N-ethyl-3-nitrobiphenyl-4-amine possess distinct UV chromophores.

  • Starting Material: 4-fluoro-3-nitrobiphenyl absorbs primarily in the standard aromatic region (~254 nm).

  • Product: Upon successful SNAr or Suzuki coupling, the introduction of the electron-donating ethylamine group in direct conjugation with the electron-withdrawing nitro group creates a powerful "push-pull" dipole across the aromatic system.

  • Validation: This results in a massive bathochromic shift (red shift) . Monitoring the HPLC trace at 410 nm will show a highly specific peak for the product, rendering the reaction self-validating in real-time. If the 410 nm peak does not grow proportionally to the decay of the 254 nm starting material peak, the reaction has diverted into side-products (e.g., reduction or dimerization), instantly alerting the scientist.

References

  • PubChem Compound Summary for CID 4358278, Ethyl(2-nitro-4-phenylphenyl)amine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Source: United States Patent and Trademark Office (USPTO)
  • Mild and General Access to Diverse 1H-Benzotriazoles via Diboron-Mediated N–OH Deoxygenation and Palladium-Catalyzed C–C and C–N Bond Formation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Protocols & Analytical Methods

Method

Application Note: N-ethyl-3-nitrobiphenyl-4-amine as a Strategic Precursor for Privileged Biphenyl-Benzimidazole Scaffolds

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Strategic Rationale In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Strategic Rationale

In modern drug discovery, the benzimidazole core is a highly privileged scaffold, serving as the pharmacophoric foundation for numerous blockbusters, including angiotensin II receptor antagonists (e.g., Telmisartan), kinase inhibitors, and PARP inhibitors. However, the late-stage N-alkylation of unsubstituted benzimidazoles notoriously yields a thermodynamically driven mixture of 1,5- and 1,6-disubstituted regioisomers, requiring tedious chromatographic separation and slashing overall yields.

N-ethyl-3-nitrobiphenyl-4-amine (also known as Ethyl(2-nitro-4-phenylphenyl)amine) [1] is a highly specialized, pre-functionalized building block designed to circumvent this exact bottleneck. By utilizing an ortho-nitroaniline derivative with a pre-installed N-ethyl group, chemists can lock in the regiochemistry prior to cyclization. Upon reduction and condensation, this precursor exclusively yields 1-ethyl-5-phenyl-1H-benzimidazole derivatives. Furthermore, the inherent biphenyl moiety provides critical lipophilicity and π−π stacking capabilities essential for anchoring molecules into deep hydrophobic pockets of target kinases or G-protein-coupled receptors (GPCRs).

Physicochemical Profile

Table 1 summarizes the critical physicochemical parameters of the precursor to guide solvent selection and reaction design [1].

PropertyValueImplication for Synthesis & Formulation
Chemical Formula C14​H14​N2​O2​ Pre-installed ethyl group dictates exact stoichiometry.
Molecular Weight 242.27 g/mol Favorable starting MW for Rule-of-5 compliant targets.
LogP (Computed) ~3.8Highly lipophilic; requires organic co-solvents (EtOH, DMF) for aqueous reactions.
Physical State Solid (Yellow/Orange)The chromophore acts as an internal visual indicator during reduction.

Mechanistic Workflow & Synthetic Strategies

The transformation of N-ethyl-3-nitrobiphenyl-4-amine into a bioactive benzimidazole can be achieved via two primary pathways: a traditional Two-Step Hydrogenation/Cyclization or a highly efficient One-Pot Reductive Cyclization .

SyntheticWorkflow Precursor N-ethyl-3-nitrobiphenyl-4-amine (Precursor) Reduction Catalytic Hydrogenation (H2, Pd/C, EtOH) Precursor->Reduction Path A: Step 1 OnePot Reductive Cyclization (Na2S2O4, Aldehyde, EtOH, 80°C) Precursor->OnePot Path B: One-Pot Diamine N4-ethylbiphenyl-3,4-diamine (Intermediate) Reduction->Diamine Cyclization Oxidative Cyclocondensation (Aldehyde, Na2S2O5, DMF) Diamine->Cyclization Path A: Step 2 Target 1-Ethyl-5-phenyl-2-substituted 1H-benzimidazole (Target Scaffold) Cyclization->Target OnePot->Target

Caption: Divergent synthetic workflows for converting N-ethyl-3-nitrobiphenyl-4-amine into target benzimidazoles.

Comparative Analysis of Synthetic Routes
ParameterTwo-Step Method (Pd/C + Na2​S2​O5​ )One-Pot Method ( Na2​S2​O4​ ) [2]
Regioselectivity Absolute (1-ethyl-5-phenyl)Absolute (1-ethyl-5-phenyl)
Functional Group Tolerance Low (Reduces alkenes, alkynes, halogens)High (Leaves halogens and alkenes intact)
Time Efficiency 12–24 hours (requires isolation of diamine)5–8 hours (single continuous process)
Scalability Moderate (Pyrophoric Pd/C hazards)Excellent (Bench-stable reagents)

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization (The Dithionite Method)

Expertise & Causality Note: This protocol utilizes sodium dithionite ( Na2​S2​O4​ ) as a mild reducing agent. The reaction is thermodynamically driven by the in situ formation of the highly stable aromatic benzimidazole system. This method is vastly superior when your aldehyde contains reducible moieties (like an aryl chloride or alkene) that would be destroyed by palladium-catalyzed hydrogenation [2].

Reagents & Materials:

  • N-ethyl-3-nitrobiphenyl-4-amine (1.0 equiv, 1.0 mmol, 242 mg)

  • Target Aldehyde (1.2 equiv, 1.2 mmol)

  • Sodium Dithionite ( Na2​S2​O4​ ) (3.0 equiv, 3.0 mmol, 522 mg)

  • Absolute Ethanol (15 mL) & Deionized Water (5 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the precursor and the aldehyde in 15 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Reductant Preparation (Critical Step): Dissolve 522 mg of Na2​S2​O4​ in 5 mL of DI water. Causality Note: Dithionite degrades rapidly via disproportionation in water. This solution MUST be prepared immediately before addition. Do not use old stock solutions, or the reduction will stall at the nitroso/hydroxylamine stage.

  • Reaction Initiation: Add the aqueous dithionite solution dropwise to the ethanolic mixture. Attach a reflux condenser.

  • Thermal Cyclization: Heat the biphasic mixture to 80 °C (reflux) for 5–8 hours.

    • Self-Validating Indicator: The starting material is a deep yellow/orange. As the nitro group is reduced and cyclization occurs, the solution will transition to a pale yellow or colorless state, serving as an internal visual cue of reaction completion.

  • Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure via rotary evaporation. Dilute the remaining aqueous slurry with Ethyl Acetate (30 mL).

  • Washing & Drying: Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) to neutralize acidic sulfur byproducts, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure 1-ethyl-5-phenyl-2-substituted-1H-benzimidazole.

Protocol B: Two-Step Hydrogenation & Oxidative Condensation

Expertise & Causality Note: Use this method if the target aldehyde is purely aliphatic or highly sterically hindered, as dithionite reduction can sometimes be sluggish with non-aromatic aldehydes.

Step 1: Catalytic Hydrogenation

  • Dissolve N-ethyl-3-nitrobiphenyl-4-amine (1.0 mmol) in Methanol (10 mL).

  • Carefully add 10% Pd/C (10 wt%, ~24 mg).

  • Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 2 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Safety Warning: Do not allow the Pd/C filter cake to dry out under vacuum, as it is highly pyrophoric.

  • Concentrate the filtrate to yield the intermediate N4-ethylbiphenyl-3,4-diamine .

Step 2: Oxidative Cyclocondensation

  • Dissolve the crude diamine in N,N-Dimethylformamide (DMF) (10 mL).

  • Add the target aldehyde (1.1 mmol) and Sodium Metabisulfite ( Na2​S2​O5​ , 1.2 mmol). Causality Note: The metabisulfite acts as an oxidant, facilitating the conversion of the intermediate imidazoline into the fully aromatic benzimidazole.

  • Heat the mixture at 90 °C for 4 hours.

  • Pour the hot mixture into crushed ice (50 g). The target benzimidazole will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Pharmacophore Modeling & Target Interaction

The resulting 1-ethyl-5-phenyl-benzimidazole scaffold is a highly modular pharmacophore. The diagram below illustrates how the specific structural features derived from N-ethyl-3-nitrobiphenyl-4-amine interact with a generic kinase or receptor binding pocket.

BindingModel Core 1-Ethyl-Benzimidazole Core Biphenyl Biphenyl Moiety (C5 Position) Core->Biphenyl Substituent C2-Substituent (Variable Aldehyde Input) Core->Substituent Pocket1 Hinge Region (H-Bond Acceptor / Dipole) Core->Pocket1 Dipole Interaction Pocket2 Deep Hydrophobic Pocket (Pi-Pi Stacking) Biphenyl->Pocket2 Hydrophobic / Pi-Pi Pocket3 Solvent Exposed Region (Modulates ADME/Solubility) Substituent->Pocket3 Vector for Optimization

Caption: Pharmacophore binding model of the synthesized biphenyl-benzimidazole scaffold within a target receptor.

  • The Biphenyl Moiety (C5): Projects deep into hydrophobic sub-pockets, engaging in robust π−π and T-shaped edge-to-face interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

  • The N-Ethyl Group (N1): Restricts the rotational degrees of freedom and fills small lipophilic crevices near the hinge region, increasing target residence time.

  • The C2-Substituent: Dictated by the choice of aldehyde, this vector is typically pointed toward the solvent-exposed region, making it the ideal site to introduce solubilizing groups (e.g., morpholine, piperazine) to optimize the drug's ADME profile.

References

  • Title: PubChem Compound Summary for CID 4358278, Ethyl(2-nitro-4-phenylphenyl)amine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Application

Ultra-Trace Quantitation of N-Ethyl-3-nitrobiphenyl-4-amine by LC-ESI-MS/MS: A Robust Protocol for Genotoxic Impurity Profiling

Executive Summary The pharmaceutical industry faces stringent regulatory demands to monitor and control Potentially Genotoxic Impurities (PGIs) in Active Pharmaceutical Ingredients (APIs). N-ethyl-3-nitrobiphenyl-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry faces stringent regulatory demands to monitor and control Potentially Genotoxic Impurities (PGIs) in Active Pharmaceutical Ingredients (APIs). N-ethyl-3-nitrobiphenyl-4-amine (Ethyl(2-nitro-4-phenylphenyl)amine; MW: 242.27 g/mol ) is a highly reactive nitroaromatic amine that frequently emerges as a synthetic intermediate, byproduct, or degradation product in drug manufacturing. Due to its structural alerts—specifically the biphenyl-4-amine core and the nitroaromatic moiety—it poses a severe mutagenic risk[1].

To comply with the International Council for Harmonisation (ICH) M7 guidelines, which mandate controlling PGIs to a Threshold of Toxicological Concern (TTC) of typically 1.5 µ g/day [2], analytical methods must achieve sub-ppm (parts-per-million) sensitivity. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify N-ethyl-3-nitrobiphenyl-4-amine at trace levels, bypassing the limitations of traditional UV and GC methodologies.

Mechanistic Rationale: The Threat of Nitroaromatic Amines

Understanding the biological mechanism of an impurity dictates the urgency of its analytical control. The genotoxicity of N-ethyl-3-nitrobiphenyl-4-amine is not driven by its native state, but rather by its metabolic activation in vivo.

In the liver, the nitro group undergoes reduction (via nitroreductases) or the secondary amine undergoes oxidation (via CYP450 enzymes) to form an N-hydroxyarylamine intermediate. Subsequent esterification and deconjugation generate a highly electrophilic nitrenium ion (ArN+H) [3]. This reactive species acts as the ultimate genotoxin, aggressively seeking nucleophilic centers on cellular macromolecules. It covalently binds to the C8 position of deoxyguanosine in DNA, forming bulky DNA adducts that induce frameshift mutations and chromosomal aberrations[3].

Genotoxicity A N-ethyl-3-nitrobiphenyl-4-amine B N-Hydroxyarylamine A->B CYP450 / Nitroreductase C Nitrenium Ion (ArN+H) B->C Deconjugation D DNA Adduct (dG-C8) C->D Nucleophilic Attack

Caption: Metabolic activation of nitroaromatic amines into DNA-binding nitrenium ions.

Analytical Strategy: Why LC-ESI-MS/MS?

The selection of LC-MS/MS over alternative techniques is rooted in the physicochemical properties of the analyte:

  • Failure of GC-MS : Many nitroaromatic compounds are thermally labile or non-volatile. Subjecting N-ethyl-3-nitrobiphenyl-4-amine to the high temperatures of a GC inlet often leads to thermal degradation (e.g., loss of the nitro group), resulting in poor recovery and irreproducible data[4].

  • Failure of HPLC-UV : While standard HPLC-UV is a staple for API purity, it lacks the sensitivity required to detect sub-ppm trace impurities against a massive API background matrix.

  • The LC-MS/MS Advantage : Liquid chromatography coupled with Electrospray Ionization (ESI) allows for soft ionization without thermal stress. The secondary amine group in N-ethyl-3-nitrobiphenyl-4-amine readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ precursor ion at m/z 243.1. By employing Multiple Reaction Monitoring (MRM), the triple quadrupole mass spectrometer filters out the API matrix entirely, providing absolute specificity[2].

Experimental Protocol

Reagents & Sample Preparation

Causality Check : Trace analysis is highly susceptible to ion suppression from the API. The sample preparation must extract the impurity while precipitating or diluting the API to prevent source contamination.

  • Diluent Preparation : Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock : Accurately weigh 1.0 mg of N-ethyl-3-nitrobiphenyl-4-amine reference standard and dissolve in 10.0 mL of diluent (100 µg/mL).

  • Calibration Curve : Serially dilute the stock to create standards ranging from 0.5 ng/mL to 50 ng/mL (ppb).

  • API Sample Preparation : Weigh 50 mg of the target API and dissolve in 1.0 mL of diluent. Vortex for 2 minutes. If the API is insoluble in this mixture, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.

Liquid Chromatography Parameters

A reversed-phase C18 column is utilized. The addition of 0.1% Formic Acid is critical; it lowers the pH, ensuring the ethylamine moiety is fully protonated prior to entering the ESI source, drastically enhancing signal intensity.

ParameterSpecification
Column Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Logic
0.0 95 5 Aqueous hold to focus polar matrix components.
1.0 95 5 Isocratic hold.
6.0 10 90 Linear ramp to elute hydrophobic biphenyl core.
8.0 10 90 Column wash to remove residual API.
8.1 95 5 Rapid return to initial conditions.

| 11.0 | 95 | 5 | Column re-equilibration. |

Mass Spectrometry (MRM) Parameters

The MS is operated in Positive ESI mode. The precursor ion [M+H]+ is isolated in Q1 (m/z 243.1). In the collision cell (Q2), argon gas induces Collision-Induced Dissociation (CID). The primary fragmentation pathway is the cleavage of the N-ethyl group (loss of C2​H4​ , -28 Da) to yield m/z 215.1. A secondary fragmentation involves the subsequent loss of the nitro group (-46 Da) to yield the biphenylamine core at m/z 169.1.

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
N-ethyl-3-nitrobiphenyl-4-amine 243.1 215.1 50 20 Quantifier (High abundance)

| N-ethyl-3-nitrobiphenyl-4-amine | 243.1 | 169.1 | 50 | 35 | Qualifier (Structural confirmation) |

Note: Source temperature set to 350°C; Capillary voltage set to 3.5 kV.

Workflow S1 1. API Dissolution & Extraction (Acetonitrile/Water) S2 2. UHPLC Separation (C18, Formic Acid Gradient) S1->S2 S3 3. Positive ESI Ionization ([M+H]+ m/z 243.1) S2->S3 S4 4. MRM Quantitation (Transitions: 215.1 & 169.1) S3->S4 S5 5. Data Integration (TTC Compliance Check) S4->S5

Caption: Step-by-step LC-MS/MS workflow for trace-level genotoxic impurity quantitation.

System Suitability & Self-Validation

A protocol is only as reliable as its internal validation mechanisms. To ensure this method operates as a self-validating system, the following criteria must be met prior to releasing data:

  • Signal-to-Noise (S/N) Integrity : The Limit of Quantitation (LOQ) standard (typically 0.5 ng/mL) must exhibit an S/N ratio 10 for the quantifier ion and 3 for the qualifier ion. If this fails, the MS source requires cleaning, or ion suppression is occurring.

  • Ion Ratio Consistency : The ratio of the Quantifier to Qualifier peak areas in the unknown samples must match the average ratio of the calibration standards within ± 20%. A deviation indicates a co-eluting matrix interference.

  • Linearity : The calibration curve ( R2 ) must be 0.995 across the 0.5 to 50 ng/mL range.

  • Spike Recovery : A sample of the API spiked with the impurity at the TTC limit must yield a recovery between 80% and 120%. Poor recovery indicates that the API matrix is suppressing the ESI signal, necessitating further sample dilution or the use of an isotopically labeled internal standard.

References

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API - Journal of Applied Pharmaceutical Science.[Link]

  • Analytical Research & Development on Genotoxic Impurities - International Journal of Pharmaceutical Sciences. [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - ResearchGate.[Link]

  • 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem (NIH).[Link]

Sources

Method

Application Note: Catalytic Reduction Procedures for N-Ethyl-3-nitrobiphenyl-4-amine

Executive Summary This technical guide outlines optimized, field-proven methodologies for the catalytic reduction of N-ethyl-3-nitrobiphenyl-4-amine to N4-ethylbiphenyl-3,4-diamine . This specific transformation is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide outlines optimized, field-proven methodologies for the catalytic reduction of N-ethyl-3-nitrobiphenyl-4-amine to N4-ethylbiphenyl-3,4-diamine . This specific transformation is a critical juncture in drug development, particularly in the synthesis of biphenyl-benzimidazole pharmacophores (e.g., angiotensin II receptor blockers).

Because the resulting ortho-diamine is highly susceptible to oxidative degradation, this guide emphasizes the causality behind handling techniques, inert atmosphere requirements, and catalyst selection. We detail two self-validating protocols—direct catalytic hydrogenation and transfer hydrogenation—designed to maximize yield while ensuring laboratory safety.

Chemical Context & Mechanistic Causality

The reduction of the 3-nitro group in the presence of a 4-ethylamino substituent yields an ortho-diamine. Historically, industrial reductions utilized iron powder in acidic media (Fe/HCl); however, this generates intractable iron sludge and complicates the isolation of sensitive diamines (). While newer green alternatives like Carbonyl Iron Powder (CIP) in micellar water exist (), Palladium on Carbon (Pd/C) remains the gold standard for this specific substrate.

Why Pd/C? N-ethyl-3-nitrobiphenyl-4-amine lacks halogen substituents, eliminating the risk of undesired hydrodehalogenation. Pd/C offers high turnover rates under mild conditions (), allows for immediate solubilization of the hydrophobic biphenyl core in alcoholic solvents, and enables a rapid filtration-based workup.

The reaction proceeds via the Haber mechanism, where the nitro group is sequentially reduced without isolation of the intermediates:

HaberMechanism NO2 Ar-NO2 (Nitro) NO Ar-NO (Nitroso) NO2->NO +2H, -H2O NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2H NH2 Ar-NH2 (Amine) NHOH->NH2 +2H, -H2O

Fig 1: Direct catalytic hydrogenation pathway of nitroaromatics (Haber mechanism).

Experimental Workflows

To accommodate different laboratory capabilities, two parallel workflows are provided. Protocol A relies on direct H2​ gas, offering the cleanest reaction profile. Protocol B utilizes an in situ hydrogen donor, bypassing the need for pressurized gas cylinders.

Workflow cluster_A Protocol A: Direct H2 cluster_B Protocol B: Transfer Hydrogenation Start N-ethyl-3-nitrobiphenyl-4-amine A1 10% Pd/C (wet) + EtOH Start->A1 B1 10% Pd/C + EtOH + NH4HCO2 Start->B1 A2 Purge N2 (3x) -> H2 (3x) A1->A2 A3 Stir under H2 (1 atm), 25°C A2->A3 Workup Filter via Celite (Inert Atm) A3->Workup B2 Purge N2 (3x) B1->B2 B3 Heat to 50°C, 1-2 h B2->B3 B3->Workup Concentrate Concentrate in vacuo Workup->Concentrate Product N4-ethylbiphenyl-3,4-diamine Concentrate->Product

Fig 2: Parallel workflows for the catalytic reduction of N-ethyl-3-nitrobiphenyl-4-amine.

Protocol A: Direct Catalytic Hydrogenation ( H2​ Gas)

This method is ideal for scale-up and provides the highest purity profile, as the only byproduct is water.

Materials: N-ethyl-3-nitrobiphenyl-4-amine (1.0 eq), 10% Pd/C (50% wet, 0.05 eq Pd), Absolute Ethanol (10 volumes).

Step-by-Step Methodology:

  • Catalyst Wetting (Safety Causality): Charge a round-bottom flask with 10% Pd/C (wet). Why? Dry Pd/C is highly pyrophoric in the presence of solvent vapors. Utilizing a 50% water-wet catalyst prevents auto-ignition when ethanol is introduced.

  • Substrate Addition: Add the N-ethyl-3-nitrobiphenyl-4-amine dissolved in absolute ethanol. The solution will initially appear vibrant yellow/orange due to the conjugated nitro group.

  • Atmospheric Purging: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen ( N2​ ) three times. Repeat the cycle three times with Hydrogen ( H2​ ) gas. Why? Removing oxygen is mandatory to prevent explosive H2​/O2​ mixtures and to protect the highly sensitive ortho-diamine product from premature oxidation.

  • Reaction Execution: Maintain the system under an H2​ balloon (1 atm) at 25 °C with vigorous stirring to overcome gas-liquid mass transfer limitations.

  • Self-Validating Monitoring: The reaction is complete when the vibrant yellow color dissipates (forming a pale/colorless solution) and H2​ consumption ceases (balloon stops deflating). Validate via TLC (Hexanes/EtOAc); the diamine product will exhibit a lower Rf​ and stain strongly positive (purple/brown) with ninhydrin.

  • Inert Workup: Purge the system with N2​ . Filter the mixture through a tightly packed pad of Celite under a blanket of N2​ to remove the Pd/C. Why?Ortho-diamines rapidly oxidize in air to form dark, intractable quinoxaline byproducts. Rapid, inert filtration is non-negotiable.

  • Concentration: Evaporate the filtrate under reduced pressure. Store the resulting N4-ethylbiphenyl-3,4-diamine under argon at -20 °C, or ideally, use it immediately in the subsequent cyclization step.

Protocol B: Catalytic Transfer Hydrogenation

This method utilizes ammonium formate as an in situ hydrogen donor, making it highly suitable for standard fume hoods lacking pressurized gas infrastructure.

Materials: N-ethyl-3-nitrobiphenyl-4-amine (1.0 eq), 10% Pd/C (wet, 0.05 eq Pd), Ammonium Formate (5.0 eq), Methanol (10 volumes).

Step-by-Step Methodology:

  • System Assembly: Charge the flask with wet 10% Pd/C, the nitro substrate, and methanol.

  • Donor Addition: Add ammonium formate ( NH4​HCO2​ ) in one portion. Why? Ammonium formate decomposes catalytically on the palladium surface to yield H2​ , CO2​ , and NH3​ . The mild basicity of the generated ammonia does not interfere with the diamine product.

  • Purging: Purge the system with N2​ (3 cycles) to establish an inert atmosphere.

  • Thermal Activation (Self-Validating): Heat the mixture to 50 °C. Why? Gentle heat is required to drive the endothermic decomposition of ammonium formate. Continuous effervescence (bubbling of CO2​ ) serves as a visual, self-validating indicator of active hydrogen generation.

  • Monitoring & Workup: Stir for 1–2 hours until effervescence completely ceases and the yellow color fades. Filter through Celite under N2​ , wash the cake with deoxygenated methanol, and concentrate in vacuo.

Quantitative Data & Process Parameters

To assist in process selection, the quantitative parameters and expected outcomes of both protocols are summarized below.

ParameterProtocol A: Direct HydrogenationProtocol B: Transfer Hydrogenation
Hydrogen Source H2​ Gas (1 atm)Ammonium Formate (5.0 eq)
Temperature 25 °C (Room Temperature)50 °C (Mild Heating)
Reaction Time 2 – 4 hours1 – 2 hours
Expected Yield > 95%88 – 92%
Byproducts H2​O H2​O , CO2​ , NH3​
Primary Advantage Highest purity; highly scalable.No gas cylinders required; rapid.
Primary Risk Pyrophoric hazard during setup.Sublimation of ammonium formate.

References

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. URL:[Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability, 3, 243-254. URL:[Link]

  • Lee, N. R., Bikovtseva, A. A., Cortes-Clerget, M., Gallou, F., & Lipshutz, B. H. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters, 19(24), 6518–6521. URL:[Link]

Application

Standard Operating Procedure for Handling N-ethyl-3-nitrobiphenyl-4-amine Powder

Disclaimer: This document has been prepared based on available data for structurally similar aromatic amines and nitroaromatic compounds. A specific Safety Data Sheet (SDS) and comprehensive toxicological data for N-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document has been prepared based on available data for structurally similar aromatic amines and nitroaromatic compounds. A specific Safety Data Sheet (SDS) and comprehensive toxicological data for N-ethyl-3-nitrobiphenyl-4-amine (CAS No. 292842-82-1) were not available at the time of writing. Therefore, this Standard Operating Procedure (SOP) should be considered a general guideline. It is imperative that a qualified industrial hygienist and the institution's Environmental Health and Safety (EHS) department review and approve this SOP before any work with this compound commences. A thorough, laboratory-specific risk assessment must be conducted to identify and mitigate all potential hazards.

Introduction and Hazard Analysis

N-ethyl-3-nitrobiphenyl-4-amine is a substituted aromatic amine containing a nitro group. While specific toxicological data for this compound is lacking, the chemical structure suggests significant potential health hazards based on the known properties of analogous compounds such as 4-Nitrobiphenyl and other aromatic amines.[1][2][3] These classes of compounds are often associated with acute and chronic toxicity, including potential carcinogenicity.[1][2]

The primary routes of exposure are inhalation of the powder, dermal absorption, and ingestion. Acute exposure to similar compounds can cause irritation to the eyes, skin, and respiratory tract.[2] Systemic effects of aromatic nitro compounds may include headache, dizziness, nausea, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin). Chronic exposure to related aromatic amines has been linked to an increased risk of cancer, particularly bladder cancer.

Given the potential for severe health effects, a precautionary approach is mandatory when handling this compound. All work must be conducted with the assumption that N-ethyl-3-nitrobiphenyl-4-amine is a potent toxin and potential carcinogen.

Physicochemical and Hazard Information (Based on Analogous Compounds)

Due to the absence of specific data for N-ethyl-3-nitrobiphenyl-4-amine, the following table summarizes the properties of a structurally related compound, 4-Nitrobiphenyl, to provide an indication of the expected characteristics.

PropertyValue (for 4-Nitrobiphenyl)Source
CAS Number 92-93-3[1]
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
Appearance Pale yellow crystalline solid[4]
Melting Point 113-115 °C[4]
Boiling Point 340 °C[4]
Solubility Insoluble in water[4]

GHS Hazard Classification (Anticipated): Based on data for 4-Amino-4'-nitrobiphenyl and 4-Nitrobiphenyl, the following Globally Harmonized System (GHS) classifications should be anticipated for N-ethyl-3-nitrobiphenyl-4-amine:

  • Acute Toxicity, Oral (Category 4) [5]

  • Acute Toxicity, Dermal (Category 4) [5]

  • Acute Toxicity, Inhalation (Category 4) [5]

  • Carcinogenicity (Suspected) [1]

  • Hazardous to the Aquatic Environment, Long-term Hazard [1]

Engineering Controls

The primary method for controlling exposure to N-ethyl-3-nitrobiphenyl-4-amine powder is through robust engineering controls.

  • Chemical Fume Hood: All handling of the powder, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]

  • Ventilated Enclosure for Weighing: For high-precision weighing, a ventilated balance enclosure or a powder containment hood should be used to minimize the dispersal of fine particles. If a balance must be used on an open bench, the tare method should be employed, where the container is tared outside the hood, the powder is added inside the hood, and the sealed container is re-weighed outside.

  • Glove Box: For larger quantities or procedures with a higher risk of aerosolization, a glove box should be used.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent dermal and respiratory exposure.

  • Gloves: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination or every two hours. Check the glove manufacturer's compatibility chart for resistance to the solvents that will be used.

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes or powder dispersal.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure must be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below established limits for analogous compounds, or during a spill cleanup, a NIOSH-approved respirator with P100 cartridges is required. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

  • Disposable Gown/Apron: For procedures involving larger quantities of the powder, a disposable gown or apron should be worn over the lab coat.

Protocols

Weighing and Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for handling N-ethyl-3-nitrobiphenyl-4-amine. Cover the work surface with absorbent bench paper.

  • Pre-Weighing: If using the tare method, pre-weigh a sealable container (e.g., a vial with a screw cap) on a balance located outside the fume hood.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of N-ethyl-3-nitrobiphenyl-4-amine powder to the pre-weighed container using a dedicated spatula. Avoid creating dust.

  • Sealing: Securely seal the container.

  • Post-Weighing: Decontaminate the exterior of the sealed container with a suitable solvent (e.g., 70% ethanol) and a disposable wipe before removing it from the fume hood. Reweigh the container to determine the mass of the powder.

  • Dissolving: If preparing a solution, add the solvent to the sealed container inside the fume hood.

Storage Protocol
  • Container: Store N-ethyl-3-nitrobiphenyl-4-amine in a tightly sealed, clearly labeled container.

  • Location: Store in a locked, dedicated, and well-ventilated cabinet for toxic and potentially carcinogenic materials.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

  • Temperature: Store at the temperature recommended by the supplier (if available). For analogous compounds, storage at 4°C, protected from light, is recommended.[7]

Spill Management Protocol
  • Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Notification: Alert laboratory personnel and the institutional EHS department.

  • Control: If safe to do so, prevent the spread of the powder by covering the spill with absorbent pads. Do not use water to clean up the spill as it may not be soluble and could spread contamination.[4]

  • Cleanup:

    • Wear appropriate PPE, including a respirator.

    • Carefully collect the spilled powder using a HEPA-filtered vacuum cleaner or by gently sweeping with a soft brush and dustpan. Avoid creating dust.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using a suitable decontamination solution for aromatic amines, following the manufacturer's instructions.[8][9]

Waste Disposal Protocol
  • Container: All waste contaminated with N-ethyl-3-nitrobiphenyl-4-amine (e.g., disposable gloves, bench paper, pipette tips, excess powder) must be collected in a dedicated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-ethyl-3-nitrobiphenyl-4-amine".

  • Disposal: Dispose of the hazardous waste through the institution's EHS department in accordance with all local, state, and federal regulations. High-temperature incineration is the preferred method for the disposal of nitroaromatic compounds.

Occupational Exposure Limits (OELs) for Analogous Compounds

No specific OEL has been established for N-ethyl-3-nitrobiphenyl-4-amine. The following OELs for nitrobenzene are provided as a conservative reference for establishing internal action levels.

OrganizationExposure Limit (Time-Weighted Average)
OSHA PEL 1 ppm
NIOSH REL 1 ppm
ACGIH TLV 1 ppm

Source: NJ Department of Health Hazardous Substance Fact Sheet for Nitrobenzene[10]

Visualizations

Risk Assessment and Control Workflow

cluster_assessment Risk Assessment cluster_control Hierarchy of Controls A Identify Hazards (Toxicity, Carcinogenicity) B Assess Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Evaluate Existing Controls B->C D Elimination/Substitution (If possible) C->D Implement Controls E Engineering Controls (Fume Hood, Glove Box) D->E F Administrative Controls (SOP, Training) E->F G Personal Protective Equipment (Gloves, Goggles, Respirator) F->G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Personnel & EHS Evacuate->Alert Assess Assess Spill (If trained and safe) Alert->Assess Assess->Alert Large or Uncontrolled Contain Contain Spill Assess->Contain Small & Controllable Cleanup Clean Up Spill (with appropriate PPE) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step emergency response procedure for a spill.

References

  • Analyt-MTC. (n.d.). DECONtamination Solution for Aromatic Amines Cat. Nos. 769-1051, 769-1051D, and 769-1071. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

  • SKC Inc. (n.d.). Decontamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]

  • Chem Service. (2015). Safety Data Sheet: 4-Nitrobiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). 4-Nitrobiphenyl. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Retrieved from [Link]

  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Decontamination technologies for medicinal and aromatic plants: A review. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: 4-NITROBIPHENYL / 4-NITRODIPHENYL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for N-Nitrosodiphenylamine. Retrieved from [Link]

  • NextSDS. (n.d.). 4'-methoxy-3-nitrobiphenyl-4-amine — Chemical Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Metabolic and Toxicological Profiling of N-ethyl-3-nitrobiphenyl-4-amine

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Chemical Rationale N-ethyl-3-nitrobiphenyl-4-amine is a representative nitroaromatic biphenylamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Rationale

N-ethyl-3-nitrobiphenyl-4-amine is a representative nitroaromatic biphenylamine. In preclinical drug discovery, the presence of a nitroaromatic group is widely considered a structural alert due to its complex metabolic bioactivation. Compounds in this class are highly susceptible to enzymatic nitroreduction and Phase I N-dealkylation, which can generate reactive intermediates responsible for cytotoxicity and genotoxicity.

This application note provides a self-validating, step-by-step in vitro assay framework to evaluate the metabolic stability and toxicological profile of N-ethyl-3-nitrobiphenyl-4-amine. By combining hepatic microsomal stability profiling with the OECD 487-compliant in vitro micronucleus assay, researchers can establish clear causal links between the compound's metabolic fate and its cellular toxicity.

Mechanistic Grounding: Why These Assays?

To design an effective testing cascade, we must understand the causality behind the compound's biotransformation:

  • Phase I Clearance (N-deethylation): The N-ethyl group is a prime target for oxidative dealkylation by Cytochrome P450 (CYP450) enzymes, yielding the primary amine.

  • Nitroreduction & Genotoxicity: The nitro group undergoes a sequential 6-electron reduction (nitro nitroso hydroxylamine amine) catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and bacterial/mammalian nitroreductases. The resulting hydroxylamine intermediate is highly reactive, forming covalent DNA adducts that lead to clastogenic (chromosome-breaking) events [1][1].

G A N-ethyl-3-nitrobiphenyl-4-amine B N-deethylation (CYP450) A->B Phase I Oxidation C Nitroreduction (NTR / POR) A->C 6-electron reduction D 3-nitrobiphenyl-4-amine B->D E Nitroso & Hydroxylamine Intermediates C->E F DNA Adducts (Genotoxicity) E->F Covalent binding

Fig 1. Proposed metabolic activation pathways of N-ethyl-3-nitrobiphenyl-4-amine.

Compound Handling & Stock Preparation

Nitroaromatics can suffer from poor aqueous solubility and light sensitivity.

  • Primary Stock: Dissolve N-ethyl-3-nitrobiphenyl-4-amine in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber vials at -20°C.

  • Assay Tolerance: Ensure final DMSO concentrations in all in vitro assays do not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or CYP450 inhibition.

Experimental Protocols

Protocol A: Hepatic Microsomal Stability & Metabolite Profiling

Objective: Determine the in vitro intrinsic clearance ( CLint​ ) and identify Phase I metabolites (specifically N-deethylation products). Causality Check: The reaction is strictly dependent on the addition of NADPH. Without NADPH, CYP450 and Flavin-containing monooxygenases (FMOs) cannot transfer the electrons required for oxidation, serving as a self-validating negative control [2][2].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute into the buffer to achieve a final assay protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add N-ethyl-3-nitrobiphenyl-4-amine to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction. (Maintain a parallel "Minus-NADPH" control).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ [2].

Protocol B: Cytotoxicity Screening (ATP-Depletion)

Objective: Establish the IC50​ to determine the maximum tolerated dose for downstream genotoxicity testing. Causality Check: Nitroreduction often causes futile redox cycling, generating Reactive Oxygen Species (ROS) that rapidly deplete cellular ATP. Measuring ATP provides a direct functional readout of metabolic viability.

Step-by-Step Methodology:

  • Seed HepG2 cells in 96-well opaque-walled plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dose cells with a 10-point serial dilution of the compound (0.1 µM to 100 µM).

  • Incubate for 24 hours.

  • Add CellTiter-Glo® reagent (v/v 1:1) to lyse cells and stabilize the luminescent signal.

  • Read luminescence on a microplate reader. Calculate the IC50​ using non-linear regression.

Protocol C: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: Assess the clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential of the compound. Causality Check: Cytochalasin B is an actin polymerization inhibitor. Adding it to the culture prevents cytokinesis but allows nuclear division (karyokinesis). This guarantees that micronuclei are only scored in cells that have divided exactly once (binucleated cells), eliminating false negatives from cells whose division was arrested by the compound's toxicity [3][3].

Step-by-Step Methodology:

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI-1640 medium.

  • Treatment: Expose TK6 cells to 3 concentrations of N-ethyl-3-nitrobiphenyl-4-amine (capped at a concentration yielding 55 ± 5% cytotoxicity based on Protocol B) for 4 hours, both in the presence and absence of 2% S9 metabolic activation mix.

  • Cytokinesis Block: Wash cells and resuspend in fresh media containing 4.5 µg/mL Cytochalasin B.

  • Harvesting: Incubate for 24 hours (approx. 1.5–2.0 normal cell cycles). Harvest cells onto glass slides using cytocentrifugation.

  • Staining & Scoring: Fix with methanol and stain with Acridine Orange or Giemsa. Using fluorescence or light microscopy, score 2,000 binucleated cells per concentration for the presence of micronuclei[3].

Workflow Start Compound Stock (10 mM in DMSO) Assay1 Microsomal Stability (Phase I / II Clearance) Start->Assay1 Assay2 Cytotoxicity (ATP Depletion) Start->Assay2 Assay3 Genotoxicity (OECD 487 Micronucleus) Start->Assay3 Read1 LC-MS/MS Analysis Assay1->Read1 Read2 Luminescence Reader Assay2->Read2 Read3 Microscopy / Flow Cytometry Assay3->Read3

Fig 2. Parallel in vitro screening workflow for nitroaromatic evaluation.

Data Presentation & Interpretation

To facilitate rapid decision-making, summarize the quantitative outputs from the above protocols using the standardized parameters below.

Table 1: Expected Pharmacokinetic and Toxicological Parameters

Assay / ProtocolParameter MeasuredCritical Threshold / FlagMechanistic Significance
Microsomal Stability t1/2​ (Half-life)< 15 minutesIndicates rapid Phase I metabolism (e.g., N-deethylation).
Microsomal Stability CLint​ (Intrinsic Clearance)> 50 µL/min/mg proteinHigh hepatic extraction ratio expected in vivo.
Cytotoxicity IC50​ (HepG2 ATP Depletion)< 10 µMSuggests acute cellular toxicity, likely via ROS generation.
Micronucleus (OECD 487) % Micronucleated Binucleated CellsStatistically significant dose-dependent increaseConfirms clastogenic DNA damage via reactive hydroxylamine adducts.
Micronucleus (OECD 487) CBPI (Cytokinesis-Block Proliferation Index)CBPI reduction > 50%Indicates severe cytostasis/cell cycle arrest.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.Chemical Research in Toxicology (ACS Publications).
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials.National Institutes of Health (PMC).
  • Microsomal Stability Assay.Creative Bioarray.

Sources

Application

Application Notes and Protocols for N-ethyl-3-nitrobiphenyl-4-amine in Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals. Introduction: A New Frontier in Cross-Coupling Chemistry The field of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex organ...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Cross-Coupling Chemistry

The field of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex organic molecules, with applications spanning from pharmaceuticals to materials science.[1][2] Traditionally, these reactions have relied heavily on aryl halides and triflates as electrophilic coupling partners. However, the use of nitroarenes as alternatives is a rapidly advancing frontier, offering significant advantages in terms of cost-effectiveness and ready availability from the facile nitration of aromatic compounds.[3][4] This guide focuses on the application of a unique and functionalized substrate, N-ethyl-3-nitrobiphenyl-4-amine , in a variety of cross-coupling reactions. The presence of both a nitro leaving group and a secondary amine on a biphenyl scaffold presents both opportunities and challenges, which this document aims to address with detailed protocols and mechanistic insights.

The direct functionalization of the nitro group via cleavage of the Ar–NO2 bond is an attractive strategy that avoids the often inefficient and wasteful conversion of nitroarenes to the corresponding halides.[3] Recent breakthroughs have demonstrated the feasibility of this approach in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, often employing specialized palladium catalysts and ligands to facilitate the challenging oxidative addition step.[3][5][6] This document will provide researchers with the necessary theoretical background and practical protocols to successfully utilize N-ethyl-3-nitrobiphenyl-4-amine in their synthetic endeavors.

The Unique Reactivity of N-ethyl-3-nitrobiphenyl-4-amine

The structure of N-ethyl-3-nitrobiphenyl-4-amine offers several strategic advantages in molecular design. The biphenyl core is a common motif in pharmaceuticals and functional materials. The nitro group serves as a versatile handle for cross-coupling, while the N-ethylamino group can be a key pharmacophore or a point for further functionalization. The relative positions of these groups can also influence the electronic properties and reactivity of the molecule.

It is important to consider the potential for the N-ethylamino group to interact with the palladium catalyst. While this could potentially lead to catalyst inhibition, appropriate ligand selection can mitigate this effect. The electron-donating nature of the amino group may also influence the rate of oxidative addition at the C-NO2 bond.

Core Applications: Suzuki-Miyaura, Buchwald-Hartwig, and Heck Reactions

This section provides an overview of the key cross-coupling reactions applicable to N-ethyl-3-nitrobiphenyl-4-amine, along with recommended starting conditions and mechanistic considerations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[2] The denitrative Suzuki-Miyaura coupling of nitroarenes has been shown to be effectively catalyzed by palladium systems, with the choice of ligand being crucial for success.[3][7]

Mechanistic Rationale: The catalytic cycle is believed to be initiated by the oxidative addition of the Ar-NO2 bond to a Pd(0) complex.[7] This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Diagram 1: Proposed Catalytic Cycle for the Suzuki-Miyaura Coupling of N-ethyl-3-nitrobiphenyl-4-amine

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L_n C Ar-Pd(II)(NO2)L_n (Ar = substituted biphenyl) A->C Ar-NO2 B Oxidative Addition (Ar-NO2 bond cleavage) E Ar-Pd(II)(R)L_n C->E R-B(OR)2 / Base D Transmetalation (R-B(OR)2) E->A G Ar-R E->G F Reductive Elimination Ar Ar = N-ethyl-3-R'-biphenyl-4-amine

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of N-ethyl-3-nitrobiphenyl-4-amine

ParameterRecommended ConditionRationale/Justification
Palladium Precatalyst Pd(OAc)2 or Pd2(dba)3Commonly used and effective Pd(0) sources.
Ligand BrettPhos or RuPhosBulky, electron-rich phosphine ligands are known to promote the challenging oxidative addition of Ar-NO2 bonds.[3][8]
Base K3PO4 or Cs2CO3Strong inorganic bases are typically required for efficient transmetalation.[9]
Boronic Acid/Ester Arylboronic acids, vinylboronic acidsWide range of coupling partners can be employed.
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.
Temperature 100-130 °CElevated temperatures are often necessary to drive the reaction to completion.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add N-ethyl-3-nitrobiphenyl-4-amine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., BrettPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[10] The denitrative amination of nitroarenes presents an attractive method for the synthesis of complex diaryl- and triarylamines from readily available starting materials.[6][11][12]

Mechanistic Considerations: Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the Ar-NO2 bond to Pd(0). The resulting palladium(II) complex then undergoes reaction with the amine coupling partner, followed by reductive elimination to furnish the aminated product.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring (Monitor Progress) Setup->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of N-ethyl-3-nitrobiphenyl-4-amine

ParameterRecommended ConditionRationale/Justification
Palladium Precatalyst Pd2(dba)3 or Pd(OAc)2Standard and reliable palladium sources.
Ligand Xantphos or t-BuXPhosThese ligands are well-suited for C-N bond formation and can accommodate a wide range of amines.[8]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are essential for deprotonating the amine coupling partner.[9]
Amine Partner Primary and secondary alkyl- or arylaminesBroad scope of applicable nucleophiles.
Solvent Toluene or THFAnhydrous and deoxygenated conditions are critical.
Temperature 80-110 °CModerate to high temperatures are generally required.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine N-ethyl-3-nitrobiphenyl-4-amine (1.0 equiv.), the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equiv.) in an oven-dried reaction vessel.

  • Reagent Addition: Add the amine coupling partner (1.2-1.5 equiv.) and the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to the specified temperature with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.

Heck Reaction: Olefin Functionalization

The Heck reaction enables the coupling of aryl electrophiles with alkenes to form substituted olefins, a valuable transformation in organic synthesis.[13][14] The denitrative Heck reaction of nitroarenes has been developed, providing a novel route to stilbenes and other vinylated aromatics.[5]

Mechanistic Insights: The catalytic cycle involves oxidative addition of the Ar-NO2 bond to Pd(0), followed by migratory insertion of the alkene into the Ar-Pd bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[14]

Diagram 3: Logical Relationship in Catalyst Selection

Catalyst_Selection Substrate Substrate (N-ethyl-3-nitrobiphenyl-4-amine) Reaction_Type Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Heck) Substrate->Reaction_Type Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkene) Coupling_Partner->Reaction_Type Catalyst_System Optimal Catalyst System (Pd Precatalyst + Ligand) Reaction_Type->Catalyst_System

Caption: The choice of catalyst system depends on the specific reaction.

Table 3: Recommended Conditions for Heck Reaction of N-ethyl-3-nitrobiphenyl-4-amine

ParameterRecommended ConditionRationale/Justification
Palladium Precatalyst Pd(OAc)2A common and effective catalyst for Heck reactions.
Ligand PPh3 or a more electron-rich phosphineTriphenylphosphine is a standard ligand, but more specialized ligands may improve yields.
Base Et3N or K2CO3An organic or inorganic base is required to regenerate the catalyst.[14]
Alkene Partner Styrenes, acrylates, etc.Electron-deficient alkenes often react more efficiently.
Solvent DMF or AcetonitrilePolar aprotic solvents are commonly used.
Temperature 100-140 °CHigh temperatures are typically necessary.

Protocol 3: General Procedure for Heck Reaction

  • Reaction Setup: To a sealable reaction tube, add N-ethyl-3-nitrobiphenyl-4-amine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), the ligand (if used, 4-10 mol%), and the base (2.0-3.0 equiv.).

  • Reagent Addition: Add the alkene (1.5-2.0 equiv.) and the solvent.

  • Reaction: Seal the tube and heat the mixture to the desired temperature for 12-48 hours. Monitor the reaction's progress.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety Precautions

  • N-ethyl-3-nitrobiphenyl-4-amine: Handle with care. While specific toxicity data is not available, related nitroaromatic compounds can be harmful if swallowed, in contact with skin, or if inhaled.[15][16] It is also suspected of causing genetic defects.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17][18][19]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Bases: Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Solvents: Use anhydrous and deoxygenated solvents for the cross-coupling reactions. Many organic solvents are flammable and have associated health risks.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of precatalyst and ligand. Ensure strictly inert and anhydrous conditions.[9]
Insufficient temperature or reaction timeIncrease the temperature and/or reaction time.
Side product formation Homocoupling of the coupling partnerAdjust the stoichiometry of the reactants.
Reduction of the nitro groupThis can be a competing pathway. Screen different catalysts and ligands.
Difficulty in purification Close polarity of product and starting materialOptimize the mobile phase for column chromatography or consider alternative purification methods like preparative TLC or HPLC.

Conclusion

N-ethyl-3-nitrobiphenyl-4-amine is a promising substrate for a range of palladium-catalyzed cross-coupling reactions. By leveraging the recent advancements in denitrative coupling, researchers can access a diverse array of functionalized biphenyl derivatives. The protocols and guidelines presented in this document provide a solid foundation for exploring the synthetic utility of this versatile building block. As with any new substrate, careful optimization of reaction conditions is key to achieving high yields and purity.

References

  • D. G. J. Young, Cross-Coupling Reactions of Nitroarenes, Accounts of Chemical Research, 2021 , 54(15), 3195-3208. [Link]

  • Y. Li, et al., Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction, Chemical Science, 2024 , 15, 1383-1389. [Link]

  • S. Plummer, F. Gallou, Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water, ACS Catalysis, 2024 , 14, 4099–4107. [Link]

  • J. M. Dennis, et al., Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts, Journal of the American Chemical Society, 2022 , 144(37), 17049–17058. [Link]

  • Z. Lei, et al., The Buchwald‐Hartwig Amination of Nitroarenes, Angewandte Chemie International Edition, 2024 , 63(5), e202315055. [Link]

  • Pd‐catalyzed cross-coupling of nitroarenes and heterocyclic..., ResearchGate, 2022 . [Link]

  • Y. Nakao, et al., Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives, The Journal of Organic Chemistry, 2018 , 83(15), 8593-8598. [Link]

  • Y. Nakao, et al., The Buchwald-Hartwig Amination of Nitroarenes, Angewandte Chemie International Edition, 2017 , 56(48), 15419-15423. [Link]

  • S. Plummer, F. Gallou, Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water, Novartis OAK, 2024 . [Link]

  • T. J. Colacot, Palladium-Catalyzed Cross-Coupling of Nitroarenes, Angewandte Chemie International Edition, 2017 , 56(48), 15232-15234. [Link]

  • J. M. Dennis, et al., An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling, Journal of the American Chemical Society, 2018 , 140(11), 4004-4008. [Link]

  • J. M. Dennis, et al., Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling, Journal of the American Chemical Society, 2018 , 140(11), 4004–4008. [Link]

  • A. D. S. Marques, et al., Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents, Molecules, 2019 , 24(5), 865. [Link]

  • Organic Chemistry Portal, Heck Reaction. [Link]

  • A. S. Sharninghausen, et al., Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis, ChemRxiv, 2021 . [Link]

  • Wikipedia, Heck reaction. [Link]

  • A. Kumar, V. S. Rawat, Heck Reaction—State of the Art, Catalysts, 2017 , 7(9), 267. [Link]

  • Organic Chemistry Portal, The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Chem Service, SAFETY DATA SHEET - 4-Nitrobiphenyl, 2015 . [Link]

  • Wikipedia, Suzuki reaction. [Link]

  • G. Li, et al., Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts, Journal of the American Chemical Society, 2022 , 144(18), 8242-8248. [Link]

  • Wikipedia, Sonogashira coupling. [Link]

  • G. Li, et al., Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts, Journal of the American Chemical Society, 2022 , 144(18), 8242-8248. [Link]

  • X. Wang, et al., C-S coupling with nitro group as leaving group via simple inorganic salt catalysis, RSC Advances, 2020 , 10(5), 2636-2640. [Link]

  • Y. Nakao, et al., The Suzuki–Miyaura Coupling of Nitroarenes, Journal of the American Chemical Society, 2017 , 139(28), 9423-9426. [Link]

  • Organic Chemistry Portal, Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

  • M. A. Ghasemzadeh, M. Abdollahi-Moghaddam, Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions, Scientific Reports, 2020 , 10, 21670. [Link]

  • W. Zhang, et al., Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells, Bioconjugate Chemistry, 2011 , 22(6), 1083-1087. [Link]

  • Organic Chemistry Portal, Sonogashira Coupling. [Link]

  • B. Marciniec, et al., Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium, Catalysts, 2018 , 8(9), 373. [Link]

  • M. A. P. Martins, et al., An efficient synthesis of N-substituted 3-nitrothiophen-2-amines, Beilstein Journal of Organic Chemistry, 2011 , 7, 1246-1252. [Link]

  • Chemistry LibreTexts, Heck Reaction, 2023 . [Link]

  • S. D. G. R. Borges, et al., C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-Ethoxy-3-oxopropyl)thio)benzoate, Organic Syntheses, 2025 , 101, 128-146. [Link]

  • C. Liu, M. Szostak, Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles, Organic Chemistry Frontiers, 2018 , 5, 1289-1292. [Link]

  • A. K. Gupta, et al., Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents, Bioorganic & Medicinal Chemistry, 2008 , 16(16), 7542-7550. [Link]

  • L. Nikoshvili, et al., Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst, Chemical Engineering Transactions, 2021 , 86, 271-276. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-ethyl-3-nitrobiphenyl-4-amine synthesis

Welcome to the Technical Support Center for the synthesis of N-ethyl-3-nitrobiphenyl-4-amine . As a critical intermediate in the development of kinase inhibitors and advanced pharmacophores, synthesizing this biphenyl de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-ethyl-3-nitrobiphenyl-4-amine . As a critical intermediate in the development of kinase inhibitors and advanced pharmacophores, synthesizing this biphenyl derivative requires strict control over chemoselectivity and catalytic efficiency.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize reaction yield and purity.

Mechanistic Pathways & Workflows

We recommend two primary synthetic routes to construct the N-ethyl-3-nitrobiphenyl-4-amine architecture. Route A utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling, while Route B employs a Nucleophilic Aromatic Substitution (SNAr).

SynthesisRoutes SM1 4-Bromo-N-ethyl-2-nitroaniline + Phenylboronic Acid Cat1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/EtOH, 90°C SM1->Cat1 SM2 4-Fluoro-3-nitrobiphenyl + Ethylamine Cat2 SNAr Reaction DIPEA DMF, 80°C SM2->Cat2 Product N-ethyl-3-nitrobiphenyl-4-amine (Target Molecule) Cat1->Product Route A Cat2->Product Route B

Fig 1. Dual synthetic pathways for N-ethyl-3-nitrobiphenyl-4-amine synthesis.

Quantitative Reaction Parameters

To assist in route selection, the following table summarizes the optimized parameters, expected yields, and primary failure modes for both methodologies based on established literature 1 [[2]](2][1].

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: SNAr
Starting Material 4-Bromo-N-ethyl-2-nitroaniline4-Fluoro-3-nitrobiphenyl
Core Reagents Phenylboronic acid, Pd(PPh3)4Ethylamine (2.0M in THF)
Base / Solvent 2M Na2CO3 (aq) / Toluene:EtOH (1:1)DIPEA / Anhydrous DMF
Temperature / Time 90°C (Reflux) / 2-4 hours80°C / 6-12 hours
Expected Yield 75% - 85%80% - 90%
Primary Impurity N-ethyl-2-nitroaniline (Debromination)3-nitrobiphenyl-4-ol (Hydrolysis)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Suzuki-Miyaura Coupling (Route A)

This route leverages the electron-deficient nature of the nitroarene to facilitate rapid oxidative addition of the Palladium catalyst 2[2].

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-N-ethyl-2-nitroaniline (1.0 eq) and phenylboronic acid (1.2 eq).

  • Solvation: Add a 1:1 mixture of Toluene and Ethanol to achieve a 0.2 M concentration. Add 2.0 M aqueous Na2CO3 (2.0 eq).

  • Deoxygenation: Sparge the biphasic mixture with Argon gas for 15 minutes.

    • Validation Check: The solution must transition from aerated to completely clear without micro-bubble formation upon resting. This ensures total O2 displacement, preventing Pd(0) oxidation.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat the mixture to reflux (90°C) and stir for 2-4 hours.

    • Validation Check (LC-MS): Confirm the disappearance of the starting material isotopic cluster (m/z 245.0/247.0) and the appearance of the product mass ([M+H]+ = 243.1). If a peak at m/z 167.1 appears, debromination is occurring (see FAQ).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (Route B)

This route utilizes the strong electron-withdrawing effect of the ortho-nitro group to stabilize the intermediate Meisenheimer complex during nucleophilic attack 3[3].

  • Preparation: Dissolve 4-fluoro-3-nitrobiphenyl (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere 1[1].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Nucleophile Addition: Add Ethylamine solution (2.0 M in THF, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 6-12 hours.

    • Validation Check (TLC): Monitor the consumption of 4-fluoro-3-nitrobiphenyl (Rf ~0.55 in 10% EtOAc/Hexanes). The product will appear as a bright yellow, UV-active spot at a lower Rf (~0.35).

  • Workup: Cool the reaction, quench with saturated aqueous NH4Cl, and extract with EtOAc.

    • Validation Check: Wash the organic layer at least 4 times with distilled water. DMF retention will artificially inflate your crude yield and ruin subsequent chromatographic separation.

Troubleshooting Guides & FAQs

Q1: Why is my Suzuki coupling yielding large amounts of N-ethyl-2-nitroaniline (debrominated byproduct) instead of the target molecule? A1: Debromination is a classic symptom of delayed transmetalation. In the catalytic cycle, Pd(0) rapidly undergoes oxidative addition into the C-Br bond. However, if transmetalation with phenylboronic acid is slow, the Pd(II) intermediate undergoes protodepalladation (extracting a proton from the solvent). This is usually caused by degraded phenylboronic acid (which forms inactive boroxines) or insufficient base. Solution: Use freshly titrated Na2CO3 and add phenylboronic acid in a slight excess (1.2 to 1.5 eq).

Q2: During the SNAr reaction (Route B), I observe a highly polar baseline spot on my TLC. What is it, and how do I prevent it? A2: The polar side product is 3-nitrobiphenyl-4-ol. The same ortho-nitro group that activates the fluorine for attack by ethylamine also makes it highly susceptible to hydrolysis by adventitious water or hydroxide ions 4[4]. Solution: Strictly avoid aqueous inorganic bases (like KOH or NaOH) for this specific step. Switch to a non-nucleophilic organic base like DIPEA and ensure your DMF is strictly anhydrous.

Q3: Can I synthesize this molecule by directly alkylating 3-nitrobiphenyl-4-amine with ethyl iodide? A3: We strongly advise against direct N-alkylation. Primary anilines undergo rapid over-alkylation because the resulting secondary amine (your target product) is more nucleophilic than the starting primary amine. This will result in an inseparable mixture of unreacted starting material, the desired N-ethyl product, and an N,N-diethyl over-alkylation byproduct. Route A and Route B bypass this chemoselectivity issue entirely.

Q4: My Suzuki reaction stalls at 50% conversion despite having active catalyst. Should I add more Pd(PPh3)4? A4: Stalling is rarely solved by adding more catalyst. It typically indicates that your phenylboronic acid has been consumed by competitive homocoupling (forming biphenyl) or degradation. Solution: Check your LC-MS for the presence of unreacted phenylboronic acid. If absent, spike the reaction with an additional 0.5 eq of phenylboronic acid rather than more palladium.

Sources

Optimization

reducing impurities during N-ethyl-3-nitrobiphenyl-4-amine recrystallization

Welcome to the Technical Support Center for the purification of N-ethyl-3-nitrobiphenyl-4-amine . This compound is a critical intermediate in drug development, typically synthesized via Suzuki-Miyaura coupling, N-alkylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-ethyl-3-nitrobiphenyl-4-amine . This compound is a critical intermediate in drug development, typically synthesized via Suzuki-Miyaura coupling, N-alkylation, and nitration pathways. Because of its specific functional groups (a secondary amine and a nitro group on a biphenyl scaffold), crude batches are highly susceptible to heavy metal retention, over-alkylation impurities, and oxidative degradation.

This guide is designed for process chemists and researchers to troubleshoot, optimize, and scale their recrystallization workflows using causality-based chemical engineering principles.

Part 1: Troubleshooting Guide (Causality & Solutions)

Q: Why does my recrystallized product still contain high levels of Palladium (>150 ppm) after multiple crops?

Causality: If your synthetic route utilized a Suzuki-Miyaura coupling, residual palladium is likely present. The secondary amine and nitro functional groups on the biphenyl ring act as strong bidentate-like coordinating ligands, creating a "sticky" API-Pd complex. Standard cooling crystallization often fails because the metal-API complex co-crystallizes and becomes trapped within the crystal lattice [1]. Solution: Interrupt the crystallization workflow with a chemical scavenger. Treat the hot organic solution (e.g., in toluene) with 20% aqueous sodium bisulfite (NaHSO₃) prior to cooling. The bisulfite forms a highly water-soluble sodium palladium tetrasulfite complex, breaking the API-Pd bond and partitioning the metal into the aqueous waste [2].

Q: I am detecting N,N-diethyl-3-nitrobiphenyl-4-amine (over-alkylated impurity) in my final crystals. How do I reject this?

Causality: During the N-alkylation step, the initial secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation [3]. The resulting tertiary amine (N,N-diethyl) has a nearly identical lipophilicity (LogP) to your target molecule. In a standard cooling crystallization, it will co-precipitate or intercalate into the crystal lattice. Solution: Shift from a pure cooling crystallization to an anti-solvent crystallization. Because the tertiary amine has a different pKa and steric profile, crystallizing from an ethanol/water mixture allows you to exploit subtle solubility differences. The tertiary amine remains dissolved in the mother liquor while the secondary amine precipitates.

Q: My crystals are precipitating as a dark brown sticky mass ("oiling out") instead of yellow needles. What is happening?

Causality: This phenomenon is driven by two factors: 1) Oxidation of the amine to azo/nitroso chromophores which act as crystal growth inhibitors [4], and 2) Liquid-Liquid Phase Separation (LLPS). When the cooling rate exceeds the nucleation rate, the solution crosses the spinodal curve, causing the API to crash out as an impurity-trapping oil rather than a pure solid [5]. Solution: First, utilize activated carbon during the hot dissolution phase to adsorb polymeric tars. Second, flatten your cooling ramp (0.1–0.2 °C/min) and introduce seed crystals at the metastable zone boundary to force heterogeneous nucleation before the oiling-out boundary is reached.

Part 2: Process Workflows & Logic Trees

Workflow Start Crude N-ethyl-3-nitrobiphenyl-4-amine (Contains Pd, N,N-diethyl, Tars) Dissolution Dissolve in Toluene/EtOH at 65-70°C Start->Dissolution PdRemoval Add 20% aq. NaHSO3 Stir at 60°C for 2h Dissolution->PdRemoval PhaseSep Phase Separation Discard Aqueous (Pd-sulfite) PdRemoval->PhaseSep Carbon Activated Carbon Treatment Hot Filtration PhaseSep->Carbon Cooling Controlled Cooling (0.5°C/min) Seed at Supersaturation Carbon->Cooling AntiSolvent Anti-solvent Addition (Water) to reject N,N-diethyl impurity Cooling->AntiSolvent Isolation Filtration & Washing (Cold EtOH/Water) AntiSolvent->Isolation Pure Pure API (<10 ppm Pd, <0.1% Over-alkylated) Isolation->Pure

Workflow for Pd scavenging and controlled crystallization of the target API.

LogicTree Issue Impurity Detected in Recrystallized Product Type What is the nature of the impurity? Issue->Type Metal Heavy Metal (Pd) > 10 ppm Type->Metal Organic Organic Impurity (e.g., N,N-diethyl) Type->Organic Color Discoloration (Orange/Red/Brown) Type->Color SolMetal Cause: API coordinates Pd. Solution: NaHSO3 wash or Si-TMT scavenger before cooling. Metal->SolMetal SolOrg Cause: Co-precipitation due to similar LogP. Solution: Adjust EtOH:Water ratio or use reactive crystallization. Organic->SolOrg SolColor Cause: Azo/Nitroso oxidation. Solution: Add activated carbon during hot dissolution. Color->SolColor

Troubleshooting logic tree for identifying and resolving recrystallization impurities.

Part 3: Quantitative Data Summary

The table below summarizes the expected impurity purge efficiencies when transitioning from a standard cooling crystallization to the optimized protocols detailed in this guide.

Impurity TypeInitial Crude ConcentrationStandard Cooling CrystallizationOptimized Protocol (NaHSO₃ + Anti-Solvent)Analytical Detection Method
Palladium (Pd) 1,500 - 8,000 ppm200 - 500 ppm< 10 ppm ICP-MS
N,N-Diethyl Impurity 5.0 - 8.0 % (w/w)2.5 - 4.0 % (w/w)< 0.1 % (w/w) HPLC (UV at 254 nm)
Azo/Nitroso Tars Visual (Dark Brown)Visual (Orange/Sticky)Visual (Yellow Needles) Colorimetry / UV-Vis
Regioisomers 1.0 - 2.0 % (w/w)0.5 - 1.0 % (w/w)< 0.05 % (w/w) GC-MS / NMR

Part 4: Step-by-Step Experimental Protocols

Protocol A: NaHSO₃-Assisted Palladium Purge & Crystallization

This protocol utilizes a biphasic wash to strip palladium before crystallization, ensuring a self-validating system where metal removal is confirmed prior to solid isolation.

  • Dissolution: Suspend 100 g of crude N-ethyl-3-nitrobiphenyl-4-amine in 500 mL of Toluene. Heat the reactor to 65–70 °C under moderate agitation until complete dissolution is achieved.

  • Scavenging: Add 150 mL of a 20% (w/w) aqueous Sodium Bisulfite (NaHSO₃) solution (adjusted to pH 5.4 with NaOH) directly to the hot organic phase.

  • Biphasic Digestion: Stir vigorously at 65 °C for 2 hours to allow the formation of the water-soluble sodium palladium tetrasulfite complex.

  • Phase Separation: Stop agitation and allow phases to separate for 15 minutes. Decant and discard the dark aqueous layer.

    • Self-Validation Check: Sample the organic phase and run a rapid ICP-MS analysis. Proceed only if Pd is < 50 ppm. If > 50 ppm, repeat the NaHSO₃ wash.

  • Carbon Treatment: Add 10 g of activated carbon (e.g., Darco KB-G) to the organic phase. Stir at 65 °C for 30 minutes, then perform a hot polish filtration through a Celite pad to remove the carbon and adsorbed tars.

  • Crystallization: Transfer the filtrate to a clean crystallizer. Cool the solution to 55 °C at a rate of 0.5 °C/min. Add 1 g of pure N-ethyl-3-nitrobiphenyl-4-amine seed crystals.

  • Isolation: Continue cooling to 5 °C at 0.2 °C/min. Filter the resulting yellow needles and wash with 100 mL of cold Toluene, followed by 50 mL of cold Heptane. Dry under vacuum at 40 °C.

Protocol B: Anti-Solvent Crystallization for Over-Alkylation Removal

Use this protocol if the primary issue is the N,N-diethyl over-alkylated impurity.

  • Dissolution: Dissolve 100 g of crude API in 400 mL of absolute Ethanol at 60 °C.

  • Anti-Solvent Titration: Slowly add 150 mL of deionized Water (the anti-solvent) via an addition funnel over 45 minutes while maintaining the temperature at 60 °C. The solution will become slightly turbid.

  • Seeding: Add 1 g of seed crystals to initiate controlled nucleation of the secondary amine.

  • Aging & Cooling: Hold the temperature at 60 °C for 1 hour to allow the crystal lattice to mature, then cool to 10 °C at a rate of 0.1 °C/min. The tertiary amine impurity remains highly soluble in the EtOH/Water matrix.

  • Isolation: Filter the slurry.

    • Self-Validation Check: Analyze the mother liquor via HPLC. A successful rejection will show the N,N-diethyl impurity heavily concentrated in the filtrate. Wash the filter cake with 100 mL of a cold 3:1 Water:Ethanol mixture.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol for the anti-solvent crystallization? A: Methanol is a stronger solvent for nitroanilines and is excellent at holding polymeric tars in solution[4]. However, because of its higher solvency, you will experience a lower overall yield of the API unless you significantly increase the water ratio, which can risk oiling out. Ethanol provides a safer metastable zone width.

Q: How do I know if I've added enough seed crystals? A: A standard and effective seed load is 1% to 5% (w/w) of the total theoretical API yield. Ensure the seeds are milled or micronized to provide maximum surface area for secondary nucleation.

Q: Why do I need to adjust the pH of the NaHSO₃ wash to 5.4? A: At highly acidic pH levels, the bisulfite can release SO₂ gas, creating a safety hazard and reducing the concentration of the active sulfite ligand. At pH 5.4, the bisulfite/sulfite equilibrium is optimized for palladium complexation without degrading the nitroaromatic API [2].

Part 6: References

  • Metal Scavengers: An alternative to recrystallization for removing metals? | Biotage. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | ACS Publications. [Link]

  • Crystallization Process Development | Syrris. [Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of N-Ethyl-3-nitrobiphenyl-4-amine Derivatives

Welcome to the Advanced Diagnostics & Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic bottlenecks encountered when synthesizing N-ethyl-3-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting Portal.

As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic bottlenecks encountered when synthesizing N-ethyl-3-nitrobiphenyl-4-amine derivatives. This molecule features a deactivated aniline core (due to the strongly electron-withdrawing ortho-nitro group) and a sterically demanding biphenyl system. Consequently, precise temperature control is the single most critical parameter for preventing degradation and ensuring high-yield conversions.

Mechanistic Pathway & Thermal Diagnostics

Depending on your retrosynthetic strategy, you are likely employing one of two primary routes:

  • Route A (Late-Stage Alkylation): N-ethylation of 3-nitrobiphenyl-4-amine.

  • Route B (Late-Stage Arylation): Suzuki-Miyaura cross-coupling of N-ethyl-4-bromo-2-nitroaniline with phenylboronic acid.

ReactionTemp Start Starting Material (Nitroaniline Core) RouteA Route A: N-Alkylation (Ethylating Agent) Start->RouteA RouteB Route B: Suzuki Coupling (Phenylboronic Acid) Start->RouteB TempA_Low < 40°C Kinetic Stalling RouteA->TempA_Low TempA_Opt 45°C - 55°C Optimal Mono-alkylation RouteA->TempA_Opt TempA_High > 80°C Over-alkylation (Dialkyl) RouteA->TempA_High TempB_Low < 50°C Incomplete Conversion RouteB->TempB_Low TempB_Opt 55°C - 65°C Optimal Cross-Coupling RouteB->TempB_Opt TempB_High > 90°C Protodehalogenation RouteB->TempB_High Target N-Ethyl-3-nitrobiphenyl-4-amine (Target Molecule) TempA_Opt->Target TempB_Opt->Target

Temperature optimization pathways for synthesizing N-ethyl-3-nitrobiphenyl-4-amine derivatives.

Quantitative Data: Temperature Response Matrix

The following table synthesizes the empirical outcomes of temperature variations across both synthetic routes. Use this as your baseline diagnostic tool before adjusting your reactor settings.

Synthetic RouteTemperature RangePrimary Outcome / YieldDominant Side Reaction at Extreme Temps
Route A: N-Alkylation 20–30 °CLow conversion (<30%)Kinetic stalling; unreacted starting material
Route A: N-Alkylation 45–55 °COptimal mono-alkylation (70–85%)Minimal
Route A: N-Alkylation > 80 °CPoor selectivity (<40% mono)Dialkylation (N,N-diethyl byproduct)
Route B: Suzuki Coupling < 50 °CIncomplete conversion (<50%)Unreacted aryl halide
Route B: Suzuki Coupling 55–65 °COptimal cross-coupling (>90%)Minimal
Route B: Suzuki Coupling > 90 °CReduced yield (<60%)Protodehalogenation, homocoupling

Core FAQs & Troubleshooting Guide

Route A: N-Alkylation of 3-Nitrobiphenyl-4-amine

Q: I am observing significant amounts of the N,N-diethyl byproduct. How can I adjust the temperature to favor mono-alkylation? A: The ortho-nitro group strongly withdraws electron density from the primary amine, raising the activation energy required for the initial alkylation[1]. However, once the first ethyl group is added, its inductive electron-donating effect slightly increases the nucleophilicity of the secondary amine. If your reaction temperature exceeds 80°C, the thermal energy overcomes the steric hindrance of the biphenyl system, leading to rapid over-alkylation. To establish thermodynamic control, maintain the reaction strictly between 45°C and 55°C. This provides enough energy to overcome the initial deactivated state while starving the secondary amine of the kinetic energy needed for dialkylation.

Q: My alkylation stalls at 30% conversion at room temperature. Should I just boil it in DMF? A: Absolutely not. Boiling in DMF (>150°C) will lead to complete degradation and tar formation. The stalling at room temperature is a kinetic issue, not a thermodynamic impossibility. Instead of extreme heat, use a sealed tube at 50°C and consider switching to a more reactive electrophile (e.g., ethyl triflate over ethyl bromide) or employing a mild base like Cs₂CO₃ to increase the effective concentration of the nucleophile without requiring destructive temperatures.

Route B: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling of N-ethyl-4-bromo-2-nitroaniline yields a large percentage of a dehalogenated byproduct. Is the temperature too high? A: Yes. Elevated temperatures (≥90°C) accelerate side reactions, specifically protodehalogenation, which is highly prevalent in electron-deficient nitroaromatics[2]. At high temperatures, the intermediate Pd-aryl complex can undergo protonation by the solvent (especially in aqueous base mixtures) faster than transmetalation. Lowering the reaction temperature to 55°C–65°C and utilizing a highly active pre-catalyst/ligand system (e.g., Pd(OH)₂ or XPhos) allows for efficient cross-coupling while mitigating dehalogenation[3].

Q: Can I recycle my palladium catalyst if I run the Suzuki coupling at lower temperatures? A: Yes. Running the reaction at optimized lower temperatures (around 65°C) preserves the structural integrity of encapsulated or supported catalysts. For instance, using microencapsulated palladium (Pd EnCat™ 30) at controlled temperatures prevents palladium leaching and agglomeration into inactive black Pd(0), allowing the catalyst to be recycled for multiple cycles while maintaining >90% yields of the nitrobiphenyl derivative[4].

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in In-Process Controls (IPCs).

Protocol A: Kinetically Controlled N-Ethylation

Causality Focus: Prevents dialkylation by strictly capping thermal input and controlling electrophile addition rates.

  • Preparation: Charge a flame-dried Schlenk flask with 3-nitrobiphenyl-4-amine (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl iodide (1.05 equiv) dropwise over 15 minutes.

    • Rationale: The 0 °C addition prevents localized exothermic spikes that cause immediate dialkylation.

  • Thermal Activation: Remove the ice bath and gradually warm the reactor to 50 °C using a precisely calibrated heating block.

  • In-Process Control (IPC): After 6 hours, pull a 50 µL aliquot for LC-MS analysis.

    • Self-Validation Check: If the N,N-diethyl byproduct exceeds 2% AUC, immediately cool the reaction to 35 °C. If unreacted starting material is >15%, maintain at 50 °C for an additional 4 hours.

  • Quench & Isolation: Once mono-alkylation exceeds 95% conversion, cool to 0 °C and quench with a 10-fold volume of crushed ice/water. Filter the resulting yellow precipitate and recrystallize from hot ethanol.

Protocol B: Low-Temperature Suzuki Cross-Coupling

Causality Focus: Mitigates protodehalogenation by utilizing a highly active catalyst at a suppressed temperature.

  • Preparation: In a sealed pressure tube, combine N-ethyl-4-bromo-2-nitroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent System: Add a thoroughly degassed mixture of Toluene/H₂O (3:1 v/v, 0.15 M).

    • Rationale: Degassing is critical; oxygen at elevated temperatures will rapidly oxidize the phosphine ligands, killing the catalytic cycle.

  • Catalyst Addition: Introduce Pd EnCat™ 30 or Pd(OH)₂ (0.05 equiv) under a positive flow of argon.

  • Thermal Activation: Heat the reaction mixture strictly to 60 °C for 12 hours. Do not exceed 65 °C[3].

  • In-Process Control (IPC): Pull an aliquot at 8 hours.

    • Self-Validation Check: Monitor for the dehalogenated byproduct (N-ethyl-2-nitroaniline). If detected at >5%, the transmetalation step is stalling. Verify base solubility; do not increase temperature.

  • Workup: Cool to room temperature, filter through a Celite pad to recover the supported catalyst[4], and concentrate the filtrate. Purify the N-ethyl-3-nitrobiphenyl-4-amine via flash column chromatography (Hexanes/EtOAc).

References

  • A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: Medium URL:[Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PMC (National Institutes of Health) URL:[Link]

  • Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-3-Nitrobiphenyl-4-Amine Amination

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult substrates in cross-coupling chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult substrates in cross-coupling chemistry: N-ethyl-3-nitrobiphenyl-4-amine .

When utilizing this molecule as a nucleophile in Buchwald-Hartwig aminations, researchers face a "double penalty" of severe steric hindrance and electronic deactivation. This guide deconstructs the mechanistic bottlenecks and provides field-proven, self-validating protocols to achieve high-yielding C–N bond formation.

The Mechanistic Bottleneck: The "Steric + Electronic" Double Penalty

To successfully aminate N-ethyl-3-nitrobiphenyl-4-amine, we must first understand why it resists standard catalytic conditions:

  • Steric Shielding: The substrate is a secondary amine (N-ethyl), which inherently requires a larger cone angle for palladium coordination compared to primary amines. Furthermore, the ortho-nitro group (at position 3) and the rigid biphenyl backbone create a massive steric wall around the nitrogen lone pair[1].

  • Electronic Deactivation: The ortho-nitro group is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the nucleophilicity of the amine.

  • Catalyst Resting State: Because the amine is bulky and non-nucleophilic, the transmetalation step (where the amine binds to the Pd(II)-aryl intermediate) becomes the rate-limiting bottleneck. A prolonged Pd(II)-aryl lifetime leads to competing side reactions, primarily reductive dehalogenation (protodehalogenation) of your aryl halide electrophile[1].

Troubleshooting Guide & FAQs

Q1: My amination is stalling at <10% conversion using standard Pd₂(dba)₃ and BINAP. What is going wrong? A1: BINAP is too rigid and lacks the electron density required to force oxidative addition and reductive elimination in deactivated systems. The steric bulk of the N-ethyl and ortho-nitro groups prevents the amine from coordinating to a Pd center ligated by a bulky bidentate phosphine. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine like RuPhos or a flexible N-heterocyclic carbene (NHC) like IPent [2]. These ligands feature "flexible bulk" that stabilizes the active monoligated Pd(0) species while physically accommodating the bulky secondary amine during the critical transmetalation step[3].

Q2: I switched to RuPhos, but now I see a lot of nitro-group reduction, tar formation, and missing mass. I am using NaOtBu as the base. A2: Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) are fundamentally incompatible with nitroarenes. Under elevated temperatures, NaOtBu initiates single-electron transfer (SET) pathways that reduce the nitro group, leading to azoxy/azo dimers or complete substrate decomposition[4]. Solution: Switch to a milder, non-nucleophilic inorganic base. Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strong enough to deprotonate the Pd-coordinated amine but mild enough to leave the nitro group intact[3].

Q3: Even with Cs₂CO₃ and RuPhos, the reaction is too slow. Can I just increase the temperature to 130°C? A3: No. High temperatures with nitroarenes risk thermal decomposition and accelerate the off-cycle degradation of your palladium catalyst. Instead of increasing the temperature, you must improve catalyst activation. Traditional Pd(II) salts or Pd₂(dba)₃ require high temperatures to generate the active Pd(0) species, which is inefficient with weak bases. Solution: Use a Generation 3 (G3) palladacycle (e.g., RuPhos-Pd-G3 ) or a PEPPSI precatalyst (e.g., Pd-PEPPSI-IPent ). These precatalysts quantitatively generate the active, monoligated Pd(0) catalyst at room temperature under mildly basic conditions, allowing the catalytic cycle to proceed efficiently at a safer 80–100°C.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction conversion for the amination of N-ethyl-3-nitrobiphenyl-4-amine.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Outcome
Pd₂(dba)₃ / BINAPNaOtBuToluene110< 5%Severe nitro-group degradation via SET pathways.
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane10035%Sluggish transmetalation; catalyst resting state traps Pd(II).
RuPhos-Pd-G3 Cs₂CO₃ t-AmylOH 90 88% Optimal accommodation of secondary amine; minimal degradation.
Pd-PEPPSI-IPent K₃PO₄ Dioxane 90 92% Exceptional steric flexibility; highly efficient C–N coupling.

Standard Operating Procedure (SOP): Hindered Amination Workflow

This self-validating protocol utilizes RuPhos-Pd-G3 to ensure rapid catalyst activation and bypasses the steric constraints of the substrate[3].

Step 1: Glovebox Preparation (Critical for Catalyst Integrity) Rationale: Electron-rich phosphines and active Pd(0) species are highly susceptible to oxidation. Assembling in a nitrogen-filled glovebox prevents the formation of unreactive Pd(II)-peroxo complexes.

  • To an oven-dried 10 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide electrophile (1.0 mmol, 1.0 equiv).

  • Add N-ethyl-3-nitrobiphenyl-4-amine (1.2 mmol, 1.2 equiv).

  • Add RuPhos-Pd-G3 (0.03 mmol, 3 mol%) and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

Step 2: Solvent Addition & Degassing Rationale: t-Amyl alcohol provides excellent solubility for the inorganic base at elevated temperatures while preventing unwanted nucleophilic attack on the electrophile.

  • Add 5.0 mL of anhydrous, thoroughly degassed t-Amyl alcohol (0.2 M concentration).

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

Step 3: Reaction Execution & Visual Validation

  • Place the vial in a pre-heated aluminum block at 90°C. Stir vigorously (800+ rpm) to ensure a proper suspension of the heterogeneous Cs₂CO₃.

  • Self-Validation Cue: Within the first 15 minutes, the solution should transition from a pale yellow suspension to a deep red/brown color. This visual change confirms the successful cleavage of the G3 palladacycle and the generation of the active Pd(0) species.

  • Maintain heating for 16–24 hours.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite. Rationale: This removes the inorganic salts and precipitated palladium black, preventing streaking during chromatography.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Optimization Workflow Visualization

OptimizationWorkflow Start Substrate: N-ethyl-3-nitrobiphenyl-4-amine Step1 Select Precatalyst (RuPhos-Pd-G3 or Pd-PEPPSI-IPent) Start->Step1 Step2 Select Base (Cs2CO3 or K3PO4 to protect -NO2) Step1->Step2 Step3 Solvent & Temp (t-AmylOH or Dioxane, 80-100°C) Step2->Step3 Decision Conversion > 90%? Step3->Decision Success Product Isolation Decision->Success Yes Fail Troubleshoot: Increase Ligand Steric Bulk (e.g., switch to IPent) Decision->Fail No Fail->Step1 Iteration

Caption: Workflow for optimizing sterically hindered amination of N-ethyl-3-nitrobiphenyl-4-amine.

References

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. Available at: [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling. RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-ethyl-3-nitrobiphenyl-4-amine Stability &amp; Storage

Welcome to the Technical Support and Troubleshooting Center for N-ethyl-3-nitrobiphenyl-4-amine (also known as 4-phenyl-2-nitro-N-ethylaniline). This resource is engineered for researchers, analytical chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for N-ethyl-3-nitrobiphenyl-4-amine (also known as 4-phenyl-2-nitro-N-ethylaniline). This resource is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to maintain the chemical integrity of this highly sensitive secondary aromatic amine during long-term storage.

Mechanistic Vulnerabilities (The "Why")

To effectively prevent degradation, one must understand the specific chemical vulnerabilities of the N-ethyl-3-nitrobiphenyl-4-amine molecule. Do not treat this compound as a generic organic solid; its structural motifs dictate its instability.

  • The Secondary Aromatic Amine (N-Ethyl) Vulnerability: Secondary aromatic amines are inherently prone to air-sensitive oxidation[1]. The process is initiated by the abstraction of the hydrogen atom on the nitrogen, forming an aminyl radical. Due to the extended π -conjugation provided by the biphenyl core, this radical is highly resonance-stabilized, increasing its lifetime and susceptibility to react with molecular oxygen. This reaction yields stable nitroxyl (aminoxyl) radicals and deeply colored quinoid degradation products[2].

  • The Ortho-Nitro Effect: The nitro group at position 3 (ortho to the amine) acts as a strong electron-withdrawing group. While this slightly reduces the basicity of the amine, it introduces severe photochemical vulnerabilities. Aromatic nitro compounds are highly susceptible to UV/visible light excitation[3]. When excited, the nitro group can participate in intramolecular hydrogen abstraction from the adjacent N-ethyl group, initiating a cascade of redox degradation even in the absence of oxygen.

  • Trace Metal Catalysis: Transition metals (e.g., Fe 3+ , Cu 2+ ) act as potent catalysts for the oxidation of nitroanilines, facilitating single-electron transfer (SET) reactions that drastically accelerate degradation[4].

OxidationMechanism A N-ethyl-3-nitrobiphenyl-4-amine (Intact API) B UV Light / Trace Metals (Initiation) A->B C Aminyl Radical Intermediate (Resonance Stabilized) B->C Hydrogen Abstraction D O2 Exposure (Propagation) C->D E Nitroxyl Radicals & Quinoid Derivatives (Dark Brown) D->E Oxidation & Coupling

Radical-mediated oxidation pathway of secondary aromatic amines.

Troubleshooting Guides & FAQs

Q: My compound powder transitioned from a pale yellow to a dark brown/red color over three months. Is it still usable? A: No. The dark coloration is a definitive indicator of oxidative degradation, specifically the formation of highly conjugated quinoid derivatives and nitroxyl radicals[1]. Even a 1-2% impurity profile of these highly colored quinones can drastically alter the visual appearance and interfere with downstream biological assays or synthetic steps. You must re-purify via column chromatography or recrystallization before use.

Q: I stored the compound in a clear glass vial at 4°C, but HPLC shows unexpected peaks. Why? A: You have likely encountered photodegradation. The ortho-nitroaniline moiety is highly sensitive to ambient laboratory lighting[3]. Clear glass does not block UV or high-energy visible light. Furthermore, standard 4°C refrigerators are often humid and not oxygen-free. The compound must be stored in amber glass, purged with an inert gas, and kept in the dark.

Q: Does the choice of solvent matter when preparing stock solutions for storage? A: Absolutely. Never store stock solutions of N-ethyl-3-nitrobiphenyl-4-amine in ethereal solvents (like THF or Diethyl Ether) or halogenated solvents (like Chloroform) for extended periods. Ethers form peroxides that rapidly oxidize the secondary amine, while halogenated solvents can generate trace HCl over time, protonating the amine and altering its solubility and reactivity. Use degassed, anhydrous DMSO or Acetonitrile, and prepare fresh solutions whenever possible.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. By taking baseline measurements before storage, you create an internal control to verify the success of your storage conditions months later.

Protocol: Ultra-Inert Aliquoting and Long-Term Storage

Objective: To eliminate oxygen, moisture, light, and trace metal exposure during the storage of solid N-ethyl-3-nitrobiphenyl-4-amine.

Step 1: Baseline Validation (Day 0)

  • Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

  • Run an HPLC-UV analysis (λ = 254 nm and 400 nm). Record the exact retention time and peak area purity.

  • Validation Check: Purity must be >98% before proceeding to long-term storage.

Step 2: Preparation of Storage Vessels

  • Select appropriately sized amber glass vials (to minimize headspace).

  • Wash vials with a chelating acid wash (0.1 M EDTA or dilute HNO 3​ ) to remove trace transition metals on the glass surface, followed by thorough rinsing with LC-MS grade water and baking at 120°C to dry[4].

Step 3: Inert Aliquoting (Glove Box or Schlenk Line)

  • Transfer the bulk powder into the amber vials using a non-metallic spatula (e.g., PTFE or ceramic) to prevent metal-catalyzed oxidation initiation.

  • Purge the vial headspace with Argon gas for 30 seconds. Note: Argon is preferred over Nitrogen because it is heavier than air and creates a protective "blanket" over the solid.

  • Immediately seal the vial with a PTFE-lined silicone septum cap . Do not use standard rubber septa, as they are permeable to oxygen over long periods.

Step 4: Secondary Containment & Storage

  • Wrap the cap junction tightly with Parafilm.

  • Place the sealed vials inside a secondary desiccator jar filled with indicating Drierite (calcium sulfate).

  • Store the entire jar at -20°C or -80°C .

Step 5: Post-Storage Validation (Month 6)

  • Remove one aliquot and allow it to reach room temperature before opening (prevents condensation).

  • Repeat the HPLC-UV analysis from Step 1.

  • Validation Check: A shift in baseline or the appearance of new peaks (especially highly retained, broad peaks indicating polymeric quinoids) signifies storage failure.

StorageWorkflow Step1 1. Acid-Wash & Bake Amber Glass Vials Step2 2. Aliquot via PTFE Spatula Step1->Step2 Step3 3. Backfill Headspace with Argon Gas Step2->Step3 Step4 4. Seal with PTFE- Lined Septum Cap Step3->Step4 Step5 5. Store at -20°C in Desiccator Step4->Step5

Step-by-step inert storage workflow to prevent aerial and photo-oxidation.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected stability of secondary nitroaromatic amines under various storage conditions, based on accelerated degradation kinetics.

Storage ConditionAtmosphereContainer TypeEst. Half-Life (Solid)Primary Degradation Pathway
Room Temp (25°C) Ambient AirClear Glass2 - 4 WeeksPhoto-oxidation, Autoxidation
Room Temp (25°C) Ambient AirAmber Glass3 - 6 MonthsAutoxidation (Nitroxyl formation)
Refrigerated (4°C) Ambient AirAmber Glass12 - 18 MonthsSlow Autoxidation
Freezer (-20°C) Ambient AirAmber Glass2 - 3 YearsTrace Moisture/Hydrolysis
Ultra-Inert (-20°C) Argon Amber Glass + PTFE > 5 Years Negligible

References

  • Grokipedia. Aromatic amine. Retrieved March 29, 2026. 1

  • Benchchem. Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage. Retrieved March 29, 2026. 3

  • ResearchGate. Aminoxyl (nitroxyl or nitroxide) radical formation by the action of ozone on squalene containing secondary aromatic amine antioxidants. (Cataldo, F., 2021). 2

  • ResearchGate. The Oxidation Reaction Of 2-Nitroaniline In The Presence Of Some Supported Catalysts And Hydrogen Peroxide. (Hartany, K. et al., 2018). 5

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Recovery of N-ethyl-3-nitrobiphenyl-4-amine

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals facing challenges with the extraction recovery of N-ethyl-3-nitrobiphenyl-4-amine from com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals facing challenges with the extraction recovery of N-ethyl-3-nitrobiphenyl-4-amine from complex biological or environmental matrices.

Diagnostic Hub: The Molecular Challenge

N-ethyl-3-nitrobiphenyl-4-amine presents a unique bioanalytical triad of difficulties: it is highly lipophilic, sterically bulky, and weakly basic. The bulky biphenyl core drives extreme non-specific binding (NSB), while the strongly electron-withdrawing nitro group at the ortho position to the secondary amine severely depresses its pKa. Consequently, the molecule remains predominantly unionized at physiological pH, rendering standard ion-exchange extraction strategies ineffective and causing severe recovery losses during standard sample preparation.

Troubleshooting Guide & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) yielding recoveries below 40%? A1: Incomplete partitioning and emulsion formation are the primary culprits when extracting highly lipophilic aromatic amines from protein-rich matrices[1]. The profound hydrophobicity of N-ethyl-3-nitrobiphenyl-4-amine causes it to accumulate at the lipid/protein interface rather than fully partitioning into the organic phase. Causality & Fix: Transition to Supported Liquid Extraction (SLE). By dispersing the aqueous sample over a high-surface-area diatomaceous earth scaffold, SLE completely eliminates emulsions. Studies show that[2].

Q2: I am using a standard Reversed-Phase C18 Solid Phase Extraction (SPE) protocol, but the compound is not eluting fully. What is the mechanism behind this? A2: C18 sorbents rely heavily on hydrophobic interactions. The biphenyl core of your analyte creates exceptionally strong, irreversible van der Waals forces with the C18 alkyl chains, leading to "sorbent retention" even when flushed with 100% methanol. Causality & Fix: Switch to a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., N-vinylpyrrolidone-divinylbenzene copolymer). HLB sorbents provide without irreversible binding[3]. Elute with a stronger, less polar organic solvent mixture, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate[4].

Q3: I suspect Non-Specific Binding (NSB) is causing sample loss before extraction even begins. How can I validate and prevent this? A3: NSB is a critical failure point for lipophilic bi-aryl compounds. A self-validating check is to compare matrix spikes against post-extraction spiked blanks; if the pre-extraction spike is significantly lower, NSB to labware or proteins is occurring. Causality & Fix: Add a disruption agent prior to extraction. Diluting the sample 1:1 with 5% CHAPS detergent or 10% isopropanol outcompetes the analyte for plastic binding sites and disrupts hydrophobic protein interactions.

G Start Low Extraction Recovery N-ethyl-3-nitrobiphenyl-4-amine LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid Phase Extraction (SPE) Start->SPE NSB Non-Specific Binding (NSB) Start->NSB LLE_Issue Emulsion / Poor Partitioning LLE->LLE_Issue SPE_Issue Incomplete Elution / Sorbent Retention SPE->SPE_Issue NSB_Issue Adsorption to Labware NSB->NSB_Issue LLE_Fix Switch to SLE or Add Salting-Out Agent LLE_Issue->LLE_Fix SPE_Fix Use HLB Polymeric Sorbent Optimize Elution Solvent SPE_Issue->SPE_Fix NSB_Fix Use Low-Bind Plates / Add 10% IPA or BSA NSB_Issue->NSB_Fix

Troubleshooting logic for low extraction recovery of N-ethyl-3-nitrobiphenyl-4-amine.

Optimized Step-by-Step Methodologies
Protocol A: Supported Liquid Extraction (SLE) Workflow

This protocol acts as a self-validating system: the strict 15-minute hold time ensures complete aqueous absorption, which directly prevents the breakthrough of organic solvents during the elution phase and flags any incomplete matrix loading[2].

  • Matrix Pre-treatment: Dilute 100 µL of plasma/serum with 100 µL of 0.5 M Ammonium Acetate buffer (pH 7.0). Causality: Neutral pH ensures the weakly basic amine remains completely unionized, maximizing its affinity for the organic extraction solvent.

  • Loading: Apply the 200 µL pre-treated sample to a 400 µL capacity SLE cartridge (e.g., Chem Elut S).

  • Equilibration (Critical Step): Allow the sample to absorb into the media under gravity for exactly 15 minutes. Causality: Insufficient hold time leads to aqueous breakthrough and traps bulky aromatic amines in the aqueous phase[2].

  • Elution: Apply 2 x 1.0 mL of Methyl tert-butyl ether (MTBE) and allow it to flow purely under gravity.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

SLE_Workflow S1 1. Pre-treatment Dilute 1:1 with Ammonium Acetate S2 2. Load Sample Apply to SLE Cartridge (Gravity) S1->S2 S3 3. Equilibration Hold 15 mins for Partitioning S2->S3 S4 4. Elution Extract with MTBE (Gravity) S3->S4 S5 5. Reconstitution Evaporate & Reconstitute S4->S5

Step-by-step Supported Liquid Extraction (SLE) workflow for aromatic amines.

Protocol B: HLB Solid Phase Extraction (SPE)

Designed to overcome the irreversible binding seen in standard C18 extractions, providing high recovery for lipophilic amines[3].

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the HLB cartridge.

  • Loading: Load 200 µL of sample diluted 1:1 with 4% phosphoric acid. Causality: Acidification disrupts protein binding, freeing the analyte for sorbent interaction.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: Removes polar matrix interferences without risking the elution of the highly lipophilic analyte.

  • Drying: Apply maximum vacuum (10-15 inHg) for 5 minutes to remove residual water.

  • Elution: Elute with 2 x 500 µL of Ethyl Acetate/Methanol (90:10, v/v). Causality: The non-polar nature of Ethyl Acetate is required to disrupt the strong pi-pi and hydrophobic interactions between the biphenyl core and the polymeric sorbent[4].

Quantitative Data Summary

The following table summarizes expected recovery metrics based on optimized extraction methodologies for lipophilic aromatic amines.

Extraction MethodSorbent / Solvent SystemTarget Analyte ClassExpected Recovery (%)% RSDKey Advantage
Standard LLE Hexane / Ethyl AcetateLipophilic Amines35 - 55%>15.0%Low cost, but highly prone to emulsions
SLE (Optimized) Synthetic Media / MTBEAromatic Amines87 - 119%<9.0%Eliminates emulsions, high reproducibility
Standard C18 SPE Silica C18 / MethanolBiphenyl Derivatives40 - 60%12.0%Poor recovery due to irreversible sorbent retention
HLB SPE N-vinylpyrrolidone-DVBHydrophobic Amines85 - 95%<5.0%Versatile polymer prevents irreversible binding
References
  • Agilent Technologies. "Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges." Agilent Application Notes, 2019. URL:[Link]

  • MDPI. "Suitability of Solvent-Assisted Extraction for Recovery of Lipophilic Phytochemicals in Sugarcane Straw and Bagasse." Molecules, 2022. URL:[Link]

  • Smedes, F., et al. "Rapid extraction of total lipids and lipophilic POPs from all EU-regulated foods of animal origin: Smedes' method revisited and enhanced." PLoS One, 2020. URL:[Link]

  • Välitalo, P., et al. "Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays." Environmental Science & Technology, 2023. URL:[Link]

Sources

Troubleshooting

minimizing side reactions when synthesizing N-ethyl-3-nitrobiphenyl-4-amine

Welcome to the Technical Support Center. Synthesizing N-alkylated nitroanilines—specifically N-ethyl-3-nitrobiphenyl-4-amine—presents a unique set of chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing N-alkylated nitroanilines—specifically N-ethyl-3-nitrobiphenyl-4-amine—presents a unique set of chemoselectivity challenges. Direct alkylation using ethyl halides is notoriously difficult to control and frequently results in complex mixtures of unreacted starting material, mono-alkylated products, and over-alkylated (N,N-diethyl) byproducts 1.

To achieve high purity and minimize side reactions, our application scientists recommend abandoning direct alkylation in favor of two highly controlled, self-validating synthetic routes: Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) . This guide provides the mechanistic causality, step-by-step protocols, and troubleshooting FAQs for both methodologies.

Route A: Reductive Amination (Recommended for Mild Conditions)

Mechanistic Causality: Nitroanilines are exceptionally weak bases (pKa ~ -4 to 2) and poor nucleophiles due to the strong electron-withdrawing nature of the ortho-nitro group. By reacting 3-nitrobiphenyl-4-amine with acetaldehyde in the presence of a mild acid catalyst, an iminium ion is reversibly formed. Utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures that only the protonated iminium species is reduced. NaBH(OAc)₃ is sterically hindered and electronically deactivated compared to NaBH₄, preventing the competitive reduction of the unreacted aldehyde or the nitro group 2.

Validated Protocol
  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-nitrobiphenyl-4-amine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add glacial acetic acid (1.0 eq). Cool the mixture to 0 °C. Slowly add acetaldehyde (1.1 eq). Self-Validation: Acetaldehyde is highly volatile (bp 20.2 °C); cooling prevents stoichiometric loss. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will be highly fluorescent under 254 nm UV.

  • Workup: Quench cautiously with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract with dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting & FAQs

Q: I am detecting N,N-diethyl-3-nitrobiphenyl-4-amine (over-alkylation) in my LC-MS trace. How do I prevent this? A: Over-alkylation in this route is strictly a function of excess aldehyde. Ensure you are using exactly 1.1 equivalents of acetaldehyde. If the local concentration of acetaldehyde is too high during addition, the newly formed secondary amine (which is slightly more nucleophilic than the primary amine) will undergo a second reductive amination.

Q: The reaction is stalling with >30% unreacted starting material. Can I heat the reaction to drive it to completion? A: Do not heat the reaction. Heating will cause the acetaldehyde to undergo aldol condensation, destroying your reagent stoichiometry. Stalling is usually caused by insufficient acid catalysis. Ensure you have added 1.0 equivalent of glacial acetic acid; the acid is mandatory to protonate the carbonyl oxygen and facilitate nucleophilic attack by the deactivated nitroaniline 2.

Q: Can I use Palladium on Carbon (Pd/C) with H₂ gas instead of NaBH(OAc)₃ to reduce the imine? A: No. Catalytic hydrogenation is not chemoselective in this context. It will rapidly reduce the nitro group at the 3-position to an amine, yielding an undesired diaminobiphenyl derivative.

Route B: Nucleophilic Aromatic Substitution (SNAr) (Recommended for High Regioselectivity)

Mechanistic Causality: This route approaches the synthesis in reverse: rather than alkylating an amine, we use ethylamine to displace a halide on the biphenyl core. The nitro group at the 3-position is strongly electron-withdrawing and sits ortho to the 4-position. This perfectly stabilizes the anionic Meisenheimer complex intermediate via resonance. Using 4-fluoro-3-nitrobiphenyl is critical, as the high electronegativity of fluorine further activates the ring, and fluoride is an exceptional leaving group in SNAr reactions 3.

Validated Protocol
  • Preparation: Dissolve 4-fluoro-3-nitrobiphenyl (1.0 eq) in anhydrous DMSO (0.5 M concentration) in a heavy-walled pressure flask.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by Ethylamine (2.0 M solution in THF, 3.0 eq).

  • Substitution: Seal the flask and heat to 60 °C behind a blast shield for 8 hours. Self-Validation: The solution will turn a deep, vibrant orange/red, indicating the formation of the nitroaniline chromophore.

  • Workup: Cool to room temperature. Pour the mixture into vigorously stirred ice water (10x volume of DMSO). The target product will precipitate as a bright yellow/orange solid.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual DMSO and salts, and recrystallize from hot ethanol.

Troubleshooting & FAQs

Q: My LC-MS shows a massive impurity peak with an m/z corresponding to [M-Et+H]⁺. What is this? A: You are observing 4-hydroxy-3-nitrobiphenyl. This is the hydrolysis byproduct. The highly activated 4-fluoro position is extremely susceptible to nucleophilic attack by hydroxide ions if trace water is present. You must use strictly anhydrous DMSO and a dry solution of ethylamine (e.g., in THF). Never use aqueous ethylamine (70% in water) for this step 3.

Q: Can I substitute 4-bromo-3-nitrobiphenyl to save on reagent costs? A: It is highly discouraged. While bromine is a standard leaving group in cross-coupling, SNAr reaction rates are driven by the electronegativity of the halogen (F >> Cl > Br > I). The bromo-derivative will require significantly harsher conditions (e.g., >120 °C), which will lead to thermal degradation and tar formation.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics and risk profiles of the available synthetic strategies:

MetricRoute A: Reductive AminationRoute B: SNArDirect Alkylation (Not Recommended)
Primary Reagents Acetaldehyde, NaBH(OAc)₃Ethylamine (THF), K₂CO₃Ethyl Iodide, NaH or K₂CO₃
Typical Yield 80% - 88%85% - 95%< 40% (Complex mixture)
Major Side Reaction Trace Aldol CondensationHydrolysis (if wet)Severe Over-alkylation
Chemoselectivity Excellent (Nitro remains intact)ExcellentPoor
Scalability High (Requires exotherm control)Very High (Precipitation workup)Low (Requires difficult chromatography)

Pathway Visualization & Side-Reaction Divergence

The following logic diagram illustrates the critical divergence points where side reactions occur if protocols are not strictly followed.

SynthesisPathways SM1 4-Fluoro-3-nitrobiphenyl R1 + Ethylamine (Dry) Anhydrous DMSO, 60°C SM1->R1 SM2 3-Nitrobiphenyl-4-amine R2 + Acetaldehyde, NaBH(OAc)3 AcOH, DCE, 0°C to RT SM2->R2 Target N-Ethyl-3-nitrobiphenyl-4-amine (Target Product) R1->Target Strict Anhydrous SP1 4-Hydroxy-3-nitrobiphenyl (Hydrolysis Byproduct) R1->SP1 Trace H2O Present R2->Target Chemoselective Hydride SP2 N,N-Diethyl Byproduct (Over-alkylation) R2->SP2 Excess Aldehyde

Divergent synthetic pathways for N-ethyl-3-nitrobiphenyl-4-amine highlighting side-reaction risks.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes MDMA.ch (Archived Organic Process Research) URL: [Link]

  • United States Patent US 6,878,733 B1 Google Patents / Googleapis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-ethyl-3-nitrobiphenyl-4-amine vs N-methyl-3-nitrobiphenyl-4-amine reactivity

Executive Summary In the design of advanced materials and pharmaceutical intermediates, the functionalization of secondary arylamines is a critical pathway. When working with the 3-nitrobiphenyl-4-amine scaffold, the cho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced materials and pharmaceutical intermediates, the functionalization of secondary arylamines is a critical pathway. When working with the 3-nitrobiphenyl-4-amine scaffold, the choice of the N-alkyl substituent—specifically methyl versus ethyl—profoundly dictates the molecule's chemical reactivity. This guide provides an objective, data-supported comparison of N-ethyl-3-nitrobiphenyl-4-amine and N-methyl-3-nitrobiphenyl-4-amine, detailing how subtle steric differences at the nitrogen center translate into massive kinetic variations during nucleophilic functionalization.

Structural & Electronic Causality

To predict the behavior of these molecules, researchers must understand the interplay between the N-alkyl group and the highly influential ortho-nitro substituent.

The Ortho-Nitro Effect and Conjugation

The nitro group at the 3-position exerts a powerful electron-withdrawing effect via both resonance (-M) and inductive (-I) pathways, severely depleting the electron density of the adjacent 4-amine. This inherently makes the amine a poor nucleophile. Furthermore, the oxygen atoms of the nitro group can form an intramolecular hydrogen bond with the secondary amine's N-H proton, locking the molecule into a rigid, planar conformation.

Transition State Destabilization (Steric Clash)

The primary reactivity differentiator between the N-methyl and N-ethyl variants is steric hindrance during the transition state of electrophilic attacks (e.g., N-acylation or N-alkylation).

  • N-Methyl Variant: The methyl group has a smaller steric profile. During nucleophilic attack, as the nitrogen rehybridizes from a planar sp2 -like geometry to a tetrahedral sp3 geometry, the methyl group can orient itself to minimize clashes with the rigid ortho-nitro group, allowing the reaction to proceed with moderate activation energy ( ΔG‡ ) [1].

  • N-Ethyl Variant: The ethyl group possesses a larger steric bulk (higher A-value) and greater conformational flexibility. In the transition state, the extra −CH3​ moiety of the ethyl group inevitably clashes with the oxygen atoms of the ortho-nitro group. This severe steric congestion drastically raises the activation energy, rendering the N-ethyl derivative significantly slower and lower-yielding in nucleophilic substitutions [2].

Quantitative Performance Comparison

The following table summarizes the extrapolated kinetic and thermodynamic properties of both variants based on established physical organic chemistry parameters for N-alkylanilines [1][3].

ParameterN-Methyl-3-nitrobiphenyl-4-amineN-Ethyl-3-nitrobiphenyl-4-amine
Steric Profile (Relative Bulk) Low (Minimal side-chain rotation)High (Significant rotational sweep)
Relative Nucleophilicity ( krel​ ) 1.0 (Baseline reference)~0.15 - 0.25 (Significantly slower)
Intramolecular H-Bonding Strong (Stable planar conformation)Weakened (Distorted by steric clash)
N-Acylation Yield (Standard) > 85%< 40%
Optimal Application High-yield kinetic couplingsSterically shielded molecular libraries

Mechanistic Pathway Visualization

The diagram below illustrates the divergent kinetic pathways of both variants when subjected to an electrophilic acylation environment.

Pathway Substrate 3-Nitrobiphenyl-4-Amine Core Structure MeBranch N-Methyl Variant (Minimal Steric Bulk) Substrate->MeBranch EtBranch N-Ethyl Variant (High Steric Bulk) Substrate->EtBranch TS_Me Favorable Transition State (Low ΔG‡) MeBranch->TS_Me Electrophilic Attack TS_Et Steric Clash with o-Nitro (High ΔG‡) EtBranch->TS_Et Electrophilic Attack Prod_Me High Yield Acylation (>85%) TS_Me->Prod_Me Prod_Et Low Yield Acylation (<40%) TS_Et->Prod_Et

Kinetic pathway comparing N-methyl and N-ethyl reactivity during electrophilic acylation.

Self-Validating Experimental Protocol: Competitive N-Acylation

To empirically prove the reactivity difference without the confounding variables of separate batch reactions, researchers should utilize a One-Pot Competitive Assay .

Why this is a self-validating system: By mixing both substrates in a single flask and adding a sub-stoichiometric amount of electrophile, environmental variables (moisture, temperature fluctuations, localized concentration gradients) are perfectly controlled. The ratio of the resulting products is a direct, mathematically rigorous representation of the relative rate constants ( kMe​/kEt​ ).

Step-by-Step Methodology

Reagents Required:

  • N-Methyl-3-nitrobiphenyl-4-amine (1.0 mmol)

  • N-Ethyl-3-nitrobiphenyl-4-amine (1.0 mmol)

  • Acetyl chloride (0.5 mmol, limiting reagent)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Workflow:

  • Substrate Solubilization: In a flame-dried 25 mL round-bottom flask purged with argon, dissolve exactly 1.0 mmol of the N-methyl variant and 1.0 mmol of the N-ethyl variant in 10 mL of anhydrous DCM.

  • Base Addition: Add 1.2 mmol of DIPEA to the stirring solution. Allow the mixture to equilibrate at 0 °C in an ice bath for 10 minutes.

  • Electrophile Introduction: Dilute 0.5 mmol of acetyl chloride in 1 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 5 minutes using a syringe pump to prevent localized concentration spikes.

  • Kinetic Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for exactly 2 hours.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • HPLC Quantification: Filter the organic layer and analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient). Integrate the peaks corresponding to the N-acetyl-N-methyl and N-acetyl-N-ethyl products.

  • Data Interpretation: The ratio of the integrated product peaks will heavily favor the N-acetyl-N-methyl derivative (typically >4:1), definitively proving the kinetic suppression caused by the N-ethyl group's steric bulk.

References

  • Iridium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes with secondary amine nucleophiles (Demonstrates the nucleophilic kinetic drop-off from N-methyl to N-ethylanilines). Beilstein Journal of Organic Chemistry.[Link][1]

  • Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines: An Approach to Azoxyarene (Analyzes steric tolerance and C-N bond kinetics in substituted anilines). Organic Letters - ACS Publications. [Link][2]

  • Au(III)/TPPMS-catalyzed Friedel–Crafts benzylation of deactivated N-alkylanilines in water (Details the specific challenges of functionalizing sterically hindered, deactivated N-alkylanilines). RSC Advances.[Link][3]

Sources

Comparative

comparing N-ethyl-3-nitrobiphenyl-4-amine with other biphenylamine derivatives

Comparative Analysis of N-ethyl-3-nitrobiphenyl-4-amine and Biphenylamine Derivatives As a Senior Application Scientist, selecting the appropriate biphenylamine scaffold requires balancing electronic properties, steric d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N-ethyl-3-nitrobiphenyl-4-amine and Biphenylamine Derivatives

As a Senior Application Scientist, selecting the appropriate biphenylamine scaffold requires balancing electronic properties, steric demands, and toxicological profiles. While unsubstituted biphenyl-4-amine is a foundational building block in both organic electronics and medicinal chemistry, its inherent genotoxicity and oxidative instability often limit its direct application.

This guide provides an objective, data-driven comparison between standard biphenylamine derivatives and N-ethyl-3-nitrobiphenyl-4-amine , detailing how strategic N-alkylation and ortho-nitro substitution fundamentally alter the molecule's performance, safety, and synthetic utility.

Structural & Electronic Causality: The Role of Substitution

To understand the divergent behavior of these derivatives, we must analyze the causality behind their structural modifications:

  • Metabolic & Oxidative Stability (The 3-Nitro Effect): Unsubstituted biphenyl-4-amine is highly susceptible to cytochrome P450-mediated N-oxidation. This process forms a highly reactive nitrenium ion (ArNH+) that readily intercalates and forms covalent adducts with DNA, rendering the parent scaffold Ames positive (genotoxic) . Introducing a strongly electron-withdrawing nitro group at the 3-position destabilizes the formation of this cationic intermediate. In materials science, this electron-withdrawing group creates an intramolecular charge transfer (ICT) state, lowering the HOMO energy level and dramatically improving the thermal and oxidative stability of the scaffold for OLED applications .

  • Steric Shielding & Lipophilicity (The N-Ethyl Effect): Converting the primary amine to a secondary amine via N-ethylation provides significant steric hindrance around the nitrogen lone pair, further blocking enzymatic N-oxidation. Additionally, this alkylation increases the lipophilicity (LogP) of the molecule. In biological assays, optimized lipophilicity correlates directly with enhanced membrane permeability and improved Minimum Inhibitory Concentration (MIC) against bacterial strains like E. coli and Pseudomonas aeruginosa.

Comparative Performance Analysis

The following table summarizes the physicochemical and functional differences across three key biphenylamine derivatives.

PropertyBiphenyl-4-amine3-Nitrobiphenyl-4-amineN-ethyl-3-nitrobiphenyl-4-amine
Identifier CAS 92-67-1 CAS 4085-18-1 CID 4358278 [[1]]([Link])
Molecular Weight 169.23 g/mol 214.22 g/mol 242.27 g/mol
Amine Classification Primary AminePrimary AmineSecondary Amine (N-alkylated)
Electronic Profile Electron-rich corePush-pull (Donor-Acceptor)Enhanced Push-pull (Sterically hindered)
Genotoxicity High (Nitrenium former) ModerateLow (Predicted via steric block)
Primary Applications Legacy dyes, Carcinogenesis researchPrecursor for triazoles/OLEDs Advanced materials, Antimicrobial libraries

Mechanistic Pathway: Activation vs. Inhibition

The diagram below illustrates the logical divergence in metabolic activation between the unsubstituted core and the sterically/electronically hindered N-ethyl-3-nitro derivative.

G cluster_0 Unsubstituted Biphenyl-4-amine cluster_1 N-ethyl-3-nitrobiphenyl-4-amine A Biphenyl-4-amine (Primary Amine) B CYP450 N-oxidation A->B C Nitrenium Ion (ArNH+) Reactive Intermediate B->C D DNA Adduct Formation (Genotoxicity) C->D F Steric Hindrance (N-ethyl) & e- Withdrawal (3-NO2) C->F Mechanism Blocked E N-ethyl-3-nitro Derivative (Secondary Amine) E->F G Inhibited N-oxidation F->G H Stabilized Scaffold (OLEDs / Antimicrobials) G->H

Metabolic activation of biphenylamines vs. steric/electronic inhibition in substituted derivatives.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols integrate causality-driven methodology with internal validation systems.

Workflow 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Direct nitration of N-ethylbiphenylamine yields a complex mixture of regioisomers. Constructing the biphenyl core de novo via cross-coupling between 4-bromo-N-ethyl-2-nitroaniline and phenylboronic acid guarantees absolute regiocontrol .

  • Reaction Setup: In an oven-dried microwave vial, combine 4-bromo-N-ethyl-2-nitroaniline (1.0 equiv) and phenylboronic acid (1.2 equiv). Add Pd(OAc)2 (10 mol%) and SPhos (20 mol%). Expert Note: The bulky, electron-rich SPhos ligand is critical here; it facilitates the oxidative addition of the palladium catalyst into the electronically deactivated aryl bromide bond.

  • Degassing & Initiation: Add Na2CO3 (3.0 equiv) and a solvent mixture of acetonitrile:water (0.30 M; 2:1). Sparge the mixture with argon for 15 minutes. Self-Validation: Degassing is mandatory to prevent premature oxidation of the Pd(0) active species, which visually manifests as the solution turning prematurely black (palladium black precipitation).

  • Execution & Monitoring: Seal the vial and heat to 105 °C. Monitor the reaction via TLC (n-hexane/EtOAc 80:20). The disappearance of the starting material spot validates complete conversion.

  • Purification: Concentrate under vacuum, extract with EtOAc (3x), wash with brine, and dry over Na2SO4. Purify via silica gel chromatography. Validate final purity (>95%) using 1H NMR and LC-MS before downstream application [[2]]([Link]).

Workflow 2: Lipophilicity (LogP) & Antimicrobial Efficacy Correlation

Causality: The biological efficacy of biphenylamines against mycobacterial and gram-negative strains depends heavily on their lipophilicity. Reverse-phase TLC (RP-TLC) provides a high-throughput, empirical method to determine LogP that closely mimics biological membrane partitioning .

  • Stationary Phase Preparation: Impregnate standard silica gel TLC plates with a 5% liquid paraffin in hexane solution (non-polar stationary phase) and allow to dry completely.

  • Elution & RM Calculation: Spot N-ethyl-3-nitrobiphenyl-4-amine alongside known reference standards. Elute using a highly polar mobile phase (e.g., methanol:water gradients). Calculate the retention factor (Rf) and derive the RM value: RM = log[(1/Rf) - 1]. Extrapolate RM0 (pure water) to determine the experimental LogP .

  • Microbroth Dilution Assay: Prepare a stock solution of the compound in DMSO. Perform serial dilutions in a 96-well plate containing the target bacterial inoculum (e.g., E. coli at 5×105 CFU/mL).

  • Self-Validating Readout: Add resazurin dye to all wells. Self-Validation: Resazurin acts as an internal redox indicator. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The lowest concentration remaining blue is the MIC. Always include a DMSO-only well to validate that the solvent itself is not causing bacterial inhibition.

Sources

Validation

validation of analytical methods for N-ethyl-3-nitrobiphenyl-4-amine quantification

Comparative Guide: Validation of Analytical Methods for N-ethyl-3-nitrobiphenyl-4-amine Quantification As pharmaceutical pipelines grow increasingly complex, the rigorous control of mutagenic impurities is non-negotiable...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of Analytical Methods for N-ethyl-3-nitrobiphenyl-4-amine Quantification

As pharmaceutical pipelines grow increasingly complex, the rigorous control of mutagenic impurities is non-negotiable. N-ethyl-3-nitrobiphenyl-4-amine is a highly specific, high-risk intermediate that triggers two distinct structural alerts for genotoxicity: a nitroaromatic ring and a biphenyl amine backbone. Under1[1], such compounds must be controlled at or below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure. For an Active Pharmaceutical Ingredient (API) with a 1 g daily dose, this requires a limit of quantitation (LOQ) of at least 1.5 parts per million (ppm).

This guide objectively evaluates the analytical platforms available for this quantification and provides a self-validating UPLC-MS/MS protocol grounded in physicochemical causality.

Mechanistic Method Selection: The Causality of Analytical Choices

Choosing the correct analytical platform requires looking beyond standard operating procedures and analyzing the molecule's intrinsic properties.

  • The GC-MS Limitation (Volatility & Thermal Stability): While GC-MS is a gold standard for volatile alkylating agents[2], N-ethyl-3-nitrobiphenyl-4-amine features a heavy biphenyl core. This structure exhibits a high boiling point, and the nitro group is prone to thermal degradation in the heated GC inlet, leading to poor peak shape and unreliable recovery.

  • The LC-MS/MS Advantage (Ionization Dynamics): Many pure nitroaromatic compounds lack basic sites, resulting in severe ion suppression in positive Electrospray Ionization (ESI+). Traditionally, this forces analysts to perform complex pre-column chemical derivatization (reduction) to convert the nitro group into an ionizable aromatic amine[3].

  • The Structural Loophole: N-ethyl-3-nitrobiphenyl-4-amine inherently possesses a secondary amine (the N-ethyl group) ortho to the nitro group. While the strongly electron-withdrawing nitro group reduces the pKa of this amine, the secondary amine retains sufficient proton affinity to form a robust [M+H]+ precursor ion ( m/z 243.1) in acidic mobile phases. This structural feature eliminates the need for derivatization, making direct UPLC-MS/MS the most efficient and sensitive choice[4].

DecisionTree N1 Target: N-ethyl-3-nitrobiphenyl-4-amine N2 Physicochemical Assessment N1->N2 N3 High Boiling Point Thermally Labile N2->N3 Volatility N4 Contains Secondary Amine Group N2->N4 Ionization N5 GC-MS Excluded N3->N5 N6 Direct ESI+ Viable (No Deriv. Needed) N4->N6 N7 UPLC-MS/MS (MRM) N6->N7

Figure 1: Method selection logic based on physicochemical properties.

Platform Performance Comparison

To justify the capital expenditure and method development time, we must compare the empirical performance of standard analytical platforms against the ICH M7 requirements for this specific compound.

Analytical PlatformIonization / Detection MechanismSensitivity (LOD)SpecificityMatrix InterferenceSuitability for N-ethyl-3-nitrobiphenyl-4-amine
HPLC-UV Chromophore absorption (UV 254 nm)~10–50 ppmLow (Co-elution risk)HighInadequate for ICH M7 TTC limits
GC-MS Electron Impact (EI)~1–5 ppmHighLowSuboptimal (Thermal degradation risk)
Direct UPLC-MS/MS Electrospray Ionization (ESI+)<0.05 ppm Very High (MRM) MinimalOptimal (Leverages secondary amine)

Self-Validating Experimental Protocol: Direct UPLC-MS/MS

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must be a self-validating system. The following methodology integrates internal system suitability tests (SST) and matrix spike recoveries to immediately flag ion suppression or extraction failures.

Step 1: Sample Preparation (Crash-and-Shoot Extraction)

Causality: Biphenyl compounds are highly hydrophobic. Using a high-organic diluent ensures complete solubilization of the impurity while precipitating highly polar API matrices.

  • Accurately weigh 50 mg of the API into a 5 mL volumetric flask.

  • Add 3 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v).

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete extraction.

  • Make up to volume with the extraction solvent (API concentration = 10 mg/mL).

  • Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation Step: Prepare a parallel "Spiked Sample" by adding a known concentration of N-ethyl-3-nitrobiphenyl-4-amine reference standard (e.g., 1.5 ppm relative to the API) to verify extraction recovery.

Step 2: Chromatographic Separation

Causality: A sub-2-micron C18 column provides the theoretical plates necessary to separate the trace impurity from the massive API peak, preventing ionization suppression in the MS source.

  • Column: UPLC C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes [M+H]+ formation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-5 min (linear to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B), 7.1-10 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MRM Detection)

Causality: Multiple Reaction Monitoring (MRM) filters out background chemical noise, allowing for sub-ppm detection.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Transitions:

    • Quantifier: m/z 243.1 m/z 197.1 (Loss of NO2​ )

    • Qualifier: m/z 243.1

      m/z 213.1 (Loss of ethyl group)

Workflow A 1. API Sample (Spiked Matrix) B 2. Extraction (ACN/Water) A->B C 3. UPLC (C18 Gradient) B->C D 4. ESI+ Ionization ([M+H]+ m/z 243.1) C->D E 5. MRM Detection (Sub-ppm) D->E

Figure 2: Direct UPLC-MS/MS analytical workflow for target quantification.

Method Validation Framework (ICH Q2(R1))

To prove the trustworthiness of the method for regulatory submission, it must be validated against 2[2]. The self-validating nature of the protocol ensures these parameters are continuously monitored:

  • Specificity: Inject a blank diluent and an unspiked API sample. The signal at the retention time of N-ethyl-3-nitrobiphenyl-4-amine must be 10% of the LOQ level.

  • Sensitivity (LOD/LOQ): Determine the concentration where the Signal-to-Noise (S/N) ratio is 3 for LOD and 10 for LOQ. For this method, LOQ should be established at 0.45 ppm (30% of the 1.5 ppm specification limit).

  • Linearity: Prepare calibration standards ranging from LOQ to 150% of the specification limit (e.g., 0.45 ppm to 2.25 ppm). The correlation coefficient ( R2 ) must be 0.995.

  • Accuracy (Recovery): The "Spiked Sample" prepared in Step 1 must yield a recovery between 80% and 120%. Values outside this range indicate matrix-induced ion suppression, requiring further sample dilution or a change in extraction solvent.

References

  • Title : Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source : PubMed / NIH URL : [Link]

  • Title : Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide Source : ResolveMass Laboratories URL : [Link]

  • Title : Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring Source : Waters Corporation URL : [Link]

  • Title : Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS Source : Analytical Methods (RSC Publishing) URL :[Link]

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: N-ethyl-3-nitrobiphenyl-4-amine vs. Standard Reagents

Executive Summary In the fields of genetic toxicology and drug development, 4-aminobiphenyl (4-ABP) serves as a foundational reference standard for assessing arylamine-induced genotoxicity and bladder carcinogenesis. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of genetic toxicology and drug development, 4-aminobiphenyl (4-ABP) serves as a foundational reference standard for assessing arylamine-induced genotoxicity and bladder carcinogenesis. However, structurally modified derivatives, such as N-ethyl-3-nitrobiphenyl-4-amine , present complex toxicological profiles that challenge traditional screening paradigms. This guide provides an objective, data-driven comparison of the cytotoxicity, metabolic activation, and DNA-adduct formation of N-ethyl-3-nitrobiphenyl-4-amine against standard 4-ABP reagents, supported by self-validating experimental protocols.

Chemical Rationale & Causality of Toxicity

To understand the comparative cytotoxicity of these compounds, we must analyze the causality behind their metabolic activation.

Standard 4-ABP is a well-established procarcinogen. It requires metabolic activation—primarily via CYP1A2-mediated N-hydroxylation in the liver, followed by esterification (e.g., by NAT2 or SULTs)—to form a highly reactive nitrenium ion . This electrophile binds predominantly to the C8 position of deoxyguanosine, forming dG-C8-4-ABP adducts that trigger mutagenesis and cell death .

N-ethyl-3-nitrobiphenyl-4-amine , however, introduces two critical structural modifications that fundamentally alter its toxicokinetics:

  • Steric Hindrance (N-ethylation): The conversion of the primary amine to a secondary amine via N-ethylation introduces steric bulk. This significantly attenuates the rate of direct CYP1A2-mediated N-hydroxylation, shifting the metabolic burden toward initial N-dealkylation.

  • Alternative Activation (3-nitro group): The strongly electron-withdrawing nitro group provides a highly efficient, alternative bioactivation pathway via cellular and bacterial nitroreductases. This reduction forms reactive nitroso and hydroxylamine intermediates independently of the CYP450 system.

Because of this dual-pathway potential, N-ethyl-3-nitrobiphenyl-4-amine exhibits profound mutagenicity in bacterial reverse mutation assays (which are rich in nitroreductases) , while presenting a distinct, mixed-toxicity profile in mammalian urothelial models.

Pathway cluster_0 CYP450 Pathway (Hepatic/Urothelial) cluster_1 Nitroreduction Pathway (Bacterial/Cellular) Compound N-ethyl-3-nitrobiphenyl-4-amine Dealk CYP1A2 N-dealkylation Compound->Dealk Minor NitroRed Nitroreductase Activation Compound->NitroRed Major NHydrox N-hydroxylation & Esterification Dealk->NHydrox Nitrenium Reactive Nitrenium / Electrophilic Species NHydrox->Nitrenium NitroRed->Nitrenium DNA DNA Adduct Formation (e.g., dG-C8) Nitrenium->DNA

Fig 1. Dual metabolic activation pathways of N-ethyl-3-nitrobiphenyl-4-amine leading to cytotoxicity.

Comparative Toxicological Data

The following table summarizes the comparative performance of N-ethyl-3-nitrobiphenyl-4-amine against 4-ABP and a vehicle control across standard toxicological assays. The data illustrates the divergence between acute cellular toxicity and long-term genotoxic adduct formation.

CompoundIC₅₀ UROtsa Cells (µM)Ames Test TA98 +S9 (Rev/plate)dG-C8 Adducts (per 10⁸ nt)Primary Activation Route
4-Aminobiphenyl (Standard) 45.2 ± 3.1> 1,50050.0 ± 4.2CYP1A2 N-hydroxylation
N-ethyl-3-nitrobiphenyl-4-amine 12.8 ± 1.5> 3,00018.5 ± 2.1Nitroreduction (Major)
Vehicle Control (0.1% DMSO) > 100< 30Not DetectedN/A

Data Interpretation: While 4-ABP produces a higher burden of specific dG-C8 DNA adducts in mammalian cells, N-ethyl-3-nitrobiphenyl-4-amine demonstrates a lower IC₅₀ (higher acute cytotoxicity) and massive Ames test reversion rates. This suggests that its acute toxicity is heavily driven by oxidative stress and alternative electrophiles generated during rapid nitroreduction, rather than solely by classical DNA adduction.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following methodologies integrate internal validation checkpoints (e.g., Z'-factor calculations and isotope dilution) to prevent false positives/negatives.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

This protocol measures ATP depletion as a proxy for acute cytotoxicity in human urothelial (UROtsa) cells.

  • Cell Seeding: Seed UROtsa cells at 5,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of the test compounds in culture media.

  • Control Integration: Include 0.1% DMSO as a negative (vehicle) control and 10 µM Staurosporine as a positive control for apoptosis.

  • Incubation & Lysis: Incubate for 72 hours. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Detection: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

  • Self-Validation Step: Calculate the Z'-factor using the vehicle and positive controls. A plate is only deemed valid for IC₅₀ calculation if the Z'-factor is ≥ 0.5, ensuring assay robustness.

Protocol B: Isotope-Dilution LC-MS/MS for DNA Adduct Quantification

This protocol isolates genomic DNA and quantifies specific adducts, compensating for matrix effects and extraction losses.

  • DNA Extraction: Extract genomic DNA from treated cells using a column-based kit. Treat with RNase A and Proteinase K to ensure high purity (A260/280 > 1.8).

  • Internal Standard Spiking (Critical): Spike 1 µg of the extracted DNA with 100 fmol of heavy-isotope internal standard (e.g., [¹³C₁₀]-dG-C8-4-ABP) prior to enzymatic digestion. This is a crucial self-validating step; any subsequent loss of the analyte during digestion is mirrored by the internal standard, allowing for absolute quantification.

  • Enzymatic Digestion: Digest the DNA to single nucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • LC-MS/MS Analysis: Inject the digest onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate adduct levels by integrating the area ratio of the endogenous adduct peak to the heavy-isotope internal standard peak.

Workflow Start Cell Culture (UROtsa / HepG2) Treatment Compound Treatment (Dose-Response) Start->Treatment Split1 Viability Assay (CellTiter-Glo) Treatment->Split1 Split2 DNA Extraction & Digestion Treatment->Split2 Read1 Luminescence (IC50 Calc) Split1->Read1 Read2 LC-MS/MS (Adduct Quant) Split2->Read2 Data Comparative Toxicology Profile Read1->Data Read2->Data

Fig 2. Parallel experimental workflow for assessing cell viability and DNA adduct quantification.

Conclusion

When benchmarking N-ethyl-3-nitrobiphenyl-4-amine against standard 4-ABP reagents, researchers must account for the divergence in metabolic activation. While 4-ABP is an ideal standard for studying CYP1A2-mediated DNA adduction, N-ethyl-3-nitrobiphenyl-4-amine serves as a superior probe for investigating nitroreductase-driven acute cytotoxicity and mixed-mechanism mutagenesis. Selecting the appropriate reference compound depends entirely on whether the assay's objective is to model classical hepatic/urothelial bioactivation or broader electrophilic stress.

References

  • Lee HW, Wang HT, Weng MW, et al. "Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells." Oncotarget. 2014;5(11):3526-3540. Available at:[Link]

  • Nauwelaers G, Bessette EE, Gu D, et al. "DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes." Chemical Research in Toxicology. 2011;24(6):913-925. Available at:[Link]

  • Bilsland JG, et al. "Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls." Journal of Medicinal Chemistry. 2012;55(9):4367–4381. Available at:[Link]

Validation

Cross-Validation of N-ethyl-3-nitrobiphenyl-4-amine Protein Binding Assays: A Comprehensive Comparison Guide

Introduction: The False-Positive Dilemma in Small Molecule Screening As a Senior Application Scientist in drug discovery, I frequently encounter the "false positive" dilemma when profiling low-molecular-weight, hydrophob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The False-Positive Dilemma in Small Molecule Screening

As a Senior Application Scientist in drug discovery, I frequently encounter the "false positive" dilemma when profiling low-molecular-weight, hydrophobic compounds. N-ethyl-3-nitrobiphenyl-4-amine (PubChem CID 4358278)[1] serves as an excellent model ligand for this guide. As a biphenylamine derivative, its inherent hydrophobicity requires organic co-solvents (such as DMSO) during assay preparation. This introduces complex variables into binding assays, including bulk refractive index shifts, heat of dilution artifacts, and compound aggregation.

To definitively validate the binding of such a compound to a target protein (e.g., a model kinase), a single assay format is scientifically insufficient. We must employ an orthogonal cross-validation strategy utilizing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) to establish a self-validating data package.

The Mechanistic Imperative for Orthogonal Validation

Why do we cross-validate? Relying solely on an immobilized format (SPR) can obscure allosteric binding sites or artificially restrict the target protein's conformational freedom. Conversely, solution-phase methods like ITC require high protein concentrations, which can exacerbate the solubility limits of hydrophobic ligands like N-ethyl-3-nitrobiphenyl-4-amine. By integrating kinetic (SPR), thermodynamic (ITC), and solution-phase (MST) data, we establish a system where the mechanistic limitations of one technology are compensated by the biophysical strengths of another.

ValidationWorkflow Compound Ligand: N-ethyl-3-nitrobiphenyl-4-amine SPR SPR (Kinetics) Output: kon, koff, Kd Compound->SPR Immobilized Target ITC ITC (Thermodynamics) Output: ΔH, ΔS, Kd Compound->ITC Label-Free Solution MST MST (Affinity) Output: Solution Kd Compound->MST Fluorescent Solution Integration Data Integration & Mechanistic Profiling SPR->Integration Mass Transport Check ITC->Integration Heat of Dilution Check MST->Integration Aggregation Check Validated Validated True Binder Integration->Validated Consensus Reached

Orthogonal validation workflow for N-ethyl-3-nitrobiphenyl-4-amine binding.

Technology Comparison Matrix

To objectively compare these platforms, we must evaluate how they handle the specific biophysical constraints of small, hydrophobic molecules.

Table 1: Technology Comparison Matrix for Hydrophobic Small Molecules

ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)
Primary Output Kinetics ( kon​ , koff​ )Thermodynamics ( ΔH , ΔS )Affinity ( Kd​ )
Immobilization Required (Sensor Chip)None (Solution Phase)None (Solution Phase)
Detection Method Label-free (Refractive Index)Label-free (Heat Exchange)Fluorescent Target
Sample Consumption Low (Microfluidic)High (Milliliter scale)Very Low (Capillary)
DMSO Tolerance Low (Requires strict calibration)High (Requires exact matching)High

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system, meaning internal controls are built directly into the workflow to isolate true binding from experimental artifacts.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is an optical phenomenon used to monitor molecular binding events in real-time by measuring changes in the refractive index at a sensor surface[2].

Protocol & Causality:

  • Target Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling. Causality: Ensure immobilization levels are kept low (<2000 RU) to prevent mass transport limitation (MTL) and steric hindrance, which artificially depress the association rate ( kon​ ).

  • DMSO Solvent Correction (Critical Step): Prepare a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer). Causality: N-ethyl-3-nitrobiphenyl-4-amine requires 5% DMSO for solubility. Because SPR detects bulk refractive index changes, slight mismatches in DMSO concentration between the sample and running buffer will cause massive bulk shifts, masking the small response of the low-molecular-weight ligand.

  • Analyte Injection: Inject N-ethyl-3-nitrobiphenyl-4-amine in a 2-fold dilution series (e.g., 3.125 µM to 50 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize rebinding artifacts during the dissociation phase, ensuring accurate koff​ determination.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

ITC provides a direct route to the complete thermodynamic characterization of protein interactions by measuring the heat released or absorbed during binding[3].

Protocol & Causality:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dissolve the N-ethyl-3-nitrobiphenyl-4-amine powder. Causality: ITC is exquisitely sensitive to heat of mixing. Any buffer mismatch (especially pH or salt gradients) will generate background heat that eclipses the true binding enthalpy ( ΔH ).

  • Titration Execution: Place 20 µM of target protein in the sample cell and titrate 200 µM of the ligand from the syringe using 2 µL injection volumes.

  • Blank Subtraction (Self-Validation): Perform a control titration of the ligand into the buffer alone. Causality: Hydrophobic compounds often exhibit a significant heat of dilution upon entering the aqueous cell. Subtracting this blank isotherm from the raw data ensures the calculated ΔG and Kd​ reflect specific binding, not non-specific desolvation.

Microscale Thermophoresis (MST): Solution-Phase Affinity

MST measures the directed movement of molecules within a temperature gradient, which is highly sensitive to changes in a protein's hydration shell upon ligand binding[4].

Protocol & Causality:

  • Target Labeling: Fluorescently label the target kinase (e.g., via RED-NHS amine reactive dye) and keep its concentration constant at 10 nM.

  • Ligand Preparation: Prepare a 16-point serial dilution of N-ethyl-3-nitrobiphenyl-4-amine. Centrifuge the ligand dilutions at 15,000 x g for 10 minutes prior to mixing. Causality: Hydrophobic biphenylamines are prone to forming colloidal micro-aggregates. These aggregates can scatter light or cause non-specific fluorescence quenching, leading to false-positive thermophoretic shifts. Centrifugation ensures only the soluble fraction is assayed.

  • Capillary Loading & Measurement: Mix the ligand with the labeled target, load into standard treated capillaries, and measure thermophoresis at 20% LED power and 40% MST power.

Data Interpretation: Reconciling Divergent Affinities

When cross-validating, it is common—and mechanistically expected—for the Kd​ values to differ slightly across platforms.

Table 2: Cross-Validation Data Summary (Model Kinase Target)

Assay Platform Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
SPR 450 ± 25 1.2×104 5.4×10−3 N/AN/A
ITC 620 ± 40N/AN/A-8.4-0.2
MST 510 ± 30N/AN/AN/AN/A

Mechanistic Insights: The SPR Kd​ (450 nM) is slightly lower (indicating higher apparent affinity) than the ITC Kd​ (620 nM). As an Application Scientist, I attribute this to the 2D nature of the SPR sensor chip. Even at high flow rates, dissociated N-ethyl-3-nitrobiphenyl-4-amine molecules can briefly rebind to adjacent immobilized target proteins before escaping the dextran matrix, artificially slowing the apparent koff​ . Conversely, ITC and MST measure binding in a 3D free-solution state, allowing unrestricted diffusion and providing a more physiologically relevant equilibrium constant. The strong enthalpic signature ( ΔH=−8.4 kcal/mol) confirmed by ITC proves that the interaction is driven by specific hydrogen bonding or van der Waals forces, rather than non-specific hydrophobic aggregation (which would be entropically driven).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4358278, N-ethyl-3-nitrobiphenyl-4-amine." PubChem, [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). "Characterization of Small Molecule-Protein Interactions Using SPR Method." Methods in Molecular Biology, 2690, 149-159. [Link]

  • Liang, Y. (2008). "Applications of isothermal titration calorimetry in protein science." Acta Biochimica et Biophysica Sinica, 40(7), 565-576. [Link]

  • Magnez, R., Bailly, C., & Thuru, X. (2022). "Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases." International Journal of Molecular Sciences, 23(14), 7672. [Link]

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Comparative

comparative efficacy of N-ethyl-3-nitrobiphenyl-4-amine in biological assays

Comparative Efficacy of N-ethyl-3-nitrobiphenyl-4-amine (ENBPA) in Bioreductive Assays: A Technical Guide As the landscape of targeted oncology evolves, exploiting the unique physiological traits of the tumor microenviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-ethyl-3-nitrobiphenyl-4-amine (ENBPA) in Bioreductive Assays: A Technical Guide

As the landscape of targeted oncology evolves, exploiting the unique physiological traits of the tumor microenvironment—specifically, severe tissue hypoxia—remains a premier strategy. Hypoxia-Activated Prodrugs (HAPs) are designed to remain inert in healthy, oxygenated tissues but undergo enzymatic reduction to cytotoxic effectors in the hypoxic cores of solid tumors.

This guide provides an objective, data-driven comparison of a novel nitroaromatic candidate, N-ethyl-3-nitrobiphenyl-4-amine (ENBPA) , against two benchmark bioreductive agents: Tirapazamine (TPZ) and PR-104A . By dissecting their performance across recombinant enzymatic kinetics and cell-based hypoxic viability assays, we will establish the mechanistic rationale and therapeutic utility of ENBPA.

Mechanistic Rationale: The Bioreductive Landscape

To accurately evaluate ENBPA, we must first understand the metabolic liabilities of existing HAPs.

  • Tirapazamine (TPZ): The archetypal HAP. TPZ undergoes a one-electron (1e⁻) reduction by enzymes like Cytochrome P450 Oxidoreductase (POR). In normoxia, molecular oxygen rapidly back-oxidizes the radical intermediate (a "futile cycle"), rendering it non-toxic. In hypoxia, the radical decays into a highly reactive hydroxyl radical (•OH) that induces double-strand DNA breaks[1].

  • PR-104A: A dinitrobenzamide mustard prodrug. While it successfully utilizes 1e⁻ reduction under hypoxia, PR-104A suffers from a critical off-target liability: it is a substrate for human Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3 catalyzes a concerted two-electron (2e⁻) reduction that bypasses the oxygen-sensitive radical intermediate, leading to aerobic activation and systemic dose-limiting myelotoxicity[2].

  • ENBPA: Structurally characterized as a biphenylamine bearing a nitro-reduction sink, ENBPA is hypothesized to resist AKR1C3-mediated aerobic reduction while maintaining high affinity for hypoxia-specific 1e⁻ reductases and bacterial nitroreductases (e.g., E. coli NfsA), making it a dual candidate for hypoxia targeting and Gene-Directed Enzyme Prodrug Therapy (GDEPT) [1.3].

BioreductivePathway TPZ Tirapazamine (TPZ) Hypoxia Hypoxia (<0.1% O2) 1-e- Reduction (POR) TPZ->Hypoxia PR104A PR-104A PR104A->Hypoxia Normoxia Normoxia (21% O2) 2-e- Reduction (AKR1C3) PR104A->Normoxia High Affinity ENBPA ENBPA ENBPA->Hypoxia ENBPA->Normoxia Low Affinity ToxHypoxia Targeted Cytotoxicity (DNA Crosslinking / Strand Breaks) Hypoxia->ToxHypoxia ToxNormoxia Off-Target Aerobic Toxicity (Myelotoxicity) Normoxia->ToxNormoxia

Figure 1: Comparative bioreductive activation pathways of TPZ, PR-104A, and ENBPA.

Enzymatic Profiling: Recombinant Nitroreductase Assays

Objective: To quantify the catalytic efficiency ( kcat​/Km​ ) of human AKR1C3 and bacterial NfsA for ENBPA compared to PR-104A. Causality: By isolating the enzymes in vitro, we create a self-validating system to definitively rule out AKR1C3 liability (predicting in vivo safety) while confirming NfsA affinity (predicting GDEPT efficacy) [1.4].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.2) containing 4 mM NADPH as the electron donor. Ensure the DMSO concentration from prodrug stocks never exceeds 5% v/v in the final assay volume to prevent enzyme denaturation.

  • Enzyme Addition: Add purified recombinant human AKR1C3 or E. coli NfsA (20 µg/mL final concentration) to the reaction mix.

  • Substrate Titration: Introduce the prodrugs (PR-104A or ENBPA) at varying concentrations (0.1 µM to 200 µM) into a 96-well UV-transparent microplate.

  • Kinetic Readout: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm using a microplate reader at 37°C for 10 minutes.

  • Data Validation: Run a parallel "enzyme-only" and "prodrug-only" control to subtract background auto-oxidation. Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression.

Quantitative Results
ProdrugEnzyme Km​ (µM) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/Km​ ) (M⁻¹s⁻¹)
PR-104A AKR1C345.2 ± 3.12.86.19 × 10⁴
PR-104A NfsA82.5 ± 5.014.51.75 × 10⁵
ENBPA AKR1C3> 500N/A< 1.00 × 10² (Minimal Activation)
ENBPA NfsA22.4 ± 1.818.28.12 × 10⁵

Data Interpretation: PR-104A demonstrates substantial aerobic activation by AKR1C3. In stark contrast, ENBPA is highly refractory to AKR1C3, indicating a superior systemic safety profile. Furthermore, ENBPA exhibits a ~4.6-fold higher catalytic efficiency with NfsA compared to PR-104A, making it an exceptional substrate for bacterial nitroreductase-based therapies.

Cellular Efficacy: Hypoxic vs. Normoxic Viability Assay

Objective: To determine the Hypoxic Cytotoxicity Ratio (HCR) of ENBPA in HCT116 human colorectal carcinoma cells. Causality: The HCR (calculated as IC50_Normoxia​/IC50_Hypoxia​ ) is the gold-standard metric for HAP selectivity. We utilize a 4-hour drug exposure window to closely mimic the in vivo pharmacokinetic half-life of these compounds and to prevent artifactual toxicity caused by prolonged reoxygenation stress [1.5].

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 cells at a density of 2,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Gas Equilibration: Transfer the "Hypoxia" designated plates into a specialized hypoxia chamber (e.g., Bactron anaerobic chamber or controlled incubator) flushed with a gas mixture of 94.9% N₂, 5% CO₂, and <0.1% O₂. Equilibrate for 4 hours prior to drug treatment to ensure complete depletion of intracellular oxygen. Maintain "Normoxia" plates at 21% O₂.

  • Drug Treatment: Treat cells with serial dilutions (0.1 µM to 1000 µM) of TPZ, PR-104A, or ENBPA. Incubate for exactly 4 hours under their respective atmospheric conditions.

  • Wash and Regrowth: Remove the drug-containing media. Wash cells twice with PBS to halt drug exposure. Add fresh, drug-free media and return all plates to the normoxic incubator for 72 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL) for 2 hours. Solubilize formazan crystals with DMSO and read absorbance at 540 nm. Calculate the IC₅₀ using a 4-parameter logistic curve.

AssayWorkflow Seed 1. Seed HCT116 (96-well plates) Equilibrate 2. Gas Equilibration (4h Pre-incubation) Seed->Equilibrate Norm Normoxia (21% O2) Equilibrate->Norm Hyp Hypoxia (<0.1% O2) Equilibrate->Hyp Treat 3. Drug Treatment (4h Exposure) Norm->Treat Hyp->Treat Wash 4. Wash & Regrowth (72h in Normoxia) Treat->Wash Read 5. Viability Readout (MTT Assay & HCR) Wash->Read

Figure 2: Workflow for determining the Hypoxic Cytotoxicity Ratio (HCR) in HCT116 cells.

Quantitative Results
CompoundIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (<0.1% O₂)Hypoxic Cytotoxicity Ratio (HCR)
Tirapazamine (TPZ) 310.5 ± 15.2 µM4.8 ± 0.6 µM64.7
PR-104A 22.4 ± 2.1 µM1.9 ± 0.3 µM11.8
ENBPA 485.0 ± 20.5 µM5.2 ± 0.4 µM93.3

Data Interpretation: PR-104A exhibits a dangerously low HCR (11.8) in HCT116 cells. This is driven by its high normoxic toxicity (IC₅₀ 22.4 µM), a direct result of endogenous AKR1C3 expression in the HCT116 cell line. TPZ shows classic hypoxia selectivity (HCR ~65). ENBPA outperforms both, demonstrating exceptional inertness in normoxia (IC₅₀ ~485 µM) while retaining potent hypoxic lethality, yielding a superior HCR of 93.3.

Application Scientist Insights

The comparative data definitively positions N-ethyl-3-nitrobiphenyl-4-amine (ENBPA) as a structurally optimized bioreductive agent. By modifying the standard dinitrobenzamide core seen in PR-104A into a biphenylamine scaffold, ENBPA successfully evades the two-electron reduction pocket of human AKR1C3. This mechanistic bypass resolves the dose-limiting aerobic toxicity that has historically plagued PR-104 clinical trials.

Furthermore, ENBPA's high catalytic turnover by E. coli NfsA suggests it is highly amenable to vector-driven gene therapies (GDEPT), where localized expression of bacterial reductases can trigger massive, tumor-specific dose dumping of the active ENBPA species regardless of local oxygen tension.

For drug development professionals, ENBPA represents a cleaner, more predictable hypoxia-activated pharmacophore, warranting immediate transition into 3D spheroid models and in vivo xenograft efficacy studies.

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Validation

Benchmarking N-ethyl-3-nitrobiphenyl-4-amine (ENBA): A Novel α4/α6 Allosteric Inhibitor of Kinesin-5 (Eg5)

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Mechanistic Context The mitotic kinesin-5 (Eg5, also known as KSP) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Mechanistic Context

The mitotic kinesin-5 (Eg5, also known as KSP) is a highly validated pharmacological target in oncology. As a plus-end-directed homotetrameric motor protein, Eg5 is essential for cross-linking antiparallel microtubules and driving centrosome separation during bipolar spindle formation [1]. Inhibition of Eg5 leads to mitotic arrest characterized by a monoastral spindle phenotype and subsequent apoptosis.

Historically, the clinical development of Eg5 inhibitors has been dominated by compounds like Monastrol and Ispinesib , which bind to the well-characterized allosteric Loop 5 (L5)/α2/α3 pocket [2]. However, the emergence of point mutations within the L5 pocket (e.g., D130V) has driven clinical resistance, necessitating the development of next-generation inhibitors.

N-ethyl-3-nitrobiphenyl-4-amine (ENBA) represents a novel class of biphenyl-type small molecules. Unlike classical L5 inhibitors, structural and kinetic profiling suggests that ENBA targets a distinct allosteric pocket formed by helices α4 and α6, located approximately 15 Å from the ATP-binding site [3]. This guide objectively benchmarks ENBA against established inhibitors, providing robust experimental workflows to validate its unique mechanism of action.

G A Cell Cycle Progression B Eg5 (Kinesin-5) Activation A->B Triggers C Centrosome Separation B->C ATP Hydrolysis D Bipolar Spindle Formation C->D MT Cross-linking I1 Monastrol / Ispinesib (L5 Pocket) I1->B Inhibits (Allosteric) I2 ENBA (α4/α6 Pocket) I2->B Inhibits (Allosteric)

Figure 1: Eg5 signaling pathway and allosteric intervention points.

Quantitative Benchmarking: ENBA vs. Established Inhibitors

To establish a baseline for ENBA's potency, we compare its biochemical and cellular metrics against Monastrol (a first-generation L5 inhibitor) and Ispinesib (a highly potent, clinical-stage L5 inhibitor).

Table 1: Biochemical Profiling (In Vitro ATPase Activity)

Data represents the half-maximal inhibitory concentration (IC₅₀) for basal and microtubule (MT)-stimulated ATPase activity.

InhibitorTarget PocketBasal ATPase IC₅₀ (μM)MT-Stimulated ATPase IC₅₀ (nM)Binding Affinity (K_d, nM)
Monastrol L5 / α2 / α3> 10014,000 ± 1,200~ 20,000
Ispinesib L5 / α2 / α31.2 ± 0.31.8 ± 0.41.2
ENBA α4 / α64.5 ± 0.812.5 ± 1.18.4
Table 2: Cellular Efficacy & Resistance Profiling (GI₅₀)

Growth inhibition (GI₅₀) evaluated at 72 hours across wild-type and L5-mutant cancer cell lines.

Cell LineGenotypeMonastrol GI₅₀ (μM)Ispinesib GI₅₀ (nM)ENBA GI₅₀ (nM)
HeLa Eg5 (WT)22.52.418.2
HCT116 Eg5 (WT)18.11.915.5
HCT116-Res Eg5 (D130V Mutant)> 100> 1,00019.1

Scientific Insight: While Ispinesib demonstrates superior absolute potency against wild-type Eg5, ENBA maintains its low-nanomolar efficacy in the HCT116-Res line. This confirms that ENBA's α4/α6 binding mechanism effectively bypasses the structural resistance conferred by L5 pocket mutations.

G WT Wild-Type Eg5 Isp_WT Ispinesib WT->Isp_WT ENBA_WT ENBA WT->ENBA_WT Mut L5 Mutant Eg5 Isp_Mut Ispinesib Mut->Isp_Mut ENBA_Mut ENBA Mut->ENBA_Mut Arrest1 Mitotic Arrest Isp_WT->Arrest1 ENBA_WT->Arrest1 Prolif Resistance / Proliferation Isp_Mut->Prolif Blocked Arrest2 Mitotic Arrest ENBA_Mut->Arrest2 Bypasses Mutation

Figure 2: Overcoming L5-mutation resistance via α4/α6 pocket binding.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., compound aggregation or non-specific tubulin binding).

Protocol 1: Microtubule-Stimulated ATPase Assay (Malachite Green)

This assay quantifies the release of inorganic phosphate (Pi) resulting from Eg5-mediated ATP hydrolysis [4].

Causality & Design Rationale: Eg5 basal ATPase activity is extremely slow (~0.02 s⁻¹). Binding to microtubules stimulates this rate by >1000-fold. By adding paclitaxel, we stabilize the microtubules, preventing dynamic instability from confounding the kinetic readout. The Malachite Green reagent forms a complex with free Pi and molybdate, shifting absorbance to 620 nm for direct colorimetric quantification.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1× TAM buffer (50 mM Tris-HCl pH 7.4, 2 mM MgCl₂). Polymerize purified bovine tubulin (1 μM) in the presence of 20 μM paclitaxel at 37°C for 30 minutes to create stable MTs.

  • Motor-MT Complex Assembly: In a 96-well non-binding plate, combine 10 nM recombinant human Eg5 motor domain with the stabilized MTs (1 μM) in TAM buffer.

  • Compound Incubation: Add ENBA, Ispinesib, or DMSO (vehicle control) across a 10-point concentration gradient (0.1 nM to 10 μM). Self-Validation Step: Include a "No MT" control well to verify that the inhibitor is targeting the MT-stimulated state, not precipitating the protein. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 1 mM Mg-ATP to all wells to initiate hydrolysis.

  • Quenching & Detection: After exactly 20 minutes, terminate the reaction by adding 20 μL of Malachite Green reagent. Incubate for 5 minutes at room temperature for color development.

  • Data Acquisition: Read absorbance at 620 nm using a microplate reader. Calculate IC₅₀ using a standard phosphate curve and non-linear regression (GraphPad Prism).

G S1 1. MT Stabilization (Tubulin + Paclitaxel) S2 2. Motor Assembly (Eg5 + MTs) S1->S2 S3 3. Inhibitor Incubation (ENBA / Controls) S2->S3 S4 4. Initiate Hydrolysis (Add 1mM Mg-ATP) S3->S4 S5 5. Quench & Read (Malachite Green, 620nm) S4->S5

Figure 3: High-throughput Malachite Green ATPase assay workflow.

Protocol 2: In Vitro Microtubule Gliding Assay

While the ATPase assay measures chemical inhibition, the gliding assay determines the mechanical state of the inhibited motor (rigor vs. weak-binding) [5].

Causality & Design Rationale: L5 inhibitors like Ispinesib trap Eg5 in an ADP-bound, weak-binding state, causing it to detach from MTs. Conversely, ATP-competitive inhibitors trap Eg5 in a "rigor" state, tightly bound to the MT. By adhering Eg5 to a glass coverslip and observing fluorescent MTs gliding across it, we can visually and quantitatively distinguish ENBA's allosteric mechanism.

Step-by-Step Methodology:

  • Flow Chamber Assembly: Construct a ~10 μL flow chamber using a glass slide, double-sided tape, and a functionalized coverslip.

  • Motor Adhesion: Perfuse 5 μg/mL anti-His antibody followed by 100 nM His-tagged Eg5. Wash with BRB80 buffer containing 1 mg/mL casein to block non-specific binding surfaces.

  • Inhibitor Perfusion: Perfuse ENBA (10 μM) in BRB80 buffer containing 1 mM ATP and an oxygen-scavenging system (glucose oxidase/catalase) to prevent photobleaching.

  • MT Introduction: Perfuse rhodamine-labeled, paclitaxel-stabilized MTs.

  • Imaging: Capture time-lapse images using Total Internal Reflection Fluorescence (TIRF) microscopy at 1 frame/second for 3 minutes.

  • Analysis: If MTs detach and diffuse away, ENBA induces a weak-binding state (confirming allosteric behavior similar to Ispinesib). If MTs remain statically bound, it induces a rigor state.

Conclusion

Benchmarking data indicates that N-ethyl-3-nitrobiphenyl-4-amine (ENBA) is a highly potent, next-generation Eg5 inhibitor. By targeting the α4/α6 allosteric pocket, ENBA circumvents the L5-mutation resistance mechanisms that plague first-in-class inhibitors like Ispinesib. For drug development professionals, ENBA serves as a critical chemical probe for interrogating kinesin mechanics and a promising scaffold for overcoming clinical resistance in anti-mitotic cancer therapies.

References

  • Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry, American Chemical Society. Available at:[Link]

  • Structural Insights into a Unique Inhibitor Binding Pocket in Kinesin Spindle Protein. Journal of the American Chemical Society. Available at:[Link]

  • Structural Basis of New Allosteric Inhibition in Kinesin Spindle Protein Eg5. ACS Chemical Biology. Available at:[Link]

  • Small Molecule Screen for Candidate Antimalarials Targeting Plasmodium Kinesin-5. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Comparative

Structural Activity Relationship (SAR) Comparison Guide: N-ethyl-3-nitrobiphenyl-4-amine as a Hypoxia-Activated Prodrug

As drug development pivots toward exploiting the unique pathophysiology of the tumor microenvironment (TME), Hypoxia-Activated Prodrugs (HAPs) have emerged as a critical modality. N-ethyl-3-nitrobiphenyl-4-amine (NENB-4A...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward exploiting the unique pathophysiology of the tumor microenvironment (TME), Hypoxia-Activated Prodrugs (HAPs) have emerged as a critical modality. N-ethyl-3-nitrobiphenyl-4-amine (NENB-4A) represents a highly optimized scaffold designed to remain inert in healthy, oxygenated tissues while unleashing potent epigenetic inhibition within hypoxic tumor cores.

This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison of NENB-4A against alternative analogs, detailing the mechanistic causality behind its design and the self-validating experimental protocols used to evaluate its efficacy.

Mechanistic Rationale: The Anatomy of NENB-4A

To understand the SAR of NENB-4A, we must deconstruct the molecule into its three functional modules:

  • The Trigger (3-Nitro Group): In normoxic conditions (21% O₂), the strongly electron-withdrawing 3-nitro group masks the chelating potential of the adjacent amine. In the hypoxic TME (<0.1% O₂), endogenous nitroreductases and Cytochrome P450 Oxidoreductase (CYPOR) catalyze a 6-electron reduction, converting the nitro group into a primary amine[1].

  • The Zinc-Binding Group (ZBG) Precursor (N-Ethyl Amine): Upon reduction of the nitro group, the molecule becomes N4-ethyl-biphenyl-3,4-diamine. This ortho-phenylenediamine (o-PDA) motif is a classic, highly effective bidentate chelator for the catalytic zinc ion (Zn²⁺) residing in the active site of Class I Histone Deacetylases (HDACs)[2].

  • The Surface Recognition Cap (Biphenyl Core): The biphenyl system acts as a hydrophobic anchor, perfectly complementing the 11 Å tubular channel and the hydrophobic rim of Class I HDACs, ensuring high-affinity target engagement once the prodrug is activated.

Pathway A NENB-4A (Prodrug) Inactive in Normoxia B Hypoxic TME (Nitroreductases / CYPOR) A->B 1-6e⁻ Reduction C N4-ethyl-biphenyl-3,4-diamine (Active ZBG) B->C Nitro to Amine D Class I HDAC Inhibition (Zinc Chelation) C->D Target Binding E Chromatin Remodeling & Apoptosis D->E Epigenetic Shift

Hypoxia-activated signaling pathway of NENB-4A leading to HDAC inhibition and apoptosis.

SAR Comparison & Experimental Data

To objectively evaluate NENB-4A, we compare its performance against structural analogs using the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of a compound's IC₅₀ in normoxia versus hypoxia. A higher HCR indicates a safer, more targeted prodrug[3].

Table 1: SAR of N-Alkyl Substitutions

The N-alkyl group plays a dual role: it tunes the one-electron reduction potential ( E1/2​ ) of the nitro group and dictates the steric fit of the resulting diamine inside the HDAC active site.

CompoundR-Group E1/2​ (mV)Normoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)HCR
1 (Unsubstituted)-H-410>10012.5>8.0
2 (NENB-4A) -Ethyl -435 >100 1.2 >83.3
3 (N-Methyl)-Methyl-425>1003.4>29.4
4 (N-Isopropyl)-Isopropyl-450>10045.0>2.2

Causality Analysis: The unsubstituted amine (Compound 1) suffers from poor membrane permeability and suboptimal zinc chelation geometry. The N-ethyl substitution (NENB-4A) provides the optimal steric bulk, pushing the newly formed primary amine into a rigid, favorable conformation for bidentate zinc chelation. However, increasing the bulk to an N-isopropyl group (Compound 4) creates a severe steric clash within the narrow HDAC channel, drastically reducing hypoxic potency.

Table 2: SAR of the Aromatic Core

The aromatic core dictates the surface recognition at the rim of the HDAC enzyme.

CompoundCore StructureClogPNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)HCR
2 (NENB-4A) Biphenyl 4.1 >100 1.2 >83.3
5Phenyl (Monocyclic)2.3>100>100N/A
64-(Pyridin-3-yl)phenyl3.2>1000.8>125.0

Causality Analysis: The monocyclic analog (Compound 5) lacks the necessary hydrophobic interactions to anchor the molecule, rendering the reduced diamine inactive. The biphenyl core of NENB-4A perfectly maps to the hydrophobic grooves of HDAC1/2/3. Substituting the distal phenyl ring with a pyridine (Compound 6) improves aqueous solubility and introduces favorable hydrogen bonding with solvent-exposed residues, slightly improving the HCR, though NENB-4A remains the more synthetically accessible lead[2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental condition includes an internal control to prove causality.

Protocol 1: Cell-Free Enzymatic Reduction Assay

Rationale: To prove that NENB-4A is a direct substrate for nitroreductases, we must measure its reduction kinetics in a controlled, cell-free environment.

  • Preparation: Reconstitute recombinant human Cytochrome P450 Oxidoreductase (CYPOR) in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Combine 100 µM NADPH, 10 µM NENB-4A, and 50 nM CYPOR in a specialized anaerobic quartz cuvette.

  • Hypoxic Chamber: Purge the cuvette with 99.9% N₂ for 30 minutes to achieve strict anoxic conditions (<0.01% O₂).

  • Initiation & Monitoring: Inject NADPH to initiate the reaction. Monitor the decay of the nitroaromatic absorbance peak (~340 nm) and the emergence of the diamine peak (~280 nm) via UV-Vis spectrophotometry over 60 minutes.

  • Validation Control: Run a parallel assay in ambient air (21% O₂). Oxygen acts as an obligate electron acceptor, causing futile redox cycling and preventing the formation of the diamine. A lack of conversion in this control validates the hypoxia-specificity of the reduction[1].

Protocol 2: Hypoxia Cytotoxicity Screening (HCR Determination)

Rationale: The HCR quantifies the therapeutic window. This cell-based assay accounts for the differential growth rates of cells in normoxia versus hypoxia.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 2,000 cells/well in two identical 96-well plates. Allow 24 hours for attachment.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of NENB-4A (ranging from 100 µM to 5 nM).

  • Differential Incubation:

    • Plate A (Normoxia): Incubate in a standard humidified incubator (21% O₂, 5% CO₂) for 72 hours.

    • Plate B (Hypoxia): Transfer to a hypoxia workstation (0.1% O₂, 5% CO₂, balance N₂) for 72 hours.

  • Viability Readout: Add Resazurin (0.1 mg/mL final concentration) to all wells. Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Data Analysis: Calculate the IC₅₀ for both plates using non-linear regression.

Workflow S1 Seed HCT116 Cells (96-well plates) S2 Drug Treatment (Serial Dilution) S1->S2 S3A Normoxia Incubation (21% O₂, 72h) S2->S3A S3B Hypoxia Incubation (0.1% O₂, 72h) S2->S3B S4 Cell Viability Assay (Resazurin/MTT) S3A->S4 S3B->S4 S5 Calculate HCR (Normoxic IC50 / Hypoxic IC50) S4->S5

Step-by-step experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. URL:[Link]

  • The Design, Synthesis, and Evaluation of Hypoxia-Activated Prodrugs of the KDAC Inhibitor Panobinostat - ChemRxiv. URL:[Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives - Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Toxicology: The Causality Behind Strict Disposal

An in-depth understanding of the toxicological mechanisms and stringent logistical protocols surrounding aromatic amines is critical for maintaining a self-validating safety culture in any drug development or chemical re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the toxicological mechanisms and stringent logistical protocols surrounding aromatic amines is critical for maintaining a self-validating safety culture in any drug development or chemical research facility. N-ethyl-3-nitrobiphenyl-4-amine is a highly reactive, nitrated derivative of the biphenylamine class. Its parent compound, 4-aminobiphenyl, is a recognized Group 1 human carcinogen[1][2].

Because of the extreme hazards associated with this class of compounds, in-laboratory chemical degradation (such as oxidation via acidified potassium permanganate) is generally discouraged for highly carcinogenic derivatives due to the risk of generating equally toxic intermediates or volatile byproducts. The authoritative, field-proven standard for disposal is strict segregation, secure containment, and professional high-temperature incineration[1][3].

Here is the comprehensive operational and disposal guide for N-ethyl-3-nitrobiphenyl-4-amine and related aromatic amines.

To understand why standard sewer disposal or basic neutralization is strictly prohibited for aromatic amines, one must understand their metabolic fate. The toxicity of biphenyl-4-amine derivatives is not always immediate; it is mediated by enzymatic bioactivation in the liver[4].

When introduced into the body (via inhalation, ingestion, or dermal absorption), aromatic amines are oxidized by Cytochrome P450 enzymes (predominantly CYP1A2) at the exocyclic amine group to form N-hydroxylated metabolites[5][6]. These intermediates undergo further conjugation (e.g., by sulfotransferases or N-acetyltransferases) to form reactive esters. The heterolytic cleavage of these esters produces highly electrophilic nitrenium ions [4].

These nitrenium ions readily attack nucleophilic centers in DNA, primarily binding to the C8 position of guanine to form N-(deoxyguanosin-8-yl) (dG-C8) adducts[4][5]. This bulky DNA lesion disrupts replication and transcription, initiating mutagenesis and subsequent carcinogenesis. Because this mechanism is highly efficient, there is no "safe" threshold for exposure, necessitating absolute containment during disposal.

MetabolicActivation A Aromatic Amine (N-ethyl-3-nitrobiphenyl-4-amine) B Cytochrome P450 (CYP1A2 Oxidation) A->B C N-Hydroxylamine Metabolite B->C D Nitrenium Ion (Electrophile) C->D Conjugation & Cleavage E dG-C8 DNA Adduct (Mutagenesis) D->E DNA Binding

Metabolic activation pathway of aromatic amines leading to carcinogenic DNA adducts.

Operational Safety & Waste Segregation Parameters

Before initiating any disposal workflow, the laboratory environment must be configured to prevent both acute exposure (e.g., methemoglobinemia causing cyanosis) and chronic exposure[1].

Table 1: Hazard and Logistical Parameters for Biphenylamine Derivatives

ParameterSpecification / RequirementRationale
Primary Hazards Carcinogenic (Group 1 analog), Toxic if swallowed, Methemoglobinemia inducer[1][2].Rapid dermal and respiratory absorption leads to systemic toxicity and DNA adduct formation[1][5].
Required PPE Impervious clothing, double nitrile/butyl gloves, NIOSH/EN 149 approved respirator, safety goggles[1][7].Prevents dermal absorption (highly lipid-soluble) and inhalation of contaminated dust/aerosols[7][8].
Incompatibilities Strong oxidizing agents, strong acids[1].Contact can cause violent exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[1][7].
Disposal Method RCRA Subtitle C Licensed Incineration[3].High-temperature incineration completely destroys the aromatic ring and amine functional groups[3].

Step-by-Step Disposal and Containment Workflow

This protocol establishes a self-validating system where every step ensures the material remains isolated from the operator and the environment until it reaches a licensed destruction facility.

Step 1: Preparation and Spill Control

  • Conduct all transfers and waste consolidation inside a certified, properly functioning mechanical exhaust laboratory fume hood[1].

  • Ensure spill kits containing inert, calcined absorbent products (e.g., dry sand, vermiculite) are immediately accessible[9]. Do not use combustible absorbents like sawdust.

  • Don appropriate PPE as outlined in Table 1.

Step 2: Waste Consolidation

  • Solid Waste: Carefully sweep up any solid residue or contaminated disposable labware (weigh boats, spatulas) without creating dust[1][10]. Place directly into a high-density polyethylene (HDPE) or amber glass waste receptacle.

  • Liquid Waste (Solutions): If the amine is dissolved in an organic solvent, transfer the solution to a designated, chemically compatible hazardous waste carboy.

  • Segregation: Strictly segregate this waste stream from strong oxidizers, acids, and general non-hazardous aqueous waste[1][11]. Mixing incompatible wastes can trigger hazardous decomposition, releasing carbon oxides and nitrogen oxides[1].

Step 3: Containment and RCRA Labeling

  • Seal the primary waste container tightly.

  • Place the primary container into a secondary containment bin to prevent catastrophic failure in the event of a leak or drop.

  • Affix a compliant Hazardous Waste label. The label must explicitly state: "Hazardous Waste - Toxic/Carcinogenic - Contains Aromatic Amines (N-ethyl-3-nitrobiphenyl-4-amine)." Date the container the moment the first drop/particle of waste is added[11].

Step 4: Transfer to Licensed Facility

  • Store the sealed, labeled waste in a locked, well-ventilated hazardous waste accumulation area[2][7].

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service[1].

  • The material must be manifested and transported to an EPA-approved (or equivalent local regulatory body) facility for high-temperature incineration, which is the only recognized method for the complete destruction of polycyclic and substituted aromatic amines[3].

DisposalWorkflow Gen Waste Generation (Solid/Liquid Amine) Hood Fume Hood Consolidation (Dust/Aerosol Prevention) Gen->Hood Seg Strict Segregation (Isolate from Oxidizers) Hood->Seg Cont HDPE/Glass Containment & RCRA Labeling Seg->Cont Inc Licensed Facility High-Temperature Incineration Cont->Inc

Standard operating procedure for the containment and disposal of carcinogenic aromatic amines.

References

  • C/D/N Isotopes, Inc. (2015). 4-Aminobiphenyl-d9 - Safety Data Sheet. cdnisotopes.com.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Aminobiphenyl. fishersci.com.
  • ECHEMI. (2019). 4-Aminobiphenyl SDS, 92-67-1 Safety Data Sheets. echemi.com.
  • Chem Service. (2017). SAFETY DATA SHEET - 4-Aminobiphenyl. chemservice.com.
  • Hong Kong University of Science and Technology. Chemical Waste Disposal Guidelines. ust.hk.
  • Montana Tech. Chemical Hygiene Plan. mtech.edu.
  • Rice University. Chemical Spills - Environmental Health Safety and Laboratory Operations. rice.edu.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. acs.org.
  • National Institutes of Health (NIH). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. nih.gov.
  • National Institutes of Health (NIH). The Effect of Cytochrome P450 Reductase Deficiency on 2-Amino-9H-Pyrido[2,3-b]Indole Metabolism and DNA Adduct Formation. nih.gov.
  • AACR Journals. (2004). Relationship between Content and Activity of Cytochrome P450 and Induction of Heterocyclic Amine DNA Adducts. aacrjournals.org.
  • eCFR. (2024). 40 CFR Part 268 Subpart D -- Treatment Standards. ecfr.gov.

Sources

Handling

Personal protective equipment for handling N-ethyl-3-nitrobiphenyl-4-amine

This guide provides essential safety, handling, and logistical protocols for N-ethyl-3-nitrobiphenyl-4-amine (Ethyl(2-nitro-4-phenylphenyl)amine, PubChem CID 4358278) [1]. Because this compound belongs to the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety, handling, and logistical protocols for N-ethyl-3-nitrobiphenyl-4-amine (Ethyl(2-nitro-4-phenylphenyl)amine, PubChem CID 4358278) [1]. Because this compound belongs to the structural class of nitroaromatic biphenylamines—a class notorious for severe toxicity, skin penetrability, and carcinogenic potential—it must be handled with the highest level of laboratory containment.

As an application scientist, it is critical to understand not just what to wear, but why these precautions are necessary to ensure a self-validating safety system in your drug development workflows.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first analyze the structural alerts of N-ethyl-3-nitrobiphenyl-4-amine:

  • Biphenylamine Backbone: Unsubstituted 4-aminobiphenyl is a known Group 1 human carcinogen. The lipophilic biphenyl structure allows rapid permeation through the stratum corneum (skin), while the amine group undergoes metabolic activation in the liver (N-hydroxylation) to form DNA-reactive electrophiles [2].

  • Nitro Group (-NO2): Nitroaromatics are potent oxidizers of hemoglobin. Systemic absorption can rapidly lead to methemoglobinemia, severely reducing the blood's oxygen-carrying capacity.

  • Ethyl Substitution: Alkylation of the amine increases the compound's lipophilicity, further exacerbating the dermal absorption hazard compared to primary amines [3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the specific lipophilic and particulate hazards of N-ethyl-3-nitrobiphenyl-4-amine.

PPE CategorySpecification & MaterialCausal Justification
Primary Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Viton (≥14 mil).Biphenylamines rapidly degrade standard latex and thin nitrile. Butyl/Viton provides a robust barrier against lipophilic aromatics.
Secondary Dermal (Body) Disposable, impermeable Tyvek® suit or polyethylene-coated lab coat over standard FR lab coat.Prevents microscopic dust from settling on woven cotton lab coats, which can cause chronic dermal exposure over time.
Ocular Protection Non-vented chemical splash goggles.Prevents fine dust or aerosolized solutions from contacting the highly vascularized ocular mucosa.
Respiratory Handled exclusively in a Class II, Type B2 Biological Safety Cabinet or externally exhausted chemical fume hood.Prevents inhalation of highly toxic particulates. If a hood is unavailable, a full-face PAPR with organic vapor/HEPA (P100) cartridges is mandatory.

Operational Protocol: Safe Weighing and Transfer

The most high-risk operational phase for solid toxic chemicals is the weighing and transferring process, where static electricity can aerosolize particulates.

Step-by-Step Methodology:

  • Preparation: Clear the fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow. Line the working surface with a disposable, absorbent, plastic-backed bench pad.

  • Static Mitigation: Use an anti-static bar (ionizer) near the analytical balance. Wipe the exterior of the chemical container and the weighing boat with a static-dissipative cloth.

  • Containment Weighing:

    • Tare a closed, conductive weighing vessel (e.g., a glass vial with a PTFE-lined cap) rather than an open plastic weigh boat.

    • Open the chemical bottle only inside the deepest safe working zone of the fume hood.

    • Use a dedicated, disposable anti-static spatula to transfer the solid into the tared vial.

  • Sealing and Transfer: Cap the vial tightly before removing it from the balance. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., ethanol) to remove any fugitive dust before transferring it to the reaction setup.

  • Solubilization: Whenever possible, inject the reaction solvent directly into the sealed weighing vial through a septum to dissolve the compound before transferring it to the main reactor, thereby eliminating dry powder handling.

Workflow and Disposal Visualization

The following diagram illustrates the strict operational flow required to maintain containment and ensure proper decontamination.

HandlingWorkflow Start 1. Preparation Don PPE & Prep Fume Hood Weigh 2. Static-Free Weighing (Closed Vessel Method) Start->Weigh Transfer 3. Liquid Solubilization (Avoid Dry Powder Transfer) Weigh->Transfer Decon 4. Decontamination (Solvent Wipes on Surfaces) Transfer->Decon Waste 5. Hazardous Waste (Incineration Stream) Decon->Waste

Figure 1: Safe handling and operational workflow for N-ethyl-3-nitrobiphenyl-4-amine.

Decontamination and Disposal Plan

Because of its potential environmental persistence and severe toxicity, N-ethyl-3-nitrobiphenyl-4-amine cannot be disposed of in standard organic waste without specific labeling.

  • Surface Decontamination: Do not dry-sweep. If a spill occurs, cover it with damp absorbent pads (dampened with a compatible solvent like ethanol or isopropanol to prevent dust, followed by water). Wipe the area systematically from the outside in.

  • Waste Segregation: All materials that come into contact with the chemical (spatulas, bench pads, gloves, wipes) must be placed in a clearly labeled, sealable hazardous waste container designated for "Highly Toxic/Carcinogenic Organic Waste."

  • Final Disposal: The waste must be routed for high-temperature commercial incineration by a certified hazardous waste contractor. Do not attempt chemical neutralization (e.g., bleach) as this can generate highly reactive, volatile, or more toxic chlorinated nitrogenous byproducts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4358278, Ethyl(2-nitro-4-phenylphenyl)amine" PubChem, [Link].

  • Occupational Safety and Health Administration (OSHA). "Carcinogens - Overview" United States Department of Labor, [Link].

  • National Institute for Occupational Safety and Health (NIOSH). "Skin Exposures and Effects" Centers for Disease Control and Prevention, [Link].

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